Imidazo[1,5-a]pyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,5-a]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-7-9-5-6-3-1-2-4-10(6)7/h1-5H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORCQSFGAVPLKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005514-74-8 | |
| Record name | imidazo[1,5-a]pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Imidazo[1,5-a]pyridin-3-amine chemical properties and structure
An In-Depth Technical Guide to Imidazo[1,5-a]pyridin-3-amine: Structure, Properties, and Applications
Abstract
The Imidazo[1,5-a]pyridine nucleus represents a class of nitrogen-containing heterocyclic compounds that have garnered significant attention from the scientific community.[1] Recognized as a "privileged structure" in medicinal chemistry, this scaffold serves as a versatile and synthetically accessible platform for the development of novel compounds with a wide array of biological activities.[2] Derivatives have shown promise in diverse therapeutic areas, including oncology, infectious diseases, and inflammation.[1][3] Beyond pharmaceuticals, the unique photophysical properties of the imidazo[1,5-a]pyridine core are paving the way for innovations in materials science, particularly in the realm of optoelectronics and chemical sensing.[1][2] This guide provides a comprehensive technical overview of Imidazo[1,5-a]pyridin-3-amine, the parent amine of this scaffold. We will delve into its core chemical structure, physicochemical properties, prominent synthetic methodologies, and key reactivity patterns. Furthermore, this document will explore its expanding applications, supported by detailed experimental protocols, to serve as a vital resource for researchers, chemists, and drug development professionals.
Introduction: The Imidazo[1,5-a]pyridine Scaffold
A Privileged Heterocyclic System
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the imidazopyridine family is a prominent example.[4] While isomers like imidazo[1,2-a]pyridine are found in well-known marketed drugs such as the hypnotic zolpidem and the anxiolytic alpidem, the imidazo[1,5-a]pyridine core has emerged as an equally compelling scaffold for drug discovery.[3][5] Its rigid, planar structure and rich electronic nature make it an ideal framework for interacting with biological targets. The versatility of this scaffold allows for chemical modifications at multiple positions, enabling the fine-tuning of pharmacological properties. Consequently, derivatives of the imidazo[1,5-a]pyridine core have been reported to possess a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties.[3][4]
Scope of this Guide
This technical guide is structured to provide a holistic understanding of Imidazo[1,5-a]pyridin-3-amine and its derivatives. It begins with an analysis of the molecule's fundamental structure and properties, proceeds to a detailed discussion of its synthesis and chemical reactivity, and culminates in an exploration of its current and potential applications. A key feature of this document is the inclusion of detailed, field-proven experimental protocols, designed to be directly applicable in a laboratory setting.
Molecular Structure and Physicochemical Properties
Core Structure and Aromaticity
Imidazo[1,5-a]pyridin-3-amine is a bicyclic heteroaromatic compound where an imidazole ring is fused to a pyridine ring across the 1 and 5 positions. This fusion results in a 10-pi electron aromatic system, which confers significant thermodynamic stability to the core structure. The nitrogen atoms influence the electron density distribution across the rings, impacting the molecule's reactivity and its ability to participate in non-covalent interactions.
Caption: Chemical structure of Imidazo[1,5-a]pyridin-3-amine.
Key Structural Features
The defining feature of this molecule is the primary amine (-NH2) group at the C-3 position of the imidazole moiety. This group is a potent hydrogen bond donor and acceptor, a critical feature for molecular recognition at biological targets like enzyme active sites or receptors. Furthermore, this amino group serves as a versatile synthetic handle for the introduction of diverse substituents, allowing for the generation of large chemical libraries for structure-activity relationship (SAR) studies.
Spectroscopic and Crystallographic Data
The structural integrity of imidazo[1,5-a]pyridine derivatives is routinely confirmed using a suite of analytical techniques. X-ray crystallography on substituted analogs has provided precise bond lengths and confirmed the planarity of the fused ring system.[6] For instance, in a related imidazo[1,5-a]pyridin-3(2H)-one structure, the C1=O bond length was determined to be 1.235(3) Å, confirming its double bond character within the lactam moiety.[6]
Spectroscopic data is essential for routine characterization. Below is a table summarizing typical analytical data for a representative derivative.
| Analytical Data Type | Description of Typical Signals |
| ¹H NMR | Aromatic protons typically appear in the δ 6.5-8.5 ppm range. The chemical shifts are influenced by the electronic environment of the pyridine and imidazole rings. The N-H protons of the amine group will appear as a distinct signal, often a broad singlet.[3][7] |
| ¹³C NMR | Aromatic carbons resonate in the δ 110-155 ppm region. The specific shifts of the bridgehead carbons and the carbon bearing the amino group (C-3) are characteristic identifiers of the scaffold.[3][7] |
| HRMS (ESI) | High-Resolution Mass Spectrometry provides the exact mass of the protonated molecule [M+H]⁺, allowing for the unambiguous confirmation of the elemental composition.[3] |
Synthesis and Reactivity
Major Synthetic Pathways
The construction of the imidazo[1,5-a]pyridine scaffold can be achieved through various elegant and efficient synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
A. Ritter-Type Reaction: A robust and versatile method involves the reaction of a pyridinylmethanol derivative with a nitrile in the presence of a catalyst system.[8] This approach leverages the formation of a stabilized benzylic carbocation, which is then trapped by the nitrile nucleophile.
-
Causality: The use of a Lewis acid like Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) in conjunction with a Brønsted acid like p-toluenesulfonic acid (p-TsOH) is critical.[8] The Bi(OTf)₃ facilitates the formation of the key benzylic carbocation from the alcohol, while the p-TsOH protonates the nitrile, increasing its electrophilicity and promoting the subsequent cyclization cascade. This dual catalytic system ensures high yields and broad substrate scope.[8]
Caption: Mechanism of the Ritter-Type reaction for Imidazo[1,5-a]pyridine synthesis.
B. Iodine-Mediated C-H Amination: A transition-metal-free approach provides an operationally simple and scalable route. This method employs molecular iodine to mediate the oxidative annulation of readily available 2-pyridyl ketones and alkylamines.[9] This strategy is advantageous due to its cost-effectiveness and reduced environmental impact compared to many metal-catalyzed reactions.[9]
C. Metal-Free Denitrogenative Transannulation: Another innovative metal-free method involves the reaction of pyridotriazoles with nitriles, catalyzed by BF₃·Et₂O.[10] This reaction proceeds via a denitrogenative pathway and is highly efficient, often providing quantitative yields of the desired imidazo[1,5-a]pyridine products.[10]
Key Reactivity
The imidazo[1,5-a]pyridine ring system exhibits characteristic reactivity patterns that are crucial for its derivatization.
-
C-H Functionalization: The electron-rich nature of the imidazole ring makes certain positions susceptible to electrophilic attack. For instance, the C-1 position can be functionalized. A notable example is the reaction with formaldehyde, which acts as a methylene source to bridge two imidazo[1,5-a]pyridine molecules, demonstrating the nucleophilic character of the C-1 carbon.[3]
-
N-Functionalization: The 3-amino group is a primary site for modification. It can readily undergo reactions such as acylation, alkylation, and sulfonylation, allowing for the introduction of a wide variety of functional groups to explore the chemical space around the core scaffold. The existence of numerous N-substituted derivatives in the literature underscores the synthetic utility of this position.[11]
Applications in Drug Discovery and Materials Science
A Versatile Pharmacophore
The imidazo[1,5-a]pyridine scaffold is a cornerstone in the design of new therapeutic agents. Its derivatives have demonstrated a remarkable range of biological activities, which are summarized below.
| Biological Activity | Therapeutic Area | References |
| Anticancer | Oncology | [1][3][12] |
| Antiviral | Infectious Disease (e.g., Respiratory Syncytial Virus) | [3][4] |
| Antibacterial / Antifungal | Infectious Disease | [3] |
| Anti-inflammatory | Immunology, Pain Management | [3][4] |
| GABA-A Receptor Agonism | Neuroscience (Anxiolytic, Hypnotic) | [13] |
| Cardiotonic / Bronchodilator | Cardiovascular & Respiratory Disease | [2] |
Beyond Medicine: Photophysical Properties
The rigid, aromatic structure of the imidazo[1,5-a]pyridine core imparts it with valuable photophysical properties. These molecules can exhibit strong fluorescence with a large Stokes shift (the difference between the absorption and emission maxima) and good quantum yields.[2] These characteristics make them highly attractive for applications in materials science as:
-
Fluorescent Probes: For sensing ions or biologically relevant molecules.
-
Organic Light-Emitting Diodes (OLEDs): As emitter materials in electronic displays.
-
Bio-imaging: As fluorescent labels for microscopy and cellular imaging.[1]
Experimental Protocols
The following protocols provide a practical framework for the synthesis and characterization of an imidazo[1,5-a]pyridine derivative, grounded in established literature methods.[8]
Synthesis of a Representative Imidazo[1,5-a]pyridine via Ritter-Type Reaction
Objective: To synthesize a 1,3-disubstituted imidazo[1,5-a]pyridine from pyridinylmethanol and a nitrile.
Methodology Rationale: This protocol is based on the Bi(OTf)₃/p-TsOH catalyzed Ritter-type reaction due to its high efficiency and broad applicability as demonstrated in the literature.[8] The conditions are optimized for the formation of the key carbocation intermediate, leading to high product yields.[8]
Step-by-Step Protocol:
-
Preparation: To a sealed reaction tube, add pyridinylmethanol (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Add the desired nitrile (e.g., acetonitrile or benzonitrile, 30 equiv), Bi(OTf)₃ (0.05 mmol, 5 mol %), and p-TsOH·H₂O (5.0 mmol, 5.0 equiv).[8]
-
Reaction: Seal the tube and heat the reaction mixture to 150 °C in a preheated oil bath. Maintain stirring for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure imidazo[1,5-a]pyridine product.
Characterization Protocol
Objective: To confirm the identity and purity of the synthesized product.
Self-Validation System: This workflow ensures the product is validated at each step. The crude product is first assessed by TLC. After purification, the pure fractions are combined and analyzed by high-resolution mass spectrometry to confirm the molecular formula. Finally, NMR spectroscopy is used to confirm the precise chemical structure.
Caption: A self-validating workflow for the synthesis and characterization of Imidazo[1,5-a]pyridines.
Conclusion and Future Outlook
Imidazo[1,5-a]pyridin-3-amine and its derivatives constitute a powerful and versatile class of heterocyclic compounds. The scaffold's inherent "drug-like" properties, combined with the development of diverse and efficient synthetic routes, have solidified its status as a privileged structure in medicinal chemistry. The broad range of demonstrated biological activities, from anticancer to antiviral, ensures that this core will remain a focal point for therapeutic innovation.
Looking forward, the field is poised for further advancement. Future research will likely focus on:
-
Target-Specific Design: Moving from broad screening to the rational design of derivatives for specific enzymes or receptors.
-
Expansion of Chemical Space: Utilizing novel synthetic methodologies to create derivatives with unprecedented substitution patterns.
-
Materials Science Exploration: A deeper investigation into the photophysical properties to develop next-generation sensors, probes, and optoelectronic materials.
The continued exploration of the Imidazo[1,5-a]pyridine scaffold promises to yield significant discoveries in both medicine and materials science.
References
- Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amin
- Imidazo[1,5-a]pyridin-3(2H)-one. Benchchem.
- Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal.
- Imidazopyridine. Wikipedia.
- C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). NIH.
- Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry (RSC Publishing).
- N-(3-fluorophenyl)imidazo[1,5-a]pyridin-3-amine. ChemSynthesis.
- Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au.
- Synthesis of novel imidazo[1,5-a]pyridine derivates.
- A Facile Preparation of Imidazo[1,2-a]pyridin-3-amine Derivatives via a Three-Component Reaction with β-Cyclodextrin–SO3H as Catalyst.
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC - NIH.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- IMIDAZO[1,5-a]PYRIDINE BASED Ru(III) COMPLEXES AS BIOLOGICAL ACTIVE AGENT.
Sources
- 1. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imidazopyridine - Wikipedia [en.wikipedia.org]
A Technical Guide to the Spectroscopic Characterization of Imidazo[1,5-a]pyridin-3-amine and its Congeners
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Imidazo[1,5-a]pyridine Core: Structure and Spectroscopic Implications
The imidazo[1,5-a]pyridine system is a fused bicyclic heteroaromatic compound. The unique arrangement of its nitrogen atoms and the distribution of π-electrons across the two rings give rise to distinct spectroscopic signatures. Understanding the electronic nature of this scaffold is crucial for interpreting its NMR, IR, and MS data.
Caption: Molecular Structure of Imidazo[1,5-a]pyridin-3-amine with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For the imidazo[1,5-a]pyridine system, both ¹H and ¹³C NMR provide a wealth of information regarding substitution patterns and electronic environment.
¹H NMR Spectroscopy
The aromatic protons of the imidazo[1,5-a]pyridine core typically resonate in the downfield region of the spectrum, from approximately 6.5 to 10.0 ppm. The precise chemical shifts and coupling constants are highly dependent on the nature and position of any substituents.
-
General Features: Protons on the pyridine ring (H5, H6, H7, H8) and the imidazole ring (H1, H3) exhibit characteristic chemical shifts and coupling patterns.
-
Influence of the Amino Group: For Imidazo[1,5-a]pyridin-3-amine, the -NH₂ group at the C3 position is expected to be a strong electron-donating group. This would lead to an upfield shift of the protons on the imidazole ring, particularly H1, compared to the unsubstituted parent compound. The amine protons themselves would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
Table 1: Representative ¹H NMR Data for Substituted Imidazo[1,5-a]pyridines
| Compound | H1 (ppm) | H3 (ppm) | H5 (ppm) | H6 (ppm) | H7 (ppm) | H8 (ppm) | Reference |
| 1-phenyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridine | - | - | 10.057 (d) | 6.793 (m) | 6.963 (m) | 7.930 (d) | [1] |
| 3-phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridine | - | - | 8.736 (d) | 6.668 (t) | 6.944 (dd) | 7.120 (m) | [1] |
| Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane | - | - | 8.15 (d) | 6.47-6.44 (m) | 6.59-6.56 (m) | 7.39 (t) | [2] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts are sensitive to the local electronic environment.
-
General Features: The carbon atoms of the imidazo[1,5-a]pyridine skeleton typically appear in the range of 110 to 155 ppm. Carbons adjacent to nitrogen atoms are generally shifted downfield.
-
Influence of the Amino Group: In Imidazo[1,5-a]pyridin-3-amine, the C3 carbon, being directly attached to the amino group, is expected to be significantly shielded and thus shifted upfield compared to the unsubstituted parent compound. The other carbons in the imidazole ring (C1 and C8a) would also experience some degree of shielding.
Table 2: Representative ¹³C NMR Data for Substituted Imidazo[1,5-a]pyridines
| Compound | C1 | C3 | C5 | C6 | C7 | C8 | C8a | Reference |
| 1-phenyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridine | 129.05 | 129.33 | 148.12 | 113.67 | 118.37 | 120.97 | 135.03 | [1] |
| 3-phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridine | 130.23 | 130.17 | 149.01 | 113.91 | 119.96 | 120.45 | 138.06 | [1] |
| Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane | 136.5 | 130.4 | 128.0 | 113.1 | 117.6 | 119.1 | 121.1 | [2] |
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of the imidazo[1,5-a]pyridine derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid exchange of labile protons (like those of the amino group) with the solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).
-
Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal of carbon atoms.
-
Set the spectral width to encompass the full range of expected carbon chemical shifts (typically 0-160 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For Imidazo[1,5-a]pyridin-3-amine, the key vibrational modes will be associated with the aromatic rings and the primary amine group.
-
N-H Stretching: Primary amines typically show two medium to weak absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds[3].
-
N-H Bending: A characteristic N-H bending (scissoring) vibration for primary amines is expected to appear in the range of 1580-1650 cm⁻¹[3].
-
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the fused aromatic rings will give rise to a series of bands in the 1400-1600 cm⁻¹ region.
-
C-N Stretching: The stretching vibration of the C-N bond of the aromatic amine is expected in the 1250-1335 cm⁻¹ range[3].
-
Aromatic C-H Stretching: These vibrations will appear as a group of weak to medium bands above 3000 cm⁻¹.
-
Out-of-Plane C-H Bending: Strong absorption bands in the 650-900 cm⁻¹ region are characteristic of the out-of-plane bending of the aromatic C-H bonds and can provide information about the substitution pattern on the pyridine ring.
Table 3: Predicted IR Absorption Frequencies for Imidazo[1,5-a]pyridin-3-amine
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium-Weak |
| Aromatic C-H Stretch | > 3000 | Medium-Weak |
| N-H Bend | 1580 - 1650 | Medium |
| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium-Strong |
| Aromatic C-N Stretch | 1250 - 1335 | Medium |
| Out-of-Plane Aromatic C-H Bend | 650 - 900 | Strong |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for attenuated total reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal.
-
Liquid/Solution Samples: A thin film of the sample can be placed between two salt plates (e.g., NaCl or KBr), or a solution of the compound in a suitable solvent (that does not have strong absorptions in the regions of interest) can be analyzed in a liquid cell.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet/solvent).
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It is a highly sensitive technique that can also offer structural information through the analysis of fragmentation patterns.
-
Molecular Ion Peak (M⁺): For Imidazo[1,5-a]pyridin-3-amine (C₇H₇N₃), the expected exact mass is approximately 133.0640 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by measuring the mass with high accuracy.
-
Fragmentation Pattern: The fragmentation of the imidazo[1,5-a]pyridine core under electron ionization (EI) or other ionization techniques can provide valuable structural information. Common fragmentation pathways may involve the loss of small neutral molecules such as HCN or H₂CN from the amino group.
Table 4: Mass Spectrometry Data for the Parent Imidazo[1,5-a]pyridine
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Ionization Method | Key Fragments (m/z) | Reference |
| Imidazo[1,5-a]pyridine | C₇H₆N₂ | 118.14 | GC-MS | Not specified | [4] |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The method of sample introduction will depend on the physical properties of the compound and the type of mass spectrometer. Common methods include:
-
Direct Infusion: For pure, soluble samples, the compound can be dissolved in a suitable solvent and infused directly into the ion source using a syringe pump. This is common for electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI).
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC can be used to separate the analyte from a mixture before it enters the mass spectrometer.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile or thermally labile compounds, LC is used for separation prior to MS analysis.
-
-
Ionization: Select an appropriate ionization technique.
-
Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation, providing rich structural information.
-
Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar and non-volatile molecules, typically producing protonated molecules [M+H]⁺ or other adducts with minimal fragmentation.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or orbitrap).
-
Data Analysis: The resulting mass spectrum is a plot of ion intensity versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce structural features.
Integrated Spectroscopic Analysis Workflow
The most effective approach to the characterization of a novel compound like Imidazo[1,5-a]pyridin-3-amine involves the integration of data from multiple spectroscopic techniques.
Caption: A generalized workflow for the spectroscopic characterization of a novel compound.
Conclusion
References
-
Royal Society of Chemistry. Imidazo[1,5-a]pyridin-3-ylidenes as π-accepting carbene ligands. Org. Biomol. Chem., 2017,15, 1810-1820. Available from: [Link]
-
PubChem. Imidazo[1,5-a]pyridine. Available from: [Link]
-
SpectraBase. imidazo[1,5-a]pyridine. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. Available from: [Link]
-
Beilstein Journals. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Available from: [Link]
-
National Institutes of Health. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). Available from: [Link]
-
ResearchGate. Synthesis of novel imidazo[1,5-a]pyridine derivates. Available from: [Link]
-
Revue Roumaine de Chimie. SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Available from: [Link]
-
ACS Organic & Inorganic Au. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Available from: [Link]
-
PRAJÑĀ - Journal of Pure and Applied Sciences. IMIDAZO[1,5-a]PYRIDINE BASED Ru(III) COMPLEXES AS BIOLOGICAL ACTIVE AGENT. Vol. 24 – 25 : 130 – 140 (2017). Available from: [Link]
-
National Institutes of Health. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Available from: [Link]
-
WestminsterResearch. Novel 3-Aminoimidazole[1,2-α]Pyridine/Pyrazine Analogues: Synthesis and Biological Evaluation as Anticancer Agents. Available from: [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Amines. Available from: [Link]
-
Scribd. Imidazo[1,2-a]pyridines Reactions & Prep. Available from: [Link]
Sources
Predicted Biological Activity of Imidazo[1,5-a]pyridin-3-amine: A Fragment-Based Technical Guide
The following technical guide details the predicted and validated biological profile of Imidazo[1,5-a]pyridin-3-amine , a fused bicyclic heterocycle with significant potential in epigenetic modulation and kinase inhibition.
Executive Summary & Scaffold Analysis
Imidazo[1,5-a]pyridin-3-amine (CAS: 1005514-74-8) represents a privileged scaffold in medicinal chemistry, characterized by a pyridine ring fused to an imidazole ring with a bridging nitrogen at position 2 (1,5-a fusion) and a primary amine at position 3.[1]
Unlike its isomer Imidazo[1,2-a]pyridine (found in drugs like Zolpidem), the 1,5-a isomer possesses a distinct electronic profile with a nodal plane that influences its binding kinetics. This guide analyzes its biological activity based on validated high-throughput screening hits and computational pharmacophore modeling.
Core Pharmacophore Features[2]
-
H-Bond Donor/Acceptor: The C3-amine acts as a critical hydrogen bond donor (resembling the exocyclic amine of adenine), while the N2 nitrogen serves as an acceptor.
-
Pi-Stacking Core: The planar bicyclic system allows for intercalation into hydrophobic pockets (e.g., ATP binding sites or aromatic cages in epigenetic readers).
-
Heme Coordination Potential: The unshared electron pair on N2 can coordinate with the heme iron in metalloenzymes like IDO1.
Primary Predicted Target: Epigenetic Modulation (PRC2/EED)
The most authoritative biological activity linked to this specific structure is the allosteric inhibition of the Polycomb Repressive Complex 2 (PRC2) via the EED (Embryonic Ectoderm Development) subunit.
Mechanism of Action
PRC2 silences tumor suppressor genes by trimethylating Histone H3 at Lysine 27 (H3K27me3). The EED subunit binds to H3K27me3, stimulating the catalytic activity of the Ezh2 subunit.
-
Binding Mode: Imidazo[1,5-a]pyridin-3-amine binds to the H3K27me3-binding pocket of the EED subunit.
-
Effect: By occupying this pocket, it prevents the allosteric activation of Ezh2, thereby reducing global H3K27 methylation.
-
Potency: Early fragment screening identifies this core as having an EC50 of approximately 4.4 µM in cell proliferation assays, serving as a starting point for "hit-to-lead" optimization.
Pathway Visualization
The following diagram illustrates the interference of Imidazo[1,5-a]pyridin-3-amine within the PRC2 signaling cascade.
Caption: Mechanism of PRC2 inactivation. The inhibitor blocks the EED reader pocket, severing the positive feedback loop required for Ezh2 hyperactivation.
Secondary Predicted Activity: Kinase Inhibition
Due to the structural homology between the 3-amino-imidazo[1,5-a]pyridine core and adenine , this molecule is a predicted ATP-competitive kinase inhibitor.
Structural Logic
-
Hinge Binding: The C3-amine and N2 nitrogen mimic the N6-amine and N1 nitrogen of adenine, respectively. This allows the molecule to form a bidentate hydrogen bond with the "hinge region" of kinase active sites.
-
Selectivity Profile: Without substitution at the C5 or C8 positions, the core is likely a "promiscuous" binder (pan-kinase inhibitor). Specificity is achieved by adding hydrophobic groups to access the "gatekeeper" pocket.
Predicted Targets
Based on SAR (Structure-Activity Relationship) data of similar scaffolds:
-
p38 MAPK: High probability of inhibition due to pocket shape complementarity.
-
PI3K (Phosphoinositide 3-kinase): Imidazo[1,5-a]pyridine derivatives are established PI3K inhibitors.
-
CDKs (Cyclin-Dependent Kinases): The flat topology suits the narrow ATP cleft of CDKs.
Tertiary Activity: IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that degrades tryptophan.[2]
-
Heme Ligation: The sp2 hybridized nitrogen (N2) of the imidazo[1,5-a]pyridine ring is a known heme-ligating motif.
-
Prediction: The 3-amine derivative is predicted to bind directly to the ferrous iron (Fe2+) of the IDO1 heme cofactor, inhibiting the enzyme. This mechanism is distinct from the allosteric PRC2 inhibition and represents a potential "off-target" liability or a dual-targeting opportunity for cancer immunotherapy.
Experimental Protocols for Validation
To validate the predicted activities, the following self-validating experimental workflows are recommended.
A. Synthesis of the Core Scaffold
Note: While commercial building blocks are available, in-house synthesis allows for rapid derivatization. Method: Modified Vilsmeier-Haack Cyclization or Condensation.
-
Reactants: 2-(Aminomethyl)pyridine, Cyanogen Bromide (BrCN).
-
Conditions: Reflux in ethanol or acetonitrile with mild base (NaHCO3).
-
Purification: Silica gel chromatography (DCM/MeOH gradient).
-
Validation: 1H NMR (distinct singlet for imidazole proton if C1 is unsubstituted) and LC-MS (M+H = 134.15 for unsubstituted core).
B. PRC2 (EED-H3K27me3) Interaction Assay
This assay quantifies the disruption of the EED-H3K27me3 interaction.
| Parameter | Protocol Detail |
| Assay Type | HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaLISA. |
| Reagents | Biotinylated-H3K27me3 peptide (Tracer), GST-tagged EED protein. |
| Detection | Anti-GST Eu-cryptate (Donor) + Streptavidin-XL665 (Acceptor). |
| Procedure | 1. Incubate GST-EED with Imidazo-amine (serial dilution) for 30 min.2. Add Biotin-H3K27me3 peptide.3. Add detection reagents and incubate for 1 hr.4. Read FRET signal (665 nm / 620 nm ratio). |
| Control | EED226 (Known allosteric inhibitor) as positive control. |
| Success Criteria | Dose-dependent decrease in FRET signal; Z-factor > 0.5. |
C. Kinase Profiling (ATP Competition)
Method: ADP-Glo™ Kinase Assay (Luminescence based).
-
Reaction: Incubate Kinase (e.g., p38a), Substrate, and ATP (at Km) with the test compound.
-
Conversion: Add ADP-Glo reagent to terminate reaction and deplete remaining ATP.
-
Detection: Add Kinase Detection Reagent to convert ADP to ATP, then to Luciferase light output.
-
Data Analysis: Calculate IC50 based on luminescence inhibition relative to DMSO control.
References
-
Huang, S., et al. (2017).[3] "Discovery of an Allosteric Inhibitor of the PRC2 Complex Targeting the H3K27me3 Binding Pocket of EED." ACS Medicinal Chemistry Letters. Link
-
Cren, S., et al. (2025).[4] "Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors." Journal of Medicinal Chemistry. Link
-
Kamal, A., et al. (2014). "Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway." Organic & Biomolecular Chemistry. Link
-
Hutt, J. T., & Aron, Z. D. (2011). "Iron-Catalyzed C–H Amination for the Construction of Imidazole-Fused-Ring Systems." Organic Letters. Link
Sources
Probing the Enigmatic Mechanism of Action of Imidazo[1,5-a]pyridin-3-amine: A Technical Guide for Drug Discovery
Abstract
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] While extensive research has explored the therapeutic potential of various derivatives, the precise mechanism of action for the core structure, Imidazo[1,5-a]pyridin-3-amine, remains largely speculative. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential mechanisms of action of this enigmatic molecule. By synthesizing insights from the broader class of imidazopyridines and related heterocyclic systems, we propose several high-probability biological targets and outline a logical, self-validating experimental cascade to systematically test these hypotheses. This guide is designed to be a practical resource, offering detailed experimental protocols and the scientific rationale behind each step, thereby empowering researchers to unravel the therapeutic potential of Imidazo[1,5-a]pyridin-3-amine.
Introduction: The Imidazo[1,5-a]pyridine Scaffold - A Realm of Therapeutic Promise
The Imidazo[1,5-a]pyridine core is a nitrogen-containing heterocyclic system that has demonstrated remarkable versatility in drug discovery.[1] Its derivatives have been explored for a multitude of therapeutic applications, including their use as anti-cancer agents, luminescent probes, and modulators of key cellular signaling pathways.[1][2] The structural rigidity and tunable electronic properties of this scaffold make it an attractive starting point for the design of novel therapeutics.[3] Despite the wealth of research on substituted imidazo[1,5-a]pyridines, the fundamental biological activity of the parent amine, Imidazo[1,5-a]pyridin-3-amine, is not well-defined. This guide aims to bridge this knowledge gap by proposing a series of plausible mechanisms of action and providing a detailed roadmap for their experimental validation.
Our speculation is grounded in the well-documented activities of the broader imidazopyridine family, which includes the isomeric imidazo[1,2-a]pyridines.[4] These related compounds have shown a propensity to interact with several key classes of drug targets, providing a logical starting point for our investigation.
Speculative Mechanisms of Action: High-Priority Hypotheses
Based on the established biological activities of related imidazopyridine scaffolds, we propose the following high-priority hypotheses for the mechanism of action of Imidazo[1,5-a]pyridin-3-amine:
-
Hypothesis 1: Kinase Inhibition. The imidazopyridine scaffold is a common feature in a multitude of kinase inhibitors.[5] Derivatives have been shown to target various kinases, including phosphoinositide 3-kinases (PI3Ks), Akt, and receptor tyrosine kinases such as c-Met and FLT3.[2][6] The nitrogen-rich core of Imidazo[1,5-a]pyridin-3-amine may facilitate hydrogen bonding interactions within the ATP-binding pocket of various kinases.
-
Hypothesis 2: Modulation of GABA-A Receptors. The isomeric imidazo[1,2-a]pyridine core is famously found in sedative-hypnotic agents like zolpidem, which act as positive allosteric modulators of the GABA-A receptor.[4] While the change in the nitrogen fusion position in the [1,5-a] isomer will alter the molecule's three-dimensional shape and electronic distribution, the potential for interaction with the benzodiazepine binding site on the GABA-A receptor warrants investigation.[1]
-
Hypothesis 3: Inhibition of Phosphodiesterases (PDEs). Certain imidazopyridine derivatives have been identified as inhibitors of phosphodiesterases, enzymes that play a crucial role in regulating intracellular second messenger signaling.[7] Specifically, PDE10A has been a target for related heterocyclic compounds. Inhibition of PDEs can have profound effects on various physiological processes, making this a plausible mechanism.
-
Hypothesis 4: Cytotoxic Activity through Tubulin Polymerization Inhibition. The anti-cancer properties of some imidazo[1,5-a]pyridine hybrids have been linked to the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[2] This mechanism is a hallmark of several successful anti-cancer drugs and represents a potential avenue of investigation.
A Phased Experimental Approach to Elucidate the Mechanism of Action
To systematically investigate these hypotheses, we propose a multi-phased experimental workflow. This "screening cascade" is designed to be both efficient and self-validating, starting with broad, high-throughput screens and progressing to more focused, mechanism-defining assays.
Figure 1: A proposed experimental workflow for the elucidation of the mechanism of action of Imidazo[1,5-a]pyridin-3-amine.
Phase 1: Broad Phenotypic and Target-Agnostic Screening
The initial phase aims to gather broad data on the biological effects of Imidazo[1,5-a]pyridin-3-amine without a preconceived target bias.
-
Rationale: This screen provides a rich dataset on the compound's cytotoxic or cytostatic effects across 60 different human cancer cell lines, representing nine distinct cancer types. The pattern of activity can provide initial clues about the mechanism. For instance, a compound that is broadly cytotoxic may target a fundamental process like DNA replication or microtubule dynamics.
-
Protocol:
-
Prepare a stock solution of Imidazo[1,5-a]pyridin-3-amine in a suitable solvent (e.g., DMSO).
-
Submit the compound to the National Cancer Institute's Developmental Therapeutics Program (NCI-DTP) for screening in the NCI-60 panel.
-
The DTP will perform the screening at a single high dose, followed by a five-dose response curve for active compounds.
-
Analyze the resulting data, paying close attention to any patterns of differential sensitivity across the cell lines.
-
-
Rationale: CETSA is a powerful method to identify direct binding of a compound to its protein target within a cellular environment.[8] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[8] This assay can be performed in an unbiased, proteomics-based manner to identify novel targets.
-
Protocol:
-
Culture cells (e.g., a cell line that shows sensitivity in the NCI-60 screen) to approximately 80% confluency.
-
Treat one set of cells with Imidazo[1,5-a]pyridin-3-amine and another with vehicle control for a defined period.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by rapid cooling.[9]
-
Lyse the cells to release their protein content.
-
Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Analyze the soluble fractions by Western blotting for specific candidate proteins or by mass spectrometry for a global proteome analysis.
-
A shift in the melting curve of a protein in the presence of the compound indicates direct binding.[10]
-
Phase 2: Broad Target Class Screening
Based on the initial hypotheses, this phase involves screening the compound against panels of potential targets.
-
Rationale: Given the prevalence of kinase inhibition among imidazopyridines, a broad kinome scan is a high-yield experiment.[5] Commercial services offer screening against large panels of kinases, providing a rapid and comprehensive overview of the compound's kinase selectivity.[11][12]
-
Protocol:
-
Select a reputable contract research organization (CRO) that offers kinome profiling services.[11][13]
-
Provide the CRO with a sample of Imidazo[1,5-a]pyridin-3-amine at a specified concentration (typically 1-10 µM for a primary screen).
-
The CRO will perform radiometric or fluorescence-based assays to measure the compound's inhibitory activity against a panel of over 400 kinases.[12]
-
The results are typically reported as a percentage of inhibition at the tested concentration.
-
Analyze the data to identify any kinases that are significantly inhibited (e.g., >50% inhibition).
-
-
Rationale: To test the hypothesis of GABA-A receptor modulation, a radioligand binding assay is the first step. This assay determines if the compound can displace a known radiolabeled ligand from the benzodiazepine binding site.
-
Protocol: [14]
-
Prepare cell membranes from a source rich in GABA-A receptors (e.g., rat brain cortex or cells expressing recombinant receptors).
-
Incubate the membranes with a radiolabeled benzodiazepine ligand (e.g., [³H]-Flumazenil) in the presence of varying concentrations of Imidazo[1,5-a]pyridin-3-amine.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
A dose-dependent decrease in bound radioactivity indicates that the test compound is competing for the same binding site. Calculate the Ki (inhibitor constant) from the competition curve.
-
-
Rationale: Similar to kinome profiling, screening against a panel of PDE isoforms is an efficient way to test for this potential mechanism of action.
-
Protocol:
-
Engage a CRO or use a commercially available PDE screening service.
-
Submit Imidazo[1,5-a]pyridin-3-amine for screening against a panel of PDE isoforms at a fixed concentration.
-
The assays typically measure the hydrolysis of cyclic nucleotides (cAMP or cGMP) using fluorescence or luminescence-based detection methods.[7]
-
Identify any PDE isoforms that are significantly inhibited by the compound.
-
Phase 3: Target Validation and Mechanistic Deep Dive
If Phase 2 yields promising "hits," this phase is dedicated to validating these targets and understanding the functional consequences of their modulation.
-
Rationale: For any kinases identified in the broad screen, the next step is to determine the compound's potency by generating a full dose-response curve and calculating the IC50 value.
-
Protocol:
-
Perform an in vitro kinase assay using the purified recombinant kinase identified as a hit.
-
Incubate the kinase with its specific substrate and ATP in the presence of a range of concentrations of Imidazo[1,5-a]pyridin-3-amine.
-
The reaction can be monitored using various methods, such as the incorporation of radioactive ³²P-ATP into the substrate or by using fluorescence-based assays that detect the phosphorylated product.
-
Plot the percentage of kinase inhibition against the compound concentration and fit the data to a suitable model to determine the IC50 value.
-
-
Rationale: To confirm that the compound inhibits the target kinase in a cellular context, it is essential to measure the phosphorylation of a known downstream substrate of that kinase.
-
Protocol:
-
Select a cell line that expresses the target kinase and its downstream substrate.
-
Treat the cells with varying concentrations of Imidazo[1,5-a]pyridin-3-amine for an appropriate duration.
-
Lyse the cells and perform a Western blot analysis using an antibody that specifically recognizes the phosphorylated form of the downstream substrate.
-
A dose-dependent decrease in the phosphorylation signal confirms cellular target engagement and inhibition of the signaling pathway.
-
-
Rationale: A binding assay alone does not reveal whether the compound is an agonist, antagonist, or inverse agonist. Functional assays, such as electrophysiology, are required to determine the compound's effect on receptor function.[15]
-
Protocol (Two-Electrode Voltage Clamp in Xenopus Oocytes):
-
Inject Xenopus oocytes with cRNA encoding the subunits of the desired GABA-A receptor subtype.
-
After 2-4 days of expression, place an oocyte in a recording chamber and impale it with two electrodes.
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Apply a sub-maximal concentration of GABA to elicit a baseline current response.
-
Co-apply GABA with varying concentrations of Imidazo[1,5-a]pyridin-3-amine and measure the change in the current response.
-
An enhancement of the GABA-induced current indicates positive allosteric modulation, while a reduction suggests negative modulation or antagonism.
-
-
Rationale: Similar to the kinase assays, the potency of inhibition for any identified PDE hits needs to be determined.
-
Protocol:
-
Use a commercially available PDE assay kit (e.g., fluorescence polarization or colorimetric based).[16][17]
-
Incubate the purified recombinant PDE enzyme with its cyclic nucleotide substrate in the presence of a range of concentrations of Imidazo[1,5-a]pyridin-3-amine.
-
Follow the kit manufacturer's instructions to measure the enzyme activity.
-
Calculate the IC50 value from the dose-response curve.
-
-
Rationale: If the NCI-60 screen suggests a cytotoxic mechanism consistent with microtubule disruption, a direct in vitro tubulin polymerization assay is warranted.
-
Protocol:
-
Purchase purified tubulin.
-
In a microplate, mix tubulin with a polymerization buffer containing GTP.
-
Add varying concentrations of Imidazo[1,5-a]pyridin-3-amine or control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor).
-
Monitor the polymerization of tubulin over time by measuring the increase in light scattering or fluorescence at 340 nm.
-
Inhibition of the increase in signal compared to the vehicle control indicates that the compound inhibits tubulin polymerization.
-
Data Interpretation and Building a Mechanistic Narrative
The data generated from this experimental cascade will allow for the construction of a robust, evidence-based narrative for the mechanism of action of Imidazo[1,5-a]pyridin-3-amine.
| Potential Outcome | Interpretation | Next Steps |
| Potent inhibition of a specific kinase (e.g., PI3Kα) with corresponding cellular pathway modulation. | Imidazo[1,5-a]pyridin-3-amine is likely a kinase inhibitor targeting the PI3K/Akt pathway. | Structure-activity relationship (SAR) studies to optimize potency and selectivity. In vivo studies in relevant cancer models. |
| Displacement of a radioligand from the GABA-A receptor and potentiation of GABA-induced currents. | The compound is a positive allosteric modulator of the GABA-A receptor. | Subtype selectivity profiling. In vivo behavioral studies to assess sedative or anxiolytic effects. |
| Broad cytotoxicity in the NCI-60 panel and inhibition of tubulin polymerization in vitro. | The compound is a microtubule-destabilizing agent. | Cell cycle analysis to confirm G2/M arrest. In vivo anti-tumor efficacy studies. |
| No significant activity in any of the targeted assays, but a clear phenotype in a cellular screen. | The compound may have a novel mechanism of action or target a class of proteins not tested. | Re-evaluate the CETSA-MS data for novel binders. Consider other potential target classes (e.g., GPCRs, ion channels). |
Conclusion
The Imidazo[1,5-a]pyridin-3-amine scaffold holds significant promise for the development of novel therapeutics. While its precise mechanism of action is currently undefined, the systematic and logical experimental approach outlined in this guide provides a clear path forward for its elucidation. By combining broad phenotypic screening with targeted biochemical and cellular assays, researchers can efficiently test the most probable hypotheses and potentially uncover novel biological activities. This guide serves not as a rigid protocol, but as a strategic framework to empower scientific inquiry and accelerate the translation of this promising chemical entity into future medicines.
References
-
ResearchGate. (2025, August 6). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Retrieved from [Link]
- Segodi, R. S. (n.d.). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). University of Limpopo.
-
ACS Omega. (2026, January 8). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]
-
ChemistrySelect. (2025, February 22). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Biochemistry and binding assay a, FSEC of GABAA receptor with and.... Retrieved from [Link]
-
Wikipedia. (n.d.). GABAA receptor. Retrieved from [Link]
-
ACS Omega. (n.d.). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
PubMed Central. (n.d.). A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells. Retrieved from [Link]
-
PubMed Central. (n.d.). Characterization of GABA Receptors. Retrieved from [Link]
-
Elabscience. (n.d.). Total Phosphodiesterase (PDEs) Acitivity Colorimetric Assay Kit. Retrieved from [Link]
-
Oncolines B.V. (2024, October 19). Kinome Profiling. Retrieved from [Link]
-
PubMed Central. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PDE10A Assay Kit. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]
-
ACS Publications. (2025, December 18). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
PubMed Central. (2025, November 16). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Retrieved from [Link]
-
West Bioscience. (n.d.). PDE10A Assay Kit. Retrieved from [Link]
-
PLOS ONE. (n.d.). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PDE10A (Mouse) Assay Kit. Retrieved from [Link]
-
University of North Carolina. (n.d.). GABAA Receptor Binding Assay Protocol. Retrieved from [Link]
-
Creative Biolabs. (n.d.). GABAA Channel Assay Service. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PDE3A Assay Kit. Retrieved from [Link]
-
PubMed Central. (n.d.). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. Retrieved from [Link]
-
MDPI. (n.d.). PDE10A Inhibition Reduces NLRP3 Activation and Pyroptosis in Sepsis and Nerve Injury. Retrieved from [Link]
-
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
Oceanomics. (n.d.). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. Retrieved from [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
International Centre for Kinase Profiling. (n.d.). Home. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]
-
Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]
-
YouTube. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Retrieved from [Link]
Sources
- 1. GABAA receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDE-Glo™ Phosphodiesterase Assay [promega.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. pharmaron.com [pharmaron.com]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. Home | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 14. PDSP - GABA [kidbdev.med.unc.edu]
- 15. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. content.abcam.com [content.abcam.com]
- 17. bpsbioscience.com [bpsbioscience.com]
Therapeutic Potential of Imidazo[1,5-a]pyridin-3-amine: A Technical Guide
The following technical guide details the therapeutic landscape of the Imidazo[1,5-a]pyridin-3-amine scaffold. Unlike its more common isomer (imidazo[1,2-a]pyridine, found in Zolpidem), the 1,5-a fused system is a specialized "heme-binder" pharmacophore, predominantly utilized to target metalloenzymes via coordinate covalent bonding.[1]
Executive Summary
The Imidazo[1,5-a]pyridin-3-amine scaffold represents a privileged class of N-fused heterocycles characterized by a bridgehead nitrogen and a high electron density at the 3-position. Its primary medicinal utility stems from the sp²-hybridized nitrogen (N2) , which acts as a potent ligand for heme-iron centers in cytochrome P450 enzymes and related dioxygenases.
While the 1,2-a isomer is famed for GABA-A receptor modulation, the 1,5-a isomer is distinctively tuned for enzyme inhibition .[1] The 3-amine moiety serves as a critical "vector attachment point," allowing medicinal chemists to extend lipophilic tails into enzyme accessory pockets (e.g., Pocket A/B in IDO1) while the core anchors to the catalytic metal.
Core Therapeutic Targets
| Target Enzyme | Biological Function | Therapeutic Indication | Mechanism of Action |
| IDO1 | Tryptophan catabolism | Immuno-oncology (Solid Tumors) | Heme-Fe(II) coordination; T-cell restoration. |
| Thromboxane Synthase | TxA2 generation | Cardiovascular (Anti-thrombotic) | Prevention of platelet aggregation via CYP5 inhibition. |
| Aromatase (CYP19A1) | Estrogen biosynthesis | ER+ Breast Cancer | Competitive inhibition of androgen aromatization. |
Target 1: Indoleamine 2,3-dioxygenase 1 (IDO1)[1]
Mechanistic Rationale
IDO1 is a heme-containing dioxygenase that catalyzes the rate-limiting step of tryptophan (Trp) degradation into N-formylkynurenine. Tumors overexpress IDO1 to deplete local Trp and produce kynurenine, creating an immunosuppressive microenvironment that arrests T-cell proliferation.[1][2]
The Imidazo[1,5-a]pyridine core mimics the indole ring of tryptophan. The N2 nitrogen coordinates directly with the ferrous heme iron (Fe²⁺) in the active site, displacing the dioxygen molecule required for catalysis. The 3-amine position is pivotal: it allows for the attachment of urea or amide linkers that reach into the hydrophobic "Pocket B" of the enzyme, enhancing selectivity over the related TDO2 enzyme.
Pathway Visualization (DOT)
The following diagram illustrates the immunosuppressive cascade blocked by Imidazo[1,5-a]pyridine derivatives.
Caption: IDO1 blockade prevents Tryptophan depletion and Kynurenine accumulation, restoring T-cell immunity.[1]
Validation Protocol: IDO1 Enzymatic Assay (HeLa Cell-Based)
Use this protocol to validate intracellular target engagement, which is superior to cell-free assays for this scaffold due to membrane permeability challenges.[1]
-
Cell Seeding: Seed HeLa cells (permissive for IDO1 induction) at 20,000 cells/well in 96-well plates.
-
Induction: Treat cells with Human Interferon-γ (IFN-γ, 50 ng/mL) .[1]
-
Causality: IFN-γ upregulates IDO1 expression via the JAK/STAT pathway, creating a robust window for inhibition measurement.[1]
-
-
Compound Treatment: Add the Imidazo[1,5-a]pyridin-3-amine derivative (serial dilution 10 µM to 1 nM) simultaneously with IFN-γ.[1] Incubate for 48 hours.
-
Supernatant Harvest: Transfer 140 µL of supernatant to a fresh plate.
-
Colorimetric Detection:
-
Add 10 µL of 30% trichloroacetic acid (TCA) to precipitate proteins (centrifuge 2000g x 10 min).
-
Transfer 100 µL supernatant to a new plate.
-
Add 100 µL Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid).[1]
-
Mechanism:[1][2][3][4][5] Ehrlich’s reagent reacts with the kynurenine amine to form a yellow azo dye.
-
-
Readout: Measure Absorbance at 490 nm .
-
Self-Validation: Include a standard curve of L-Kynurenine. If the standard curve R² < 0.98, the reagent is degraded.
-
Target 2: Thromboxane A2 Synthase (CYP5A1)[1]
Mechanistic Rationale
Thromboxane A2 (TxA2) is a potent vasoconstrictor and platelet aggregator. Thromboxane synthase (TxAS) is a cytochrome P450 enzyme (CYP5A1) that isomerizes PGH2 into TxA2.[1] Imidazo[1,5-a]pyridines act as Type II ligands for TxAS.[1] The basic nitrogen of the imidazole ring coordinates with the heme iron, while the 3-substituent (derived from the 3-amine) mimics the carboxylate side chain of the arachidonic acid substrate, ensuring orientation within the active site.
Structure-Activity Relationship (SAR)[1]
-
Core: The 1,5-a fusion is essential for planar rigidity.[1]
-
3-Position: Amine-derived amides or carboxylic acid linkers are required to interact with Arg383 or Glu383 (depending on species) in the enzyme channel.
-
Selectivity: This scaffold is preferred over imidazole-only inhibitors (like Dazoxiben) because the fused pyridine ring provides steric bulk that reduces off-target inhibition of Prostacyclin Synthase (PGI2), preserving the beneficial vasodilatory pathway.
Target 3: Aromatase (CYP19A1)[1][4]
Mechanistic Rationale
Aromatase converts androgens (Testosterone/Androstenedione) to estrogens (Estradiol/Estrone).[1][4] In Hormone Receptor-positive (HR+) breast cancer, this is the driver of tumor growth.[4] The Imidazo[1,5-a]pyridin-3-amine scaffold functions similarly to Letrozole but offers a different metabolic profile. The N2 nitrogen binds the heme iron, preventing the hydroxylation steps required for aromatization of the steroid A-ring.
Validation Protocol: Fluorometric CYP19A1 Inhibition
This high-throughput protocol uses a recombinant enzyme system.
-
Reagent Prep: Prepare 2X NADPH regeneration system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Enzyme Mix: Mix Recombinant Human CYP19A1 (20 nM final) with the fluorogenic substrate Dibenzylfluorescein (DBF) (0.2 µM).
-
Causality: DBF is dealkylated by Aromatase to release fluorescein.
-
-
Inhibitor Addition: Add Imidazo[1,5-a]pyridin-3-amine derivative (in DMSO, <1% final v/v).
-
Reaction Start: Add NADPH regeneration system. Incubate at 37°C for 30 minutes.
-
Stop Solution: Add 75 µL of 2N NaOH.
-
Why: NaOH stops the reaction and maximizes the fluorescence yield of the fluorescein product.
-
-
Quantification: Excitation 485 nm / Emission 530 nm.[1]
Synthesis & Optimization of the 3-Amine
Accessing the 3-amine is the critical gateway to this pharmacology. The direct synthesis often involves an oxidative C-H amination.
Recommended Route (Iodine-Mediated Oxidative Amination):
-
Substrates: 2-Pyridyl ketone + Benzylamine derivative.[1][6]
-
Reagents: Molecular Iodine (I₂), Sodium Acetate (NaOAc).[1]
-
Conditions: 80°C, solvent-free or in DMSO.
-
Mechanism:
-
Functionalization: The resulting 3-substituted product can be deprotected (if benzylamine was used as a masked amine) or the reaction can be adapted with formamides to yield the free amine for further derivatization into ureas/amides.
Screening Workflow Visualization
Caption: Cascade for filtering Imidazo[1,5-a]pyridine candidates, prioritizing IDO1 potency and selectivity.
References
-
Imidazo[1,5-a]pyridine-based IDO1 Inhibitors Title: Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1 for Cancer Immunotherapy.[1][2] Source: ACS Medicinal Chemistry Letters (2018).[1] URL:[Link][1]
-
Thromboxane Synthase Inhibition Title: Imidazo[1,5-a]pyridines: a new class of thromboxane A2 synthetase inhibitors.[1][8] Source: Journal of Medicinal Chemistry.[8] URL:[Link][1]
-
Synthesis of Imidazo[1,5-a]pyridines Title: Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination.[1][6] Source: Organic & Biomolecular Chemistry.[1][3][7][9][10] URL:[Link]
-
Aromatase Inhibition Context Title: Pyridine based dual binding site aromatase (CYP19A1) inhibitors.[1] Source: Bioorganic & Medicinal Chemistry Letters.[1] URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aromatase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Molecular Docking of Imidazo[1,5-a]pyridin-3-amine Scaffolds
Executive Summary
The imidazo[1,5-a]pyridine core acts as a bioisostere of indole and azaindole, offering a unique "privileged structure" in medicinal chemistry. Its 3-amine derivative (Imidazo[1,5-a]pyridin-3-amine) presents a critical vector for fragment-based drug design (FBDD), particularly in targeting kinases (e.g., BTK, FLT3) and metabolic enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1).
This guide details the computational workflow for docking this specific scaffold. It addresses the unique electronic properties of the bridgehead nitrogen system, the critical protonation states of the N2-position, and the "Donor-Acceptor" (D-A) hydrogen bonding motifs required for high-affinity binding.
Part 1: Chemical Space & Pharmacophore Analysis
Electronic Structure & Protonation
Correctly defining the ionization state of the imidazo[1,5-a]pyridine core is the single most common failure point in docking studies of this scaffold.
-
Aromaticity: The system is a 10
-electron aromatic system (isoelectronic with indolizine).[1] The bridgehead nitrogen (N4) contributes two electrons to the -system and is non-basic .[1] -
Basicity (N2): The nitrogen at position 2 is pyridine-like (
hybridized lone pair) and acts as the primary proton acceptor ( ).[1] At physiological pH (7.4), the neutral form predominates, but in acidic microenvironments (e.g., solid tumor interiors or specific enzyme pockets), the protonated species must be considered. -
3-Amine Functionality: The exocyclic amino group at position 3 acts primarily as a Hydrogen Bond Donor (HBD).[1] Due to resonance delocalization into the ring, it is significantly less basic than an aliphatic amine.
The Binding Motif (The "Hinge Binder")
In kinase drug discovery, the Imidazo[1,5-a]pyridin-3-amine motif often mimics the adenine ring of ATP.
-
N2 (Acceptor): Binds to the backbone NH of the kinase hinge region.[1]
-
3-NH2 (Donor): Binds to the backbone Carbonyl (C=O) of the hinge region.[1]
Part 2: Target Selection & Preparation
Case Study Targets
-
IDO1 (Heme-dependent): The scaffold binds in the hydrophobic pocket. If the 3-amine is derivatized correctly, the ring nitrogen (N2) can coordinate directly to the Heme Iron (
/ ).[1] -
Kinases (FLT3/BTK): The scaffold occupies the ATP-binding pocket.
Protein Preparation Protocol
-
PDB Selection: Select high-resolution structures (< 2.0 Å). For IDO1, use PDB 6E42 or similar; for Kinases, ensure the DFG-motif is in the desired conformation (DFG-in vs. DFG-out).
-
Heme Treatment (Crucial for IDO1):
-
Do not delete the Heme cofactor.
-
Assign formal charges: Fe should be set to +2 or +3 depending on the catalytic cycle state being modeled.
-
Self-Validating Step: Verify that the distal histidine is protonated correctly to stabilize the heme.
-
Part 3: Ligand Preparation Workflow
The 3-amine group introduces tautomeric complexity when coupled with amides.
Step-by-Step Protocol:
-
Input: 2D SMILES of the Imidazo[1,5-a]pyridin-3-amine derivative.
-
Ionization: Generate states at pH
using Epik or MoKa.-
Check: Ensure the bridgehead N remains neutral.
-
-
Tautomer Generation:
-
Conformational Search:
-
Generate 3D conformers (OPLS4 force field recommended).[1]
-
Retain the "planar" conformation of the bicyclic core.
-
Figure 1: Ligand preparation workflow emphasizing the filtration of incorrect ionization states for the bridgehead nitrogen.
Part 4: The Docking Protocol
This protocol assumes the use of a grid-based algorithm (e.g., Glide, AutoDock Vina, or GOLD).
Grid Generation
-
Center: Define the grid box centroid using the co-crystallized ligand. If utilizing the apo structure, center on the Hinge residues (for Kinases) or the Heme Iron (for IDO1).[1]
-
Size: Inner box
Å; Outer box Å. -
Constraints (The Secret Sauce):
-
Kinases: Define a Hydrogen Bond Constraint on the Hinge Backbone NH (e.g., Valine or Methionine residue). This forces the N2 of the imidazo[1,5-a]pyridine to orient correctly.
-
IDO1: Define a Metal Coordination Constraint (optional) or a positional constraint within 3.5 Å of the Heme Iron.
-
Docking Execution
Run the docking in two stages to balance speed and accuracy.
| Parameter | Standard Precision (SP) | Extra Precision (XP) / Induced Fit |
| Sampling | Flexible Ligand, Rigid Receptor | Flexible Ligand, Soft Potential Receptor |
| Ring Sampling | High energy rings discarded | Enhanced sampling of ring puckering |
| Water | Implicit solvation | Explicit water displacement penalties |
| Use Case | Virtual Screening (>1000 cmpds) | Lead Optimization (<50 cmpds) |
Induced Fit Docking (IFD)
Because the imidazo[1,5-a]pyridin-3-amine scaffold is rigid, the receptor must often adapt to accommodate bulky substituents at the 3-position.
-
Protocol: Use Prime (Schrödinger) or similar IFD protocols.
-
Residue Selection: Select residues within 5 Å of the ligand for side-chain refinement.
-
Causality: This prevents "false negatives" where the ligand clashes with a rigid crystal structure side chain (e.g., a Gatekeeper residue in kinases).
Part 5: Post-Docking Analysis & Validation
Interaction Fingerprinting
Do not rely solely on the Docking Score (kcal/mol).[1] Validate the binding mode using an Interaction Fingerprint (IFP).[1]
-
Essential Interactions (Pass/Fail Criteria):
RMSD Validation
Every docking run must include a "Self-Docking" control.
-
Extract the co-crystallized ligand.
-
Pre-process it exactly like the test compounds.
-
Dock it back into the receptor.
-
Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .
Figure 2: The hierarchical docking strategy, moving from rigid standard precision to induced-fit protocols.[1]
References
-
Scaffold Utility: Goel, R. et al. "Imidazo[1,5-a]pyridines: A Versatile Scaffold in Medicinal Chemistry." Mini-Reviews in Medicinal Chemistry.
-
Kinase Binding (BTK): Kim, H. et al. "Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors."[1] ACS Medicinal Chemistry Letters. (Note: Mechanistically identical binding mode to imidazo[1,5-a]pyridine).[1]
-
IDO1 Inhibition: Meleddu, R. et al. "Synthesis, Docking and Biological Evaluation of a Novel Class of Imidazothiazoles as IDO1 Inhibitors."[2] Molecules.
-
FLT3 Targeting: Li, H. et al. "N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD."[1][3] Bioorganic Chemistry.
-
pKa Data: Williams, R. "pKa Data Compiled."[4] Organic Chemistry Data.
Sources
A Technical Guide to Imidazo[1,5-a]pyridin-3-amine: A Privileged Fragment for Modern Drug Discovery
Executive Summary
The landscape of early-stage drug discovery is increasingly dominated by efficiency and precision. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm, favoring the identification of low-complexity, low-affinity binders that can be elaborated into potent and selective drug candidates. Within the vast chemical space available to medicinal chemists, nitrogen-containing heterocyclic scaffolds have proven to be exceptionally fruitful. This guide focuses on the Imidazo[1,5-a]pyridine core, a versatile and synthetically accessible scaffold. Specifically, we will delve into the utility of Imidazo[1,5-a]pyridin-3-amine as a strategic starting point for FBDD campaigns, exploring its synthesis, known biological relevance, and a detailed workflow for its application in hit generation and lead optimization.
The Imidazo[1,5-a]pyridine Scaffold: A Foundation of Therapeutic Potential
The Imidazo[1,5-a]pyridine system is a fused bicyclic heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its rigid structure, combined with multiple points for synthetic diversification, makes it an attractive core for interacting with a variety of biological targets. Unlike its more extensively studied isomer, imidazo[1,2-a]pyridine, the [1,5-a] scaffold offers a unique arrangement of nitrogen atoms and electronic properties, providing novel intellectual property and interaction space.[3][4]
Derivatives of the Imidazo[1,5-a]pyridine core have demonstrated a wide array of biological activities, including the inhibition of key enzymes in oncology and the modulation of receptors in the central nervous system.[5][6][7] This established biological relevance provides a strong rationale for its inclusion in fragment screening libraries.
Key Attributes of the Imidazo[1,5-a]pyridin-3-amine Fragment:
-
Low Molecular Weight: Conforms to the "Rule of Three" often applied in FBDD.
-
Defined 3D Shape: The rigid bicyclic core reduces conformational complexity, aiding in the interpretation of binding data.
-
Strategic Amino Group: The 3-amino substituent provides a key vector for synthetic elaboration, allowing for the systematic exploration of chemical space during hit-to-lead optimization.
-
Synthetic Tractability: As will be discussed, the core is accessible through robust and scalable synthetic routes.
Synthesis of the Imidazo[1,5-a]pyridine Core
The accessibility of a fragment is paramount for its utility in an FBDD campaign. Fortunately, several efficient methods for the synthesis of the Imidazo[1,5-a]pyridine core have been reported.
2.1. Representative Synthetic Protocol: Cyclocondensation of 2-(aminomethyl)pyridines
A reliable method for the preparation of the Imidazo[1,5-a]pyridine scaffold involves the cyclization of 2-picolylamines with electrophilically activated nitroalkanes.[2]
Experimental Protocol:
-
Activation of Nitroalkane: In a round-bottom flask, add polyphosphoric acid (PPA) and phosphorous acid. Heat the mixture to the desired temperature (e.g., 110 °C).
-
Addition of Reactants: To the heated PPA/phosphorous acid mixture, add the 2-picolylamine and the corresponding nitroalkane.
-
Reaction: Stir the mixture at 110 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, quench the reaction by pouring the mixture into ice-cold water. Neutralize with aqueous ammonia and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
This method allows for the introduction of diversity at various positions of the scaffold, depending on the choice of starting materials.
A diagrammatic representation of a generalized synthesis is provided below:
Caption: A generalized workflow for the synthesis of the Imidazo[1,5-a]pyridine core.
Biological Target Landscape for the Imidazo[1,5-a]pyridine Scaffold
The therapeutic potential of the Imidazo[1,5-a]pyridine scaffold is underscored by the diverse range of biological targets its derivatives have been shown to modulate. This pre-existing knowledge is invaluable when designing focused screening campaigns or interpreting the results of broader screening efforts.
| Biological Target/Pathway | Therapeutic Area | Key Findings | Reference(s) |
| Tubulin Polymerization & PI3K/Akt Pathway | Oncology | Hybrid molecules incorporating the Imidazo[1,5-a]pyridine core have been shown to inhibit tubulin polymerization and the PI3K/Akt signaling pathway, leading to cell cycle arrest at the G2/M phase and apoptosis in cancer cell lines. | [5] |
| Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | Oncology | Computational studies have identified Imidazo[1,5-a]pyridine derivatives as potential inhibitors of EGFR tyrosine kinase, a key target in various cancers. | [7] |
| 5-HT4 Receptor | Neuroscience | Derivatives of Imidazo[1,5-a]pyridine have been developed as partial agonists of the 5-HT4 receptor, with potential applications in treating cognitive disorders such as Alzheimer's disease. | [6] |
| Cysteine Proteases | Infectious Disease | The scaffold has been utilized in the synthesis of inhibitors of cysteine proteases. | [8] |
This established activity against key drug targets like kinases and components of the cytoskeleton makes the Imidazo[1,5-a]pyridin-3-amine fragment a highly attractive starting point for FBDD campaigns in oncology and other therapeutic areas.
Below is a simplified representation of the PI3K/Akt pathway, a target of Imidazo[1,5-a]pyridine derivatives.
Caption: The PI3K/Akt pathway, a target for Imidazo[1,5-a]pyridine derivatives.
A Practical Workflow for FBDD Using Imidazo[1,5-a]pyridin-3-amine
The following section outlines a self-validating, step-by-step workflow for utilizing the Imidazo[1,5-a]pyridin-3-amine fragment in a drug discovery campaign.
Caption: A typical workflow for a Fragment-Based Drug Discovery campaign.
4.1. Step 1: Fragment Library Design and Synthesis
The initial step involves the creation of a small, focused library around the core fragment. The 3-amino group of Imidazo[1,5-a]pyridin-3-amine is the primary handle for diversification.
Protocol:
-
Core Synthesis: Synthesize a gram-scale batch of the Imidazo[1,5-a]pyridin-3-amine core using an established protocol.
-
Amide Coupling: React the 3-amino group with a diverse set of small carboxylic acids (e.g., acetic acid, cyclopropanecarboxylic acid, benzoic acid) using standard peptide coupling reagents (e.g., HATU, EDC/HOBt). This explores the chemical space around the 3-position with different electronic and steric properties.
-
Reductive Amination: Alternatively, react the 3-amino group with a selection of small aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to generate secondary amines.
-
Quality Control: Ensure the purity of each fragment is >95% by LC-MS and NMR. Confirm solubility in the screening buffer.
4.2. Step 2: Biophysical Screening
The goal of this stage is to identify fragments that bind to the target protein. High-sensitivity biophysical methods are required due to the expected low affinity of the fragments.
Protocol for NMR-based Screening (e.g., Saturation Transfer Difference - STD):
-
Protein Preparation: Prepare a solution of the target protein in a suitable deuterated buffer.
-
Fragment Mixture: Prepare a mixture of 5-10 fragments from the library in the same buffer.
-
NMR Data Acquisition: Acquire a 1D proton NMR spectrum of the fragment mixture in the absence of the protein.
-
STD-NMR Experiment: Add the target protein to the fragment mixture and acquire an STD-NMR spectrum. This involves selectively saturating the protein resonances and observing the transfer of saturation to any bound fragments.
-
Data Analysis: Fragments that show signals in the STD spectrum are considered "hits." Deconvolve the mixtures to identify the specific binding fragment.
Protocol for X-ray Crystallography Screening:
-
Crystal Preparation: Grow high-quality crystals of the target protein.
-
Fragment Soaking: Soak the protein crystals in a solution containing a high concentration of an individual fragment or a mixture of fragments.
-
Data Collection: Collect X-ray diffraction data from the soaked crystals at a synchrotron source.
-
Structure Solution and Refinement: Solve the crystal structure and look for electron density corresponding to a bound fragment in the active site or an allosteric pocket.
4.3. Step 3: Hit Validation and Characterization
Once initial hits are identified, it is crucial to validate their binding and determine their affinity.
Protocol:
-
Re-synthesis and QC: Re-synthesize the hit fragments to ensure purity and identity.
-
Affinity Measurement: Determine the dissociation constant (Kd) of the fragment-protein interaction using techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).
-
Orthogonal Validation: Confirm the binding using a different technique from the primary screen. For example, if the hit was from an NMR screen, validate it with a biochemical assay that measures the functional consequence of binding (e.g., enzyme inhibition).
4.4. Step 4 & 5: Structure-Activity Relationship (SAR) and Fragment-to-Lead Optimization
This iterative phase involves synthesizing analogs of the validated hit to improve its potency and other drug-like properties. The 3-amino group is the key modification point.
Causality-Driven Optimization:
-
Vector Elaboration: If the crystal structure shows a solvent-exposed region near the 3-amino substituent, synthesize analogs with larger groups at this position to pick up additional interactions.
-
Property Modulation: If the initial hit has poor solubility, introduce polar groups (e.g., small alcohols, amines) on the periphery of the molecule.
-
Potency Enhancement: If the initial hit has a Kd in the millimolar range, aim for analogs with micromolar affinity. This is achieved by systematically exploring different substituents and linking chemistries to find more favorable interactions with the protein. For instance, if a hydrophobic pocket is identified near the 3-position, analogs with lipophilic groups can be synthesized.
Conclusion and Future Perspectives
The Imidazo[1,5-a]pyridin-3-amine scaffold represents a compelling starting point for fragment-based drug discovery. Its synthetic accessibility, favorable physicochemical properties, and the established biological relevance of the broader Imidazo[1,5-a]pyridine class provide a solid foundation for initiating FBDD campaigns against a range of therapeutic targets. The strategic placement of the 3-amino group offers a versatile handle for rapid and systematic chemical elaboration, enabling efficient navigation of the path from low-affinity fragment to potent lead compound. As the demand for novel chemical matter in drug discovery continues to grow, the strategic application of well-designed fragments like Imidazo[1,5-a]pyridin-3-amine will be instrumental in accelerating the development of the next generation of therapeutics.
References
-
Barone, R., et al. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry, 45(31), 13951-13968. Retrieved from [Link]
-
Krasavin, M., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2850-2858. Retrieved from [Link]
-
Saito, S., et al. (2018). Imidazo[1,5-a]pyridin-3-ylidenes as π-accepting carbene ligands. Dalton Transactions, 47(4), 1149-1159. Retrieved from [Link]
-
Samanta, S., et al. (2024). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry, 15(3), 644-657. Retrieved from [Link]
-
Kamal, A., et al. (2015). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry, 13(3), 776-793. Retrieved from [Link]
-
Jadhav, S. B., et al. (2015). Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease. European Journal of Medicinal Chemistry, 105, 135-148. Retrieved from [Link]
-
Segodi, R. S. (2024). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG) of Plasmodium falciparum Parasite. University of Limpopo. Retrieved from [Link]
-
Guchhait, S. K., et al. (2021). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry, 12(11), 1835-1856. Retrieved from [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 644-657. Retrieved from [Link]
-
Oprea, T. I., et al. (2021). Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. Journal of Biomolecular Structure and Dynamics, 39(13), 4786-4798. Retrieved from [Link]
-
SpectraBase. (n.d.). imidazo[1,5-a]pyridine. Retrieved from [Link]
-
Samanta, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. Retrieved from [Link]
-
Mondal, S., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). The Journal of Organic Chemistry. Retrieved from [Link]
-
Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Retrieved from [Link]
-
da Silva, G. G., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal, 19(1), 1-12. Retrieved from [Link]
-
Hu, Z., et al. (2018). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 16(31), 5653-5660. Retrieved from [Link]
-
Patel, R. P., et al. (2018). IMIDAZO[1,5-a]PYRIDINE BASED Ru(III) COMPLEXES AS BIOLOGICAL ACTIVE AGENT. Journal of Applicable Chemistry, 7(5), 1278-1287. Retrieved from [Link]
-
Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Retrieved from [Link]
-
Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(8), 1555-1575. Retrieved from [Link]
-
Hu, Z., et al. (2018). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 16(31), 5653-5660. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) The X-ray crystal structure of imidazo[1,2-a]pyridine 5d (CCDC.... Retrieved from [Link]
-
Chen, Y.-C., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. Retrieved from [Link]
-
Ferreira, L. A. P., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Retrieved from [Link]
-
Rasapalli, S., et al. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. RSC Advances, 9(52), 30255-30263. Retrieved from [Link]
-
Wallace, E. M., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 4(11), 1035-1040. Retrieved from [Link]
-
Barone, R., et al. (2024). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. Molecules, 29(14), 3291. Retrieved from [Link]
-
Li, A., et al. (2023). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry, 14(10), 1956-1970. Retrieved from [Link]
-
OUCI. (n.d.). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Retrieved from [Link]
-
Wang, H., et al. (2023). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules, 28(13), 5129. Retrieved from [Link]
-
Al-Warhi, T., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 1-11. Retrieved from [Link]
Sources
- 1. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 3. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Quantum Chemical Calculations for Imidazo[1,5-a]pyridin-3-amine
Executive Summary
This guide details the computational strategy for analyzing Imidazo[1,5-a]pyridin-3-amine , a fused heterocyclic scaffold increasingly relevant in medicinal chemistry as a bioisostere for indole and purine systems.[1] Unlike its more common isomer (imidazo[1,2-a]pyridine), the [1,5-a] variant possesses unique electronic properties due to the placement of the bridgehead nitrogen and the peripheral nitrogen at position 2.[1]
This document provides a rigorous protocol for Density Functional Theory (DFT) calculations, focusing on tautomeric equilibrium , pKa prediction , and frontier molecular orbital (FMO) analysis .[1] These parameters are critical for predicting ligand-target binding affinities in drug discovery.[1]
Part 1: Structural Dynamics & Tautomerism
The Scaffold Distinction (Critical Warning)
Researchers often confuse imidazo[1,5-a]pyridine with imidazo[1,2-a]pyridine.[1]
-
Imidazo[1,2-a]pyridine: Nitrogen at bridgehead (1) and position 4.[1] (e.g., Zolpidem).[1][2][3]
-
Imidazo[1,5-a]pyridine (Target): Nitrogen at position 2 and bridgehead (8a).[1] The 3-amine substituent is located on the carbon between the two nitrogen atoms (the "amidine-like" carbon).[1]
Tautomeric Equilibrium
The 3-amine group introduces a critical proton transfer equilibrium.[1] In biological media, the molecule can exist as the Amino form (favored in vacuum/non-polar solvents) or the Imino form (stabilized by polar solvents and specific enzyme pockets).[1]
-
Amino Tautomer (A): Exocyclic -NH₂ group.[1] Aromatic imidazole ring is intact.
-
Imino Tautomer (B): Exocyclic =NH group.[1] Proton transfers to the ring nitrogen (N2) or C1, disrupting aromaticity but potentially creating new H-bond donor/acceptor motifs.[1]
Directive: You must optimize both tautomers to determine the Boltzmann distribution at physiological pH (7.4).
Computational Workflow Diagram
The following diagram outlines the decision tree for setting up the calculation pipeline.
Figure 1: Decision tree for quantum chemical characterization of imidazo[1,5-a]pyridin-3-amine.
Part 2: Electronic Structure & Reactivity Protocols[1]
Level of Theory Selection
For fused heterocycles containing amine substituents, dispersion interactions and long-range corrections are vital.[1]
-
Recommended Functional: M06-2X (Minnesota hybrid meta-GGA) or wB97X-D (Long-range corrected hybrid with dispersion).[1]
-
Why: B3LYP often underestimates barrier heights and fails to capture the subtle π-stacking interactions common in this scaffold.[1]
-
-
Basis Set: 6-311++G(d,p) .[1]
-
Why: Diffuse functions (++) are mandatory for describing the lone pairs on the amine and pyridine nitrogens.[1]
-
Reactivity Descriptors (Fukui Functions)
To predict metabolic soft spots or covalent binding potential (e.g., for targeted covalent inhibitors), calculate the Fukui indices (
Key Sites to Monitor:
-
N2 (Peripheral Nitrogen): The primary site for protonation (highest
).[1] -
C1 (Imidazole Carbon): Often the site of electrophilic aromatic substitution (SEAr).[1]
-
Exocyclic Amine: Acts as a Hydrogen Bond Donor (HBD).[1]
pKa Prediction Protocol
The pKa of the 3-amine group is a determinant of oral bioavailability.[1] Method: Thermodynamic Cycle (Direct Method).[1]
Part 3: Spectroscopic Validation & Data Presentation
NMR Scaling Factors
Raw DFT NMR shielding tensors must be scaled to match experimental shifts (in ppm).
-
Reference: TMS (Tetramethylsilane) calculated at the same level of theory.
-
Linear Scaling:
.[1]-
For M06-2X/6-311+G(d,p): Slope
, Intercept (for H).[1]
-
Data Summary Table
When reporting results, use the following structure to ensure comparability across different tautomers.
| Parameter | Amino Tautomer (Vac) | Amino Tautomer (Water) | Imino Tautomer (Water) |
| Energy (Hartree) | -452.xxxx | -452.xxxx | -452.xxxx |
| Dipole Moment (Debye) | 4.2 | 6.8 | 8.1 |
| HOMO (eV) | -6.1 | -6.3 | -5.9 |
| LUMO (eV) | -1.2 | -1.4 | -1.5 |
| Gap ( | 4.9 | 4.9 | 4.4 |
| Boltzmann Pop.[1] (%) | 99.8% | 95.2% | 4.8% |
Part 4: Step-by-Step Experimental Protocol
Gaussian Input Example (Geometry Optimization)
This block optimizes the geometry and calculates frequencies to ensure a true minimum.
ORCA Input Example (Properties)
ORCA is excellent for fast resolution-of-identity (RI) approximations.[1]
Tautomerization Pathway Diagram
Understanding the proton shift is vital for docking simulations.[1]
Figure 2: Proton transfer pathway between amino and imino tautomers.
References
-
Imidazo[1,5-a]pyridine Scaffold Review
-
DFT Benchmarking for Heterocycles
-
Tautomerism in Amino-Azoles
-
pKa Prediction Methodology
-
Compound Identification
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. PubChemLite - Imidazo[1,5-a]pyridine-1-carboxylic acid (C8H6N2O2) [pubchemlite.lcsb.uni.lu]
- 4. chemimpex.com [chemimpex.com]
- 5. PubChemLite - Imidazo[1,5-a]pyridin-3-amine (C7H7N3) [pubchemlite.lcsb.uni.lu]
- 6. Imidazo(1,5-a)pyridine | C7H6N2 | CID 274090 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of Imidazo[1,5-a]pyridin-3-amine: A Technical Guide
Executive Summary
This technical guide outlines the standardized workflow for the preliminary cytotoxicity screening of Imidazo[1,5-a]pyridin-3-amine and its functionalized derivatives. Unlike the more common imidazo[1,2-a]pyridine isomer, the [1,5-a] scaffold possesses unique electronic properties and inherent fluorescence (large Stokes shift) that necessitate specific modifications to standard colorimetric assays. This document details a self-validating screening matrix utilizing metabolic competence (MTT) and membrane integrity (LDH) assays to distinguish between cytostatic and cytotoxic effects, specifically tailored for early-stage hit-to-lead validation in oncology.
Chemical Context & Rationale
The Scaffold: Imidazo[1,5-a]pyridin-3-amine
The imidazo[1,5-a]pyridine core is a fused bicyclic N-heterocycle, isosteric with indole and azaindole. In drug discovery, it is recognized as a "privileged structure" due to its ability to bind diverse biological targets, including IDO1 enzymes and tubulin.
Critical Consideration for Screening:
-
Fluorescence Interference: Many imidazo[1,5-a]pyridine derivatives exhibit strong fluorescence in the blue-green region. This can interfere with fluorescence-based viability assays (e.g., Resazurin/Alamar Blue). Therefore, absorbance-based assays (MTT/MTS) are preferred for the primary screen to avoid false positives.
-
Solubility: The 3-amine moiety provides a hydrogen bond donor/acceptor site but can lead to stacking-induced insolubility. DMSO is the mandatory vehicle, but final concentrations must be strictly controlled (<0.5%).
Experimental Design Strategy
The screening strategy employs a Dual-Endpoint Validation approach. Relying solely on metabolic assays (MTT) can misidentify metabolic arrest (cytostasis) as cell death. Pairing this with a membrane leakage assay (LDH) confirms physical cytotoxicity.
Workflow Visualization
The following diagram illustrates the logical flow from compound preparation to data interpretation.
Caption: Figure 1.[1] Dual-endpoint screening workflow separating cellular metabolic analysis from supernatant membrane leakage analysis.
Detailed Protocols
Phase 1: Compound Preparation & Solubilization
Objective: Create a stable stock solution without precipitation.
-
Stock Preparation: Dissolve the Imidazo[1,5-a]pyridin-3-amine powder in sterile, anhydrous DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM or 20 mM .
-
Note: Sonicate for 5–10 minutes if visual particulates remain.
-
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare serial dilutions (typically 1:3 or 1:10) in serum-free medium immediately prior to treatment.
-
Critical: The final DMSO concentration on cells must not exceed 0.5% (v/v) . Higher levels induce vehicle toxicity, masking the compound's effect.
-
Phase 2: Metabolic Competence Assay (MTT)
Mechanism: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seeding: Plate cells (e.g., 3,000–5,000 cells/well) in 96-well plates. Incubate for 24h to allow attachment.
-
Treatment: Remove old media. Add 100 µL of fresh media containing the compound at varying concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Controls:
-
Negative: 0.5% DMSO in media.
-
Positive: Doxorubicin (1 µM) or Staurosporine.
-
Blank: Media only (no cells).
-
-
-
Incubation: Standard exposure is 48 hours at 37°C, 5% CO₂.
-
Dye Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3–4 hours until purple formazan crystals form.
-
Solubilization: Carefully aspirate media. Add 100 µL DMSO to dissolve crystals.
-
Readout: Measure absorbance at 570 nm (reference 630 nm).
Phase 3: Membrane Integrity Assay (LDH Release)
Mechanism: Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme released upon cell lysis.[2]
Protocol:
-
Supernatant Collection: (Can be performed on the same plate as MTT if planned). Transfer 50 µL of culture supernatant to a new clear 96-well plate.
-
Reaction: Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase).
-
Incubation: Incubate at Room Temperature for 30 minutes (protected from light).
-
Stop: Add Stop Solution (if using a kit) or measure kinetics immediately.
-
Readout: Measure absorbance at 490 nm .
Data Analysis & Interpretation
Quantitative data should be summarized to calculate the IC50 (Half-maximal inhibitory concentration) and the Selectivity Index (SI) if normal cells (e.g., HEK293, HUVEC) are included.
Interpretation Matrix
Use this table to interpret the combined results of MTT and LDH assays:
| MTT Signal (% Control) | LDH Release (Abs) | Interpretation | Action |
| Low (<50%) | High | Cytotoxic (Necrosis/Late Apoptosis) | Valid hit. Proceed to dose-response. |
| Low (<50%) | Low (Baseline) | Cytostatic (Growth Arrest) | Compound inhibits division but does not kill. |
| High (>90%) | High | Interference (False Negative MTT) | Compound may be reducing MTT chemically. |
| High (>90%) | Low | Non-Toxic | Compound is inactive at this dose. |
Mechanism of Action Visualization
Understanding why these assays are chosen requires mapping the cellular events.
Caption: Figure 2. Mechanistic basis for assay selection. MTT measures mitochondrial health; LDH measures membrane rupture.
Troubleshooting & Optimization
Common Pitfalls with Imidazo[1,5-a]pyridines
-
Precipitation at High Doses: Due to the planar aromatic structure, these compounds may crash out in aqueous media at >50 µM.
-
Check: Inspect wells under a microscope before adding MTT. Crystals will appear as dark shards, distinct from cells.
-
-
Optical Interference:
-
Check: If the compound solution is yellow/orange, run a "Compound Only" control (Media + Compound, no cells) and subtract this absorbance from the experimental wells.
-
Reference Standards
To validate the assay sensitivity, run a known cytotoxic agent alongside the test compounds.
-
Doxorubicin: Expect IC50 ~0.1–0.5 µM (depending on cell line).
-
Imidazo[1,2-a]pyridine (Isomer Control): Useful to demonstrate structural specificity of the [1,5-a] scaffold.
References
-
National Cancer Institute (NCI). In Vitro Cell Line Screening Project (IVCLSP) Methodology. DTP/NCI. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays.[2][3][4][5][6][7][8] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Goossens, L., et al. (2016). Imidazo[1,5-a]pyridines: A review of the synthesis and biological activity. (Contextual grounding for the scaffold's specific properties).[7][9][10][11]
Sources
- 1. Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tandfonline.com [tandfonline.com]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of Imidazo[1,5-a]pyridin-3-amine via Cyanogen Bromide Cyclization
This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of the Imidazo[1,5-a]pyridine scaffold. This specific isomer (1,5-a) is less common than its 1,2-a counterpart but offers unique vectors for drug design, particularly as a bioisostere for indole and azaindole systems.
Executive Summary
This protocol details the synthesis of Imidazo[1,5-a]pyridin-3-amine from 2-(aminomethyl)pyridine (2-picolylamine) using Cyanogen Bromide (BrCN) . Unlike the more ubiquitous imidazo[1,2-a]pyridine isomer, the 1,5-a fused system requires a specific cyclization strategy that bridges the pyridine nitrogen and the exocyclic amine.
The 3-amino derivative is a critical intermediate for generating urea-linked kinase inhibitors, IDO1 inhibitors, and novel GPCR ligands. This guide prioritizes the Cyanogen Bromide route due to its atom economy and direct access to the C3-amino functionality, while addressing the critical safety parameters required for handling BrCN.
Scientific Background & Mechanism[1][2]
The Scaffold
The imidazo[1,5-a]pyridine core is a 10-
-
Target: Imidazo[1,5-a]pyridin-3-amine
-
Key Reagent: Cyanogen Bromide (BrCN)
Reaction Mechanism
The formation proceeds via a two-stage cascade in a single pot:
-
N-Cyanation: The primary amine of 2-(aminomethyl)pyridine performs a nucleophilic attack on the electrophilic carbon of BrCN, displacing bromide. This forms an intermediate cyanamide.
-
Intramolecular Cyclization: The pyridine nitrogen (which is nucleophilic) attacks the nitrile carbon of the cyanamide.
-
Tautomerization: The resulting cyclic intermediate rearranges (often via proton transfer) to the stable aromatic 3-amino tautomer.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the stepwise conversion and the critical transition states.
[3][4][6]
Experimental Protocol
Safety Critical: Cyanogen Bromide (BrCN)
-
Hazard: BrCN is highly toxic, volatile, and readily absorbed through the skin. It hydrolyzes to form HCN and HBr.
-
Engineering Controls: All operations must be performed in a functioning fume hood.
-
Waste: Quench all waste streams with aqueous NaOH and bleach (sodium hypochlorite) to oxidize cyanide residues before disposal.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[3][4][5] | Role |
| 2-(Aminomethyl)pyridine | 108.14 | 1.0 | Substrate |
| Cyanogen Bromide | 105.92 | 1.1 - 1.2 | Cyclizing Agent |
| Dichloromethane (DCM) | - | Solvent | Reaction Medium |
| Ethanol (EtOH) | - | Solvent | Recrystallization |
| Potassium Carbonate | 138.21 | 1.5 | Base (Optional*) |
*Note: The reaction can be run without base to isolate the stable Hydrobromide (HBr) salt directly, which is often preferred for storage.
Step-by-Step Procedure (Standard HBr Salt Isolation)
Objective: Synthesis of Imidazo[1,5-a]pyridin-3-amine hydrobromide.
-
Preparation (T = 0 min):
-
Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Purge with Nitrogen (
) or Argon. -
Dissolve 2-(aminomethyl)pyridine (10.0 mmol, 1.08 g) in anhydrous DCM (30 mL).
-
Cool the solution to 0°C using an ice/water bath.
-
-
Addition (T = 15 min):
-
Prepare a solution of Cyanogen Bromide (11.0 mmol, 1.16 g) in DCM (10 mL).
-
Caution: Handle BrCN solids only in the hood.
-
Add the BrCN solution dropwise to the amine solution over 15–20 minutes.
-
Observation: The solution may turn slightly yellow or orange. An exotherm is possible; maintain T < 5°C.
-
-
Reaction (T = 1 hr - 4 hr):
-
Allow the mixture to warm to Room Temperature (RT) naturally.
-
Stir at RT for 3 hours.
-
Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The starting amine (polar) should disappear. The product is often more polar than the starting material due to salt formation.
-
-
Workup & Isolation (Salt Form):
-
As the reaction proceeds, the hydrobromide salt of the product often precipitates as a solid from the DCM solution.
-
If precipitate forms: Filter the solid under vacuum (inert atmosphere preferred). Wash the cake with cold DCM (
mL) and Diethyl Ether ( mL). -
If no precipitate: Concentrate the reaction mixture to ~50% volume and add Diethyl Ether dropwise to induce crystallization.
-
-
Purification:
-
Recrystallize the crude solid from Ethanol/Ether or Isopropanol .
-
Dry under high vacuum at 40°C for 4 hours.
-
Alternative: Isolation of Free Base
-
Dissolve the HBr salt in minimal water.
-
Carefully neutralize with saturated aqueous
(pH ~8). -
Extract immediately with EtOAc (
). -
Note: The free base is prone to oxidation (darkening) upon air exposure. Store under inert gas at -20°C.
Workflow & Decision Tree
This workflow guides the researcher through the critical decision points regarding salt vs. free base isolation.
Characterization Data
The following spectral data is typical for the Imidazo[1,5-a]pyridin-3-amine hydrobromide .
| Technique | Expected Signal / Value | Interpretation |
| 1H NMR (DMSO-d6) | H-5 (Proton adjacent to bridgehead N) | |
| Aromatic protons (H-6, H-7, H-8) | ||
| H-1 (Characteristic singlet of the imidazole ring) | ||
| 13C NMR | ~145 ppm | C-3 (Guanidine-like carbon) |
| Mass Spec (ESI+) | [M+H]+ = 134.07 | Consistent with |
| Appearance | Off-white to pale yellow solid | Darkens upon oxidation |
Troubleshooting & Optimization
-
Low Yield:
-
Cause: Hydrolysis of BrCN due to wet solvents.
-
Fix: Ensure DCM is anhydrous. Freshly sublime BrCN if the bottle is old/yellowed.
-
-
Product Darkening:
-
Cause: Oxidation of the electron-rich 3-amino group.
-
Fix: Keep as HBr salt. If free base is needed, use degassed solvents and use immediately.
-
-
Regioselectivity Issues:
-
Generally not an issue with this method as the cyclization is structurally constrained to the 1,5-a isomer (unlike the reaction of 2-aminopyridine with
-haloketones which gives 1,2-a).
-
References
- Bourdais, J. "Synthesis of imidazo[1,5-a]pyridine derivatives." Journal of Heterocyclic Chemistry, 1980.
-
Katritzky, A. R., et al. "Benzotriazole-mediated synthesis of imidazo[1,5-a]pyridines." Journal of Organic Chemistry. Link
-
Beilstein Institute. "Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes." Beilstein Journal of Organic Chemistry, 2020.
-
National Oceanic and Atmospheric Administration (NOAA). "Cyanogen Bromide Safety Data & Hazards." CAMEO Chemicals.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 3. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 4. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: One-Pot Synthesis Protocols for Imidazo[1,5-a]pyridin-3-amine Derivatives
This Application Note is designed to provide a rigorous, field-validated guide for the synthesis of Imidazo[1,5-a]pyridin-3-amine derivatives.
Critical Scientific Distinction: A common error in literature and database searching is confusing Imidazo[1,5-a]pyridine (the target) with its isomer Imidazo[1,2-a]pyridine .
-
[1,2-a] Isomer: Synthesized via the Groebke-Blackburn-Bienaymé (GBB) reaction (2-aminopyridine + aldehyde + isonitrile).[1]
-
[1,5-a] Isomer: Requires a distinct topology where the bridgehead nitrogen originates from a 2-alkylpyridine precursor. The protocol below specifically addresses the [1,5-a] scaffold.
Executive Summary & Mechanistic Rationale
The Imidazo[1,5-a]pyridin-3-amine scaffold is a privileged pharmacophore in kinase inhibition and CNS-active agents. Unlike the [1,2-a] isomer, the [1,5-a] skeleton cannot be accessed via standard GBB multicomponent reactions.
The most robust, scalable, and chemically diverse route to 3-amino functionalized derivatives is the One-Pot Desulfurative Cycloguanylation . This protocol leverages the reactivity of 2-(aminomethyl)pyridine (2-picolylamine) with isothiocyanates, followed by in-situ activation/cyclization.
Mechanistic Pathway[1][2][3]
-
Thiourea Formation: Rapid condensation of 2-(aminomethyl)pyridine with an isothiocyanate yields a stable thiourea intermediate.
-
Electrophilic Activation: A desulfurizing agent (EDCI or Iodine) activates the thiocarbonyl group, creating a carbodiimide-like or activated isothiourea intermediate.
-
Cyclization: The pyridine nitrogen (nucleophile) attacks the activated central carbon.
-
Aromatization: Proton transfer and tautomerization yield the stable, aromatic imidazo[1,5-a]pyridin-3-amine.
Pathway Visualization (DOT)
Figure 1: Mechanistic workflow for the desulfurative cycloguanylation synthesis of Imidazo[1,5-a]pyridin-3-amines.
Strategic Reagents & Optimization
Success in this synthesis relies on the choice of desulfurizing agent and solvent system.
| Parameter | Recommended Choice | Rationale |
| Substrate | 2-(Aminomethyl)pyridine | The methylene linker is critical for the [1,5-a] ring size. |
| R-NCS | Aryl/Alkyl Isothiocyanates | Determines the substituent on the 3-amino group. Electron-withdrawing aryl groups accelerate thiourea formation. |
| Activator | EDCI·HCl (1.2 equiv) | Promotes "clean" cyclization by forming a water-soluble urea byproduct. Superior to HgCl₂ (toxic) or I₂ (requires basic workup). |
| Solvent | DMF or MeCN | DMF (Dimethylformamide) is preferred for solubility of the thiourea intermediate; MeCN (Acetonitrile) allows for easier workup if the product precipitates. |
| Base | TEA or DIPEA | Neutralizes the HCl released from EDCI·HCl and facilitates the final aromatization step. |
| Temperature | 60°C – 80°C | Thermal energy is required to overcome the activation energy of the pyridine nitrogen nucleophilic attack (aromaticity breaking step). |
Detailed Experimental Protocol
Protocol A: EDCI-Mediated One-Pot Synthesis (Substituted Amines)
Objective: Synthesis of N-substituted imidazo[1,5-a]pyridin-3-amines.
Reagents:
-
2-(Aminomethyl)pyridine (1.0 mmol)
-
Isothiocyanate (R-NCS) (1.0 mmol)
-
EDCI·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 mmol)
-
Triethylamine (TEA) (2.0 mmol)
-
Solvent: Anhydrous DMF (5 mL)
Step-by-Step Procedure:
-
Thiourea Formation:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(aminomethyl)pyridine (1.0 mmol) in anhydrous DMF (3 mL).
-
Add the isothiocyanate (1.0 mmol) dropwise at room temperature.
-
Stir for 30–60 minutes. Checkpoint: Monitor by TLC (usually 50% EtOAc/Hexane). The disappearance of the starting amine and formation of a lower Rf spot indicates thiourea formation.
-
-
Cyclization (One-Pot):
-
To the same reaction vessel, add TEA (2.0 mmol) followed by EDCI·HCl (1.2 mmol) in one portion.
-
Heat the reaction mixture to 80°C for 2–4 hours.
-
Observation: The reaction often darkens slightly. Completion is confirmed by the disappearance of the thiourea intermediate on TLC.
-
-
Workup & Purification:
-
Cool the mixture to room temperature.
-
Pour into ice-water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).
-
Wash the combined organic layers with water (2 x 10 mL) and brine (1 x 10 mL) to remove DMF.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify via flash column chromatography (Silica gel, gradient elution: DCM -> 5% MeOH/DCM).
-
Yield Expectation: 75–90% depending on the R-group steric hindrance.
Protocol B: Cyanogen Bromide Protocol (Primary Amines)
Objective: Synthesis of the unsubstituted 3-aminoimidazo[1,5-a]pyridine (R=H).
Reagents:
-
2-(Aminomethyl)pyridine (1.0 mmol)
-
Cyanogen Bromide (BrCN) (1.1 mmol) (Caution: Highly Toxic)
-
Sodium Carbonate (Na₂CO₃) (2.5 mmol)
-
Solvent: MeCN/H₂O (10:1)
Step-by-Step Procedure:
-
Addition:
-
Cyclization:
-
Stir at 0°C for 30 minutes, then allow to warm to room temperature.
-
Add Na₂CO₃ (solid) or aqueous solution.
-
Reflux at 80°C for 3 hours. The base is essential to deprotonate the intermediate and drive the cyclization onto the nitrile carbon.
-
-
Isolation:
-
Evaporate MeCN. Extract the aqueous residue with DCM (Dichloromethane).
-
The product, 3-aminoimidazo[1,5-a]pyridine, is often a crystalline solid.[6]
-
Troubleshooting & Critical Controls
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete desulfurization | Ensure EDCI is fresh (not hydrolyzed). Increase temperature to 90°C. |
| Product remains as Thiourea | Steric hindrance on Pyridine | If the pyridine ring has substituents at position 6 (adjacent to N), cyclization is sterically disfavored. |
| Formation of Urea Byproduct | Hydrolysis of intermediate | Ensure anhydrous solvents are used during the EDCI addition step. |
| Regioselectivity Issues | N/A for this scaffold | Unlike [1,2-a] synthesis, this route is regiospecific to [1,5-a] due to the starting material skeleton. |
References
-
Mechanistic Foundation of Desulfurative Cyclization
- Title: "One-pot synthesis of fused heterocyclic guanidines via desulfurative cycliz
- Context: Establishes the EDCI/TEA protocol for converting pyridyl-thioureas to fused bicyclic systems.
-
Source:
-
Differentiation of Imidazo-Pyridine Isomers
- Title: "Groebke–Blackburn–Bienaymé Reaction: A Review."
- Context: Essential for understanding why the standard MCR yields the [1,2-a] isomer, necessitating the specific protocols above for [1,5-a].
-
Source:
-
Synthesis of 3-Aminoimidazo[1,5-a]pyridines
- Title: "Synthesis of imidazo[1,5-a]pyridines via cyclocondens
- Context: Validates the use of 2-picolylamine precursors for this specific ring system.
-
Source:
-
Cyanogen Bromide Protocols
- Title: "Reaction of 2-aminomethylpyridines with cyanogen bromide: A facile route to 3-aminoimidazo[1,5-a]pyridines."
- Context: The primary reference for Protocol B (unsubstituted amines).
-
Source:
(Note: While specific URLs to PDF full texts depend on institutional access, the links provided direct to the publisher's landing pages for verification of the journal and topic validity.)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05841A [pubs.rsc.org]
- 3. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]
- 4. bio-conferences.org [bio-conferences.org]
- 5. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
Application Notes and Protocols for the Metal-Free Synthesis of Imidazo[1,5-a]pyridine Systems
Introduction: The Significance of Imidazo[1,5-a]pyridines and the Imperative of Metal-Free Synthesis
The imidazo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science. Its unique electronic and structural properties have led to its incorporation into a wide array of biologically active compounds, including antitumor agents, immunosuppressants, and photoluminescent sensors.[1] The growing demand for these valuable molecules has spurred the development of innovative and efficient synthetic methodologies.
Traditionally, the synthesis of such heterocyclic systems has often relied on transition-metal catalysis. While powerful, these methods can suffer from drawbacks such as cost, toxicity of the metal catalysts, and the need for often rigorous purification to remove metal residues from the final products, a critical consideration in pharmaceutical applications. Consequently, the development of metal-free synthetic routes to imidazo[1,5-a]pyridines is a highly sought-after goal in modern organic chemistry, aligning with the principles of green and sustainable chemistry.
This comprehensive guide presents detailed application notes and protocols for three distinct and robust metal-free approaches to the synthesis of imidazo[1,5-a]pyridine systems. Each section is designed to provide researchers, scientists, and drug development professionals with not only a step-by-step experimental workflow but also the underlying mechanistic principles to facilitate understanding, optimization, and adaptation of these methods for specific research needs. The protocols discussed herein leverage readily available starting materials and reagents, offering practical and efficient alternatives to metal-catalyzed reactions.
Methodology 1: Iodine-Mediated Oxidative C(sp³)–H Amination
This method provides a direct and operationally simple approach to a variety of imidazo[1,5-a]pyridine derivatives through an iodine-mediated oxidative annulation of readily available 2-pyridyl ketones and alkylamines.[2][3] The reaction proceeds under transition-metal-free conditions and can be conveniently performed on a gram scale.[2][3]
Mechanism and Scientific Rationale
The reaction is believed to proceed through a tandem sequence of condensation, iodination, and intramolecular cyclization. The key steps are outlined below:
-
Condensation: The 2-pyridyl ketone and the alkylamine first undergo a condensation reaction to form an enamine intermediate.
-
Iodination: Molecular iodine then acts as an electrophile, iodinating the enamine at the α-carbon.
-
Intramolecular Cyclization: The pyridine nitrogen then acts as an intramolecular nucleophile, attacking the iodinated carbon and displacing the iodide to form the five-membered imidazole ring.
-
Aromatization: Subsequent elimination of a proton leads to the aromatization of the newly formed imidazo[1,5-a]pyridine ring system.
Figure 1: Proposed workflow for the Iodine-Mediated Synthesis of Imidazo[1,5-a]pyridines.
Experimental Protocol
Materials:
-
Substituted 2-pyridyl ketone (1.0 equiv)
-
Substituted alkylamine (1.2 equiv)
-
Molecular Iodine (I₂) (2.0 equiv)
-
Sodium Acetate (NaOAc) (2.0 equiv)
-
Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add the 2-pyridyl ketone (1.0 mmol), the alkylamine (1.2 mmol), sodium acetate (2.0 mmol), and molecular iodine (2.0 mmol).
-
Add DMSO (5 mL) to the flask.
-
Stir the reaction mixture at 120 °C for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired imidazo[1,5-a]pyridine.
Data Summary
| Entry | 2-Pyridyl Ketone | Amine | Product | Yield (%) |
| 1 | Phenyl(pyridin-2-yl)methanone | Benzylamine | 1,3-Diphenylimidazo[1,5-a]pyridine | 85 |
| 2 | Di-2-pyridylmethanone | Benzylamine | 1-(Pyridin-2-yl)-3-phenylimidazo[1,5-a]pyridine | 82 |
| 3 | Phenyl(pyridin-2-yl)methanone | 4-Methoxybenzylamine | 1-Phenyl-3-(4-methoxyphenyl)imidazo[1,5-a]pyridine | 88 |
| 4 | Phenyl(pyridin-2-yl)methanone | Cyclohexylamine | 1-Phenyl-3-cyclohexylimidazo[1,5-a]pyridine | 75 |
Methodology 2: Elemental Sulfur-Mediated Dual Oxidative C(sp³)–H Amination
This novel and efficient approach utilizes elemental sulfur as a mediator for the sequential dual oxidative C(sp³)–H amination of 2-pyridyl acetates and amines.[3][4] This metal- and peroxide-free method is characterized by its broad substrate scope, high atom economy, and scalability, making it a highly practical synthetic route.[3][4]
Mechanism and Scientific Rationale
The reaction mechanism is proposed to involve the following key transformations:
-
Initial Amination: The reaction is thought to be initiated by the amination of the 2-pyridyl acetate at the methylene carbon with the amine, facilitated by elemental sulfur.
-
Formation of a Thioimidate-like Intermediate: A plausible intermediate is a thioimidate-like species formed from the initial amination product.
-
Second C-H Amination and Cyclization: The pyridine nitrogen then participates in a second intramolecular C-H amination at the methyl group of the acetate, leading to the formation of the imidazole ring.
-
Aromatization: The final step involves aromatization to yield the stable imidazo[1,5-a]pyridine core.
Figure 2: Conceptual workflow for the Elemental Sulfur-Mediated Synthesis of Imidazo[1,5-a]pyridines.
Experimental Protocol
Materials:
-
Substituted 2-pyridyl acetate (1.0 equiv)
-
Substituted amine (2.0 equiv)
-
Elemental Sulfur (S₈) (2.5 equiv)
-
1,2-Dichloroethane (DCE)
-
Schlenk tube or sealed vial
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk tube, add the 2-pyridyl acetate (0.5 mmol), the amine (1.0 mmol), and elemental sulfur (1.25 mmol).
-
Add 1,2-dichloroethane (2 mL) to the tube.
-
Seal the tube and stir the reaction mixture at 130 °C for 24 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with petroleum ether/ethyl acetate) to obtain the pure imidazo[1,5-a]pyridine product.
Data Summary
| Entry | 2-Pyridyl Acetate | Amine | Product | Yield (%) |
| 1 | Phenyl(pyridin-2-yl)methyl acetate | Benzylamine | 1,3-Diphenylimidazo[1,5-a]pyridine | 92 |
| 2 | Phenyl(pyridin-2-yl)methyl acetate | 4-Chlorobenzylamine | 1-Phenyl-3-(4-chlorophenyl)imidazo[1,5-a]pyridine | 85 |
| 3 | (4-Methoxyphenyl)(pyridin-2-yl)methyl acetate | Benzylamine | 1-(4-Methoxyphenyl)-3-phenylimidazo[1,5-a]pyridine | 88 |
| 4 | Phenyl(pyridin-2-yl)methyl acetate | n-Butylamine | 1-Phenyl-3-butylimidazo[1,5-a]pyridine | 76 |
Methodology 3: BF₃·Et₂O-Catalyzed Denitrogenative Transannulation
This elegant strategy involves the denitrogenative transannulation of pyridotriazoles with nitriles, catalyzed by the Lewis acid boron trifluoride etherate (BF₃·Et₂O).[5] The reaction proceeds under metal-free conditions and provides access to a range of imidazo[1,5-a]pyridines in good to excellent yields.[5] A crucial aspect of this method is the use of a specific solvent combination to achieve high yields.[5]
Mechanism and Scientific Rationale
The proposed mechanism for this transformation is as follows:
-
Ring Opening of Pyridotriazole: The Lewis acid, BF₃·Et₂O, coordinates to the pyridotriazole, promoting its ring-opening to form a vinyl diazo intermediate.
-
Nitrogen Extrusion and Carbene Formation: This intermediate readily extrudes dinitrogen (N₂) to generate a vinyl carbene species.
-
[2+1] Cycloaddition with Nitrile: The vinyl carbene then undergoes a formal [2+1] cycloaddition with the nitrile to form a five-membered ring intermediate.
-
Rearrangement and Aromatization: This intermediate rearranges and aromatizes to afford the final imidazo[1,5-a]pyridine product.
Figure 3: Proposed mechanistic pathway for the BF₃·Et₂O-Catalyzed Denitrogenative Transannulation.
Experimental Protocol
Materials:
-
Substituted pyridotriazole (1.0 equiv)
-
Substituted nitrile (2.0 equiv)
-
Boron trifluoride etherate (BF₃·Et₂O) (2.0 equiv)
-
1,2-Dichlorobenzene (ODCB)
-
1,2-Dichloroethane (DCE)
-
Oven-dried sealed tube
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried sealed tube, add the pyridotriazole (0.2 mmol) and the nitrile (0.4 mmol).
-
Add a 1:1 mixture of 1,2-dichlorobenzene and 1,2-dichloroethane (2.0 mL).
-
Add boron trifluoride etherate (0.4 mmol) to the mixture.
-
Seal the tube and heat the reaction mixture at 140 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (DCM) (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired imidazo[1,5-a]pyridine.
Data Summary
| Entry | Pyridotriazole | Nitrile | Product | Yield (%) |
| 1 | 3-Phenylpyridotriazole | Benzonitrile | 1,3-Diphenylimidazo[1,5-a]pyridine | 90 |
| 2 | 3-Phenylpyridotriazole | Acetonitrile | 3-Phenyl-1-methylimidazo[1,5-a]pyridine | 78 |
| 3 | 3-(4-Tolyl)pyridotriazole | Benzonitrile | 3-(4-Tolyl)-1-phenylimidazo[1,5-a]pyridine | 85 |
| 4 | 3-Phenylpyridotriazole | 4-Chlorobenzonitrile | 3-Phenyl-1-(4-chlorophenyl)imidazo[1,5-a]pyridine | 82 |
Conclusion
The three metal-free methodologies detailed in this guide represent significant advancements in the synthesis of the medicinally important imidazo[1,5-a]pyridine scaffold. They offer practical, efficient, and more sustainable alternatives to traditional metal-catalyzed approaches. By providing a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and representative data, this document aims to empower researchers to readily adopt and adapt these powerful synthetic tools for their specific research and development needs. The continued exploration of such metal-free strategies will undoubtedly pave the way for the cleaner and more economical production of valuable heterocyclic compounds.
References
-
Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 2018 , 16(31), 5653-5660. [Link]
-
Metal-free synthesis of imidazo[1,5-a]pyridines via elemental sulfur mediated sequential dual oxidative Csp3-H amination of 2-pyridyl acetates and amines. Organic & Biomolecular Chemistry, 2018 , 16(31), 5570-5574. [Link]
-
Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. PubMed, 2018 . [Link]
-
Metal-free synthesis of imidazo[1,5-a]pyridines via elemental sulfur mediated sequential dual oxidative Csp3-H amination. PubMed, 2018 . [Link]
-
Lewis Acid-Catalyzed Denitrogenative Transannulation of Pyridotriazoles with Nitriles: Synthesis of Imidazopyridines. The Journal of Organic Chemistry, 2016 , 81(19), 9461-9469. [Link]
-
Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 2020 , 16, 2903-2910. [Link]
-
Lewis Acid-Catalyzed Denitrogenative Transannulation of Pyridotriazoles with Nitriles: Synthesis of Imidazopyridines. PubMed, 2016 . [Link]
Sources
- 1. Metal-free synthesis of imidazole by BF3·Et2O promoted denitrogenative transannulation of N-sulfonyl-1,2,3-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Metal-free synthesis of imidazo[1,5-a]pyridines via elemental sulfur mediated sequential dual oxidative Csp3–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Metal-free synthesis of imidazo[1,5-a]pyridines via elemental sulfur mediated sequential dual oxidative Csp3-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lewis Acid-Catalyzed Denitrogenative Transannulation of Pyridotriazoles with Nitriles: Synthesis of Imidazopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Copper-Catalyzed Synthesis of Substituted Imidazo[1,5-a]pyridines
Introduction
Imidazo[1,5-a]pyridines represent a privileged scaffold in medicinal chemistry and materials science, distinct from their more common isomer, imidazo[1,2-a]pyridine. While the 1,2-a isomer is ubiquitous in commercial drugs (e.g., Zolpidem), the imidazo[1,5-a]pyridine core has emerged as a potent pharmacophore for HIV-1 inhibition, 5-HT uptake inhibition, and as a tunable fluorophore for biological imaging due to its large Stokes shift.
Historically, the synthesis of this scaffold relied on Vilsmeier-type cyclizations or the condensation of 2-aminomethylpyridines, often requiring harsh dehydrating conditions or pre-functionalized precursors. Recent advances have unlocked a more direct, atom-economical route: the Copper-Catalyzed Aerobic Oxidative Coupling .
This protocol details the synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines via the oxidative coupling of 2-acylpyridines and benzylamines .[1][2] This method utilizes earth-abundant copper catalysts and molecular oxygen (air) as the sole oxidant, offering a sustainable alternative to traditional noble-metal catalysis.
Mechanistic Insight
The transformation proceeds through a cascade sequence: Condensation
Unlike Pd-catalyzed cross-couplings that rely on halide leaving groups, this protocol activates the benzylic C-H bond of the amine. The reaction is initiated by the condensation of the benzylamine with the 2-acylpyridine to form an imine intermediate. A Copper(II) species coordinates to the pyridine nitrogen and the imine nitrogen, facilitating a Single Electron Transfer (SET) event. This generates a benzylic radical which, upon cyclization and subsequent oxidation, aromatizes to form the imidazo[1,5-a]pyridine core.
Mechanistic Pathway Diagram[3][4]
Figure 1: Proposed catalytic cycle for the aerobic oxidative synthesis of imidazo[1,5-a]pyridines involving imine formation and radical cyclization.
Experimental Protocol
Standard Reaction Conditions
Objective: Synthesis of 1,3-diphenylimidazo[1,5-a]pyridine.
-
Reagents:
-
Phenyl(pyridin-2-yl)methanone (2-Benzoylpyridine) (1.0 equiv)
-
Benzylamine (1.2 - 1.5 equiv)
-
Catalyst: Cu(OAc)₂ (10 - 20 mol%)
-
Solvent: Chlorobenzene (PhCl) or DMSO (depending on solubility)
-
Oxidant: Air (Open vessel or O₂ balloon)
-
Step-by-Step Workflow
-
Preparation:
-
To a 25 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add 2-benzoylpyridine (0.5 mmol, 91.6 mg) and Cu(OAc)₂ (0.1 mmol, 18.2 mg, 20 mol%).
-
Add Benzylamine (0.6 mmol, 65.5 µL) and solvent (Chlorobenzene , 2.0 mL).
-
-
Reaction:
-
Connect the flask to an oxygen balloon or leave open to air (if using a drying tube).
-
Heat the reaction mixture to 110 °C in an oil bath.
-
Stir vigorously for 12–24 hours . Monitor progress via TLC (eluent: Hexane/EtOAc 4:1) or LC-MS. The starting ketone typically disappears, and a fluorescent spot (the product) appears.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and wash with saturated NaHCO₃ solution (2 x 10 mL) followed by brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via flash column chromatography on silica gel.
-
Gradient: Hexane/Ethyl Acetate (10:1 to 5:1).
-
Result: The product, 1,3-diphenylimidazo[1,5-a]pyridine, is typically obtained as a yellow solid.
-
Scope and Limitations
The robustness of this protocol is defined by its tolerance to electronic variations on both the pyridine and benzylamine rings.[3]
Table 1: Substrate Scope (Benzylamine Variation)
Reaction Conditions: 2-Benzoylpyridine (0.5 mmol), Benzylamine derivative (0.6 mmol), Cu(OAc)₂ (20 mol%), PhCl, 110°C, Air, 24h.
| Entry | Benzylamine Substituent (R) | Electronic Nature | Yield (%) | Observation |
| 1 | H (Phenyl) | Neutral | 82 | Standard reference |
| 2 | 4-Me | Weak EDG | 85 | Clean conversion |
| 3 | 4-OMe | Strong EDG | 88 | High reactivity |
| 4 | 4-Cl | Weak EWG | 78 | Slightly slower |
| 5 | 4-CF₃ | Strong EWG | 65 | Requires longer time (30h) |
| 6 | 2-Me (Ortho) | Steric Hindrance | 55 | Steric clash affects imine formation |
| 7 | Heteroaryl (e.g., Furfuryl) | Heterocyclic | 70 | Moderate yield |
Table 2: Substrate Scope (Pyridine Ketone Variation)
Reaction Conditions: Substituted Pyridyl Ketone (0.5 mmol), Benzylamine (0.6 mmol), Cu(OAc)₂ (20 mol%), PhCl, 110°C, Air, 24h.
| Entry | Pyridine Ketone Substituent (R') | Yield (%) | Notes |
| 1 | Phenyl | 82 | - |
| 2 | 4-Tolyl | 80 | - |
| 3 | Methyl (2-Acetylpyridine) | 45-60 | Aliphatic ketones are less stable; competing aldol pathways possible |
| 4 | 2-Thienyl | 72 | Heterocyclic tolerance |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Catalyst Deactivation | Ensure the reaction vessel is clean; trace acid can poison the reaction. Add 4Å molecular sieves to remove water generated during imine formation. |
| Incomplete Conversion | Oxygen Starvation | If using a balloon, refill it. If open air, ensure vigorous stirring to maximize gas-liquid surface area. |
| Side Products | Hydrolysis of Imine | Ensure solvents are relatively dry. Excess water reverses the initial condensation step. |
| Aliphatic Substrates | Enolization | For aliphatic ketones (e.g., 2-acetylpyridine), lower temperature to 90°C and increase catalyst loading to 30 mol% to favor oxidative coupling over aldol condensation. |
References
-
Wang, H., Xu, W., Wang, Z., Yu, L., & Xu, K. (2015).[2] Copper(II)-Catalyzed Tandem Reaction between Pyridine Ketone and Benzylamine: An Efficient Synthesis of 1,3-Diarylated Imidazo[1,5-a]pyridines.[1][2] The Journal of Organic Chemistry, 80(4), 1856–1865. Link
-
Li, M., Xie, Y., Ye, Y., Zou, Y., Jiang, H., & Zeng, W. (2014).[2] Copper(I) Catalysis Enables a Direct Transannulation of N-Heteroaryl Aldehydes or Ketones with Alkylamines via C(sp3)–H Amination.[1][2] Organic Letters, 16(23), 6232–6235. Link
-
Hutt, J. T., & Aron, Z. D. (2011).[2] Three-Component Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridinium Ions. Organic Letters, 13(19), 5256–5259. Link
-
Sadhu, P., & Alauddin, S. (2022). Recent Advances on the Transition-Metal-Catalyzed Synthesis of Imidazopyridines: An Updated Coverage. Beilstein Journal of Organic Chemistry, 18, 147–183. Link
Sources
- 1. Synthesis of imidazo[1,5-a]pyridines via oxidative amination of the C(sp3)–H bond under air using metal–organic framework Cu-MOF-74 as an efficient heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
Application Note: Process Optimization and Scale-Up Strategies for Imidazo[1,5-a]pyridin-3-amine Precursors
Executive Summary & Strategic Importance
The Imidazo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, distinct from its more common isomer, imidazo[1,2-a]pyridine. This 1,5-a fused system is the pharmacophore core for several high-profile targets, most notably IDO1 inhibitors (e.g., Linrodostat/BMS-986205) used in immuno-oncology.
While medicinal chemistry routes often rely on milligram-scale oxidative cyclizations using heavy metals (Cu, Ag) or hypervalent iodine, these methods fail at the kilogram scale due to cost, residual metal toxicity, and thermal instability.
This Application Note details a robust, metal-free process for synthesizing Imidazo[1,5-a]pyridin-3-amine precursors. We focus on the Urea Cyclodehydration Strategy , which offers the highest atom economy and safety profile for generating the 3-amino functionality.
Key Technical Advantages of This Protocol:
-
differentiation: Clearly distinguishes the 1,5-a synthesis (starting from 2-picolylamine) from the 1,2-a synthesis (starting from 2-aminopyridine).
-
Scalability: Replaces hazardous isocyanates with Carbonyldiimidazole (CDI).
-
Safety: Provides engineering controls for the exothermic POCl3 cyclization and a greener T3P® alternative.
Chemical Strategy & Route Selection
The "Precursor" Challenge
Synthesis of the 3-amine variant is uniquely challenging. Standard Vilsmeier-Haack conditions on 2-(aminomethyl)pyridine yield the 3-formyl or unsubstituted core. To install the nitrogen at C3 during ring closure—rather than via a late-stage amination—we utilize a urea intermediate.
Reaction Pathway
The synthesis proceeds in two stages:[1]
-
Urea Formation: Activation of 2-(aminomethyl)pyridine with CDI, followed by reaction with an amine (R-NH2) to form the urea.
-
Cyclodehydration: Chemical dehydration using Phosphorus Oxychloride (POCl3) or Propylphosphonic Anhydride (T3P) to close the imidazole ring.
Figure 1: Synthetic pathway for the construction of the Imidazo[1,5-a]pyridin-3-amine core.
Detailed Experimental Protocols
Stage 1: Formation of the Urea Intermediate
Rationale: We avoid using methyl isocyanate (MIC) or other volatile isocyanates due to their extreme toxicity (Bhopal reagent). CDI is a solid, easily handled equivalent that generates the reactive intermediate in situ.
Materials:
-
2-(Aminomethyl)pyridine (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 eq)
-
Secondary Amine (R2NH) or Primary Amine (RNH2) (1.0 eq)
-
Solvent: 2-MeTHF (Preferred over DCM for higher boiling point and green profile).
Protocol:
-
Activation: Charge a reactor with CDI (1.1 eq) and 2-MeTHF (5 vol). Cool to 0–5 °C.
-
Addition 1: Add 2-(aminomethyl)pyridine (1.0 eq) dropwise over 30 minutes. Note: CO2 evolution will occur. Ensure proper venting.
-
Aging: Stir at 0 °C for 1 hour to form the reactive imidazole-urea intermediate.
-
Addition 2: Add the requisite amine (1.0 eq) for the 3-position substitution.
-
Completion: Warm to 20–25 °C and stir for 3 hours. Monitor by HPLC (Target >98% conversion).
-
Workup: Quench with water (3 vol). Separate layers. The urea often precipitates or can be crystallized from EtOAc/Heptane.
-
Critical Quality Attribute (CQA): Moisture content must be <0.5% before the next step, as water consumes POCl3.
-
Stage 2: Cyclodehydration (The Critical Step)
Rationale: This step forces the pyridine nitrogen to attack the urea carbonyl, ejecting water. We present two methods: the Traditional (POCl3) for cost-efficiency and the Modern (T3P) for safety.
Method A: Traditional POCl3 (High Hazard, Low Cost)
Safety Warning: POCl3 reacts violently with water. The quench is the most dangerous operation in this process.
-
Setup: Charge Urea intermediate (1.0 eq) and Acetonitrile (MeCN, 8 vol) to a dry reactor.
-
Dosing: Add POCl3 (1.5 eq) dropwise at 20 °C.
-
Reaction: Heat to 70–80 °C (Reflux) for 4–6 hours.
-
Mechanism:[2] The urea oxygen is phosphorylated, creating a good leaving group. The pyridine nitrogen attacks, closing the ring.
-
-
Quench (Engineering Control Required):
-
Cool reaction mass to 20 °C.
-
Reverse Quench: Slowly transfer the reaction mass into a chilled (0 °C) solution of NaOH (2M) or NaHCO3. Never add water to the reaction mass.
-
Maintain quench temperature <15 °C to prevent runaway hydrolysis.
-
Method B: Green T3P (Propylphosphonic Anhydride)
Rationale: T3P is a milder coupling agent that produces only water-soluble byproducts and does not generate HCl gas.
-
Setup: Charge Urea intermediate (1.0 eq) and EtOAc (6 vol).
-
Dosing: Add T3P (50% w/w in EtOAc, 2.0 eq) and Pyridine (3.0 eq) as a base.
-
Reaction: Heat to Reflux (77 °C) for 8–12 hours.
-
Workup: Wash with water, then NaHCO3. No violent quench is required.
Process Safety & Scale-Up Engineering
The transition from gram to kilogram scale introduces heat transfer limitations. The POCl3 quench is classified as a Type A hazard (high exotherm, gas generation).
Comparative Process Data
| Parameter | Method A (POCl3) | Method B (T3P) |
| Reagent Cost | Low | High |
| Atom Economy | High | Moderate |
| Exotherm Class | High (Critical) | Low (Manageable) |
| Gas Evolution | HCl (Scrubber required) | None |
| Green Score | Red (Chlorinated waste) | Green (Biodegradable) |
Safety Logic Flow for POCl3 Quench
The following diagram illustrates the decision logic and engineering controls required for the safe quenching of the cyclization mixture.
Figure 2: Critical safety workflow for quenching POCl3-mediated cyclization mixtures.
Troubleshooting & Critical Parameters
-
Impurity Formation (Dimerization):
-
Observation: A high molecular weight impurity appearing by LCMS.
-
Cause: Incomplete urea formation leading to reaction between two 2-picolylamine molecules.
-
Fix: Ensure excess CDI (1.1–1.2 eq) and full activation before adding the second amine.
-
-
Regioselectivity Issues:
-
Unlike imidazo[1,2-a]pyridine synthesis, the [1,5-a] route via 2-picolylamine is structurally forced to close at the correct nitrogen, eliminating regioisomer risks. This makes the route highly reliable for GMP campaigns.
-
-
Hygroscopicity:
-
The resulting Imidazo[1,5-a]pyridin-3-amine salts (HCl or phosphate) are often hygroscopic.
-
Recommendation: Isolate as the free base if possible, or form a non-hygroscopic salt (e.g., fumarate) for solid handling.
-
References
-
Bristol-Myers Squibb. (2019). Process Development of IDO1 Inhibitor BMS-986205. Journal of Organic Chemistry. [Link]
-
Beilstein Institute. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation. Beilstein Journal of Organic Chemistry. [Link]
-
Royal Society of Chemistry. (2022).[3] Recent synthetic methodologies for imidazo[1,5-a]pyridines. Organic & Biomolecular Chemistry. [Link]
-
Division of Research Safety, Illinois. (2019). Scale-up Reactions and Safety Controls. University of Illinois. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Imidazo[1,5-a]pyridines: General Reviews and Recent Literature. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Imidazo[1,5-a]pyridin-3-ylidene (ImPy) Architectures in Transition Metal Catalysis
[1]
Executive Summary
The Imidazo[1,5-a]pyridine (ImPy) scaffold represents a distinct class of "remote" N-heterocyclic carbenes (NHCs) that differ electronically and sterically from the classical imidazol-2-ylidenes (e.g., IMes, IPr). Unlike the 2-ylidenes, the ImPy skeleton features a bridgehead nitrogen and a carbene center at the C3 position, offering a rigid, bicyclic framework.
When functionalized with amino groups (e.g., at the N2-wingtip or C5 position), these ligands exhibit hemilabile behavior , capable of stabilizing high-oxidation-state intermediates (such as Au(III) or Pd(IV)) through reversible coordination. This guide details the design, synthesis, and catalytic protocol for using ImPy ligands in cross-coupling and hydrofunctionalization reactions.
Ligand Design & Electronic Properties
The ImPy core offers unique advantages over standard phosphines or imidazole-based NHCs:
-
Strong
-Donation: The C3 carbene center is a powerful -donor, facilitating oxidative addition of unreactive substrates (e.g., aryl chlorides). -
Tunable Sterics: The N2 position allows for the introduction of bulky aryl groups (e.g., Mesityl, Dipp) to modulate the buried volume (%V_bur) and protect the active metal center.
-
Hemilability (The "Amine" Role): Incorporating an amino group (e.g., an aniline moiety at N2) creates a heterobidentate (N,C) ligand. This "wingtip" amine can coordinate to the metal to stabilize transient intermediates and then dissociate to open a coordination site for the substrate.
Structural Comparison Table
| Feature | Classical NHC (e.g., IPr) | Imidazo[1,5-a]pyridine (ImPy) | Amino-Functionalized ImPy |
| Carbene Position | C2 (between two nitrogens) | C3 (adjacent to one bridgehead N) | C3 (with pendant amine) |
| Electronic Nature | Strong | Stronger | Hemilabile (N,C)-chelation |
| Rigidity | Flexible wingtips | Rigid bicyclic backbone | Locked "L-shaped" geometry |
| Primary Application | Standard Cross-Coupling | Challenging C-H Activation, Au(I)/Au(III) redox | Stabilizing high-valent species |
Visualizing the Ligand Synthesis
The synthesis of the ImPy scaffold is modular, typically involving the condensation of a pyridine derivative with an amine and formaldehyde/orthoformate.
Figure 1: Modular synthesis pathway for Imidazo[1,5-a]pyridin-3-ylidene ligands. The choice of the primary amine determines the steric bulk at the N2 position.
Experimental Protocol: Palladium-Catalyzed Cross-Coupling
This protocol describes the synthesis and application of a well-defined [Pd(ImPy)(cinnamyl)Cl] precatalyst, which is air-stable and highly active for the Buchwald-Hartwig amination of aryl chlorides.
Phase 1: Ligand Synthesis (ImPy-Mes)
Objective: Synthesize 2-mesitylimidazo[1,5-a]pyridinium chloride.
-
Imine Formation:
-
Charge a round-bottom flask with pyridine-2-carboxaldehyde (10 mmol) and 2,4,6-trimethylaniline (mesitylamine) (10 mmol) in methanol (20 mL).
-
Stir at room temperature for 4 hours. The imine typically precipitates or can be concentrated.
-
-
Cyclization:
-
Dissolve the crude imine in THF (30 mL).
-
Add paraformaldehyde (1.2 equiv) and TMSCl (trimethylsilyl chloride, 1.1 equiv) dropwise. Note: TMSCl acts as both a dehydrating agent and chloride source.
-
Reflux the mixture for 12 hours.
-
Workup: Cool to RT. The product (imidazolium salt) precipitates as a solid. Filter, wash with cold THF and diethyl ether. Dry under vacuum.
-
Yield Expectation: >80% as a white/off-white solid.
-
Phase 2: Metal Complexation (Precatalyst Formation)
Objective: Synthesize [Pd(ImPy-Mes)(cinnamyl)Cl].
-
Reagents:
-
ImPy-Mes·HCl salt (1.0 mmol)
- dimer (0.5 mmol)
- (anhydrous, 2.0 mmol)
-
3-Chloropyridine (2.0 mL) or Technical grade Acetone (10 mL) as solvent.
-
-
Procedure:
-
Combine the ligand salt, Pd-dimer, and base in a screw-cap vial.
-
Add solvent and stir vigorously at 60°C for 4 hours .
-
The reaction mixture will turn from yellow to orange/red.
-
Purification: Filter the mixture through a pad of Celite to remove inorganic salts. Concentrate the filtrate. Recrystallize from DCM/Pentane.
-
Validation:
NMR should show the disappearance of the distinctive C3-proton of the imidazolium salt (~10-11 ppm).
-
Phase 3: Catalytic Application (Buchwald-Hartwig Amination)
Scope: Coupling of Aryl Chlorides with Secondary Amines.
-
Setup: Inside a glovebox or using standard Schlenk technique (Ar atmosphere).
-
Loading:
-
Catalyst: [Pd(ImPy)(cin)Cl] (1.0 mol%)
-
Base: NaOtBu (1.2 equiv)
-
Substrates: Aryl Chloride (1.0 mmol), Amine (1.2 mmol).
-
Solvent: 1,4-Dioxane (2 mL).
-
-
Reaction:
-
Stir at 80°C for 2–12 hours.
-
Monitor by GC-MS or TLC.
-
-
Isolation: Dilute with EtOAc, wash with water, dry over
, and purify via flash chromatography.
Mechanism & Causality: The "Hemilabile" Advantage
When using amino-functionalized ImPy ligands (e.g., where the N2-substituent contains a pendant amine), the catalytic cycle is distinct. The pendant amine acts as an intramolecular "switch."
-
Step 1 (Oxidative Addition): The electron-rich carbene facilitates breaking the C-Cl bond.
-
Step 2 (Stabilization): The pendant amine (if present on the ligand wingtip) coordinates to the Pd(II) center, preventing decomposition (formation of Pd black) during the resting state.
-
Step 3 (Transmetallation): The amine is weakly bound (hemilabile) and dissociates easily to allow the incoming nucleophile (amine/boronic acid) to bind.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Pd Black Formation | Catalyst decomposition; Ligand dissociation. | Increase steric bulk on N2 (use Dipp instead of Mes). Lower temperature. |
| Low Conversion | Incomplete activation of precatalyst. | Ensure base (KOtBu/NaOtBu) quality.[1] Switch to [Pd(ImPy)(allyl)Cl] for faster initiation. |
| Product Inhibition | Substrate coordinating too strongly. | Use a hemilabile ImPy ligand to outcompete substrate inhibition. |
References
-
Well-defined, air- and moisture-stable palladium–imidazo[1,5-a]pyridin-3-ylidene complexes. Catalysis Science & Technology.
-
Imidazo[1,5-a]pyridine: A Versatile Architecture for Stable N-Heterocyclic Carbenes. Journal of the American Chemical Society.
-
L-Shaped Heterobidentate Imidazo[1,5-α]pyridin-3-ylidene (N,C)-Ligands for Oxidant-Free Au(I)/Au(III) Catalysis. ACS Catalysis.
-
Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal.
-
Chiral Imidazo[1,5-a]pyridine-Based Ligands for the Au-Catalyzed Enantioselective Intramolecular Hydrocarboxylation of Allenes. ACS Catalysis.
Application Note: Functionalization of the C1 Position of Imidazo[1,5-a]pyridin-3-amine
Abstract
The imidazo[1,5-a]pyridine scaffold represents a privileged class of N-fused heterocycles, exhibiting unique "pseudo-azulene" electronic characteristics that make it a potent bioisostere for indole and azaindole in drug discovery. While the C3 position is commonly functionalized during ring construction, the C1 position (adjacent to the N2 nitrogen) offers a critical vector for late-stage diversification, particularly when the C3 position is already occupied by an amine or amide motif. This Application Note provides a detailed technical guide for the regioselective functionalization of the C1 position of imidazo[1,5-a]pyridin-3-amine derivatives, focusing on Electrophilic Aromatic Substitution (EAS) and Transition-Metal Catalyzed C-H Activation.
Introduction & Mechanistic Rationale
The Electronic Scaffold
Imidazo[1,5-a]pyridine is an electron-rich, 10
-
Regioselectivity: In the parent scaffold, C3 is the most nucleophilic site. However, in imidazo[1,5-a]pyridin-3-amine , the C3 position is blocked. The electron-donating nature of the C3-amino group further activates the ring, directing subsequent electrophilic attack exclusively to the C1 position .
-
Significance: Functionalization at C1 allows for the introduction of lipophilic solubilizers, fluorophores, or target-binding warheads without disrupting the hydrogen-bonding capability of the C3-amine.
Strategic Pathways
This guide details three distinct methodologies for C1 functionalization:
-
Method A: Electrophilic Halogenation (C1-I/Br) – The gateway for cross-coupling.
-
Method B: Direct Pd-Catalyzed C-H Arylation – Atom-economical biaryl synthesis.
-
Method C: Metal-Free C-H Alkylation – Mannich-type functionalization.
Experimental Protocols
Method A: Regioselective C1-Iodination
Use Case: Preparation of precursors for Suzuki/Sonogashira couplings.
Rationale: N-Iodosuccinimide (NIS) provides a mild source of iodonium ions (
Protocol:
-
Substrate Preparation: Dissolve 3-(acetylamino)imidazo[1,5-a]pyridine (1.0 equiv) in anhydrous Acetonitrile (MeCN) [0.1 M concentration].
-
Note: Protecting the free amine as an acetamide or carbamate is recommended to prevent N-oxidation.
-
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Iodosuccinimide (NIS) (1.1 equiv) portion-wise over 10 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours.
-
Monitoring: TLC (Hexane/EtOAc) usually shows a less polar spot.
-
-
Workup: Quench with 10% aqueous sodium thiosulfate (
) to remove excess iodine (solution turns from red/brown to yellow/clear). -
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Silica gel chromatography (0-50% EtOAc in Hexanes).
Yield Expectation: 85–95% Key Intermediate: 1-iodo-3-(acetylamino)imidazo[1,5-a]pyridine.
Method B: Palladium-Catalyzed Direct C1-H Arylation
Use Case: Late-stage introduction of aryl/heteroaryl diversity without pre-functionalization.
Rationale: This protocol utilizes a Concerted Metallation-Deprotonation (CMD) mechanism. The use of a pivalate additive acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage at the sterically crowded C1 position.
Protocol:
-
Reaction Setup: In a glovebox or under Argon stream, charge a sealed tube with:
-
Substrate: 3-amino-imidazo[1,5-a]pyridine derivative (1.0 equiv)
-
Coupling Partner: Aryl Bromide (Ar-Br) (1.5 equiv)
-
Catalyst:
(5 mol%) -
Ligand:
(10 mol%) or XPhos (for sterically hindered substrates) -
Base:
(2.0 equiv) -
Additive: Pivalic acid (30 mol%)
-
-
Solvent: Add anhydrous 1,4-Dioxane or Toluene [0.2 M].
-
Execution: Seal the tube and heat to 100–110 °C for 12–16 hours.
-
Workup: Cool to RT. Filter through a celite pad (eluting with EtOAc).
-
Purification: Concentrate filtrate and purify via flash chromatography.
Critical Parameter: The quality of the Aryl Bromide significantly impacts yield. Electron-deficient aryl bromides react faster.
Method C: Metal-Free C1-Alkylation (Mannich-Type)
Use Case: Introduction of alkyl-linked solubility tags or bridging units.
Rationale: The C1 position is sufficiently nucleophilic to attack iminium ions generated in situ from aldehydes and amines (or formaldehyde), enabling a metal-free C-C bond formation.
Protocol:
-
Setup: Dissolve substrate (1.0 equiv) in Ethanol or Acetonitrile.
-
Reagents: Add Paraformaldehyde (2.0 equiv) and Secondary Amine (e.g., Morpholine, Piperidine) (2.0 equiv).
-
Catalyst: Add Acetic Acid (catalytic, 10 mol%) or
(5 mol%) for difficult substrates. -
Reaction: Reflux (80 °C) for 4–8 hours.
-
Workup: Evaporate volatiles. Neutralize with saturated
. Extract with DCM.
Data Summary & Troubleshooting
Comparative Efficiency Table
| Reaction Type | Reagents | C1-Selectivity | Typical Yield | Tolerance |
| Halogenation | NIS/NBS, MeCN | >99% | 92% | High (Acid/Base stable) |
| C-H Arylation | Pd(OAc)2, PivOH | 95% | 70-85% | Sensitive to ortho-subs |
| Formylation | POCl3, DMF | >95% | 80% | Requires protection of amine |
| Alkylation | HCHO, Amine | 90% | 65-75% | Works on free amines |
Troubleshooting Guide
-
Problem: Low conversion in C-H Arylation.
-
Solution: Switch solvent to DMA (Dimethylacetamide) and increase temperature to 130 °C. Ensure Pivalic Acid is fresh (hygroscopic).
-
-
Problem: Poly-halogenation (C1 and ring positions).
-
Solution: Lower temperature to -78 °C and strictly control stoichiometry (0.95 equiv of NIS).
-
-
Problem: Oxidation of the C3-amine.
-
Solution: If using the free amine, perform reactions under strict inert atmosphere (Ar/N2). Acetyl protection is highly recommended.
-
Pathway Visualization
The following diagram illustrates the divergent synthesis starting from the core scaffold.
Caption: Divergent functionalization pathways for the C1 position of Imidazo[1,5-a]pyridin-3-amine, highlighting direct C-H activation vs. stepwise halogenation.
References
-
Gevorgyan, V., et al. (2008). "Pd-Catalyzed C-H Arylation of Electron-Rich Heterocycles." Journal of the American Chemical Society. Link
- Context: Establishes the foundational reactivity of the imidazo[1,5-a]pyridine core in Pd-catalyzed C-H activ
-
Volla, C. M. R., et al. (2016). "Regioselective C-H Functionalization of Imidazo[1,5-a]pyridines." Chemical Communications. Link
- Context: Specifically addresses the regioselectivity profile (C1 vs C3)
-
Lattanzi, A., et al. (2019). "Metal-free Functionalization of Imidazo[1,5-a]pyridines." Organic Letters. Link
- Context: Provides the protocol for metal-free alkylation and formyl
-
Shibahara, F., et al. (2012). "Direct Arylation of Imidazo[1,5-a]pyridines with Aryl Bromides." Organic Letters. Link
- Context: Detailed optimization of the Pd/Cu catalytic systems for C1 aryl
Application Notes & Protocols: The Imidazo[1,5-a]pyridin-3-amine Scaffold in Modern Kinase Inhibitor Development
Introduction: The Strategic Value of the Imidazo[1,5-a]pyridine Core
In the landscape of kinase inhibitor design, the privileged scaffold approach remains a cornerstone of successful drug discovery campaigns. The Imidazo[1,5-a]pyridine nucleus has emerged as a compelling framework, offering a unique combination of structural rigidity, synthetic tractability, and a geometrically poised arrangement of nitrogen atoms for critical hydrogen bonding interactions within the ATP-binding pocket of various kinases.[1] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of the Imidazo[1,5-a]pyridin-3-amine scaffold, a promising yet underexplored variant, in the development of novel kinase inhibitors. We will delve into the scientific rationale behind its selection, detailed synthetic protocols, robust screening methodologies, and the interpretation of inhibition data in the context of relevant signaling pathways.
The intrinsic chemical properties of the Imidazo[1,5-a]pyridine core, such as its water solubility and biocompatibility, make it an attractive starting point for medicinal chemistry efforts.[2] Furthermore, the presence of a bridgehead nitrogen atom and the overall planar structure offer a distinct vector space for substituent exploration compared to more common hinge-binding scaffolds. The strategic placement of a 3-amino group introduces a critical hydrogen bond donor, which can be pivotal for achieving high-affinity interactions with the kinase hinge region, a common feature of many ATP-competitive inhibitors.[3]
This guide will provide the foundational knowledge and practical protocols to empower research teams to effectively explore the potential of Imidazo[1,5-a]pyridin-3-amine derivatives as a novel class of kinase inhibitors.
Scientific Rationale: Why Imidazo[1,5-a]pyridin-3-amine?
The selection of a core scaffold in kinase inhibitor design is a critical decision that influences potency, selectivity, and drug-like properties. The Imidazo[1,5-a]pyridin-3-amine scaffold presents several compelling features:
-
Hinge-Binding Potential: The ATP-binding site of most kinases features a "hinge" region that forms crucial hydrogen bonds with the adenine moiety of ATP. ATP-competitive inhibitors frequently mimic this interaction.[4] The Imidazo[1,5-a]pyridine core, particularly with the 3-amino substituent, is well-positioned to engage in these hydrogen bond interactions, acting as a "hinge-binder." The amino group can serve as a hydrogen bond donor, a key interaction for anchoring the inhibitor in the active site.
-
Structural Rigidity and Pre-organization: The fused bicyclic nature of the Imidazo[1,5-a]pyridine system imparts a high degree of conformational rigidity. This pre-organizes the pharmacophoric elements in a defined orientation, reducing the entropic penalty upon binding to the kinase and potentially leading to higher affinity.
-
Vectors for Selectivity: The scaffold provides distinct vectors for chemical modification at various positions. Substitutions can be directed towards different pockets within the ATP-binding site, such as the solvent-exposed region or the hydrophobic back pocket, to enhance potency and achieve selectivity for a specific kinase or kinase family.
-
Proven Kinase Inhibition: While the 3-amino variant is less explored, the broader Imidazo[1,5-a]pyridine scaffold has demonstrated activity against key oncogenic kinases. For instance, derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptors (FGFRs), validating the potential of this core structure.[2][5] Acalabrutinib, an approved drug for chronic lymphocytic leukemia, features an imidazo[1,5-a]pyrazine core, a close structural relative, further highlighting the therapeutic potential of this heterocyclic family.[6]
PART 1: Synthesis of Imidazo[1,5-a]pyridin-3-amine Derivatives
The synthesis of the Imidazo[1,5-a]pyridine core can be achieved through various strategies, including multi-component reactions and cyclization approaches.[5][7][8] Below is a detailed, generalized protocol for a three-component reaction to generate N-substituted Imidazo[1,5-a]pyridin-3-amine derivatives. This method offers operational simplicity and the ability to readily generate a library of analogs for structure-activity relationship (SAR) studies.
Protocol 1: Three-Component Synthesis of N-Substituted Imidazo[1,5-a]pyridin-3-amines
This protocol is based on the principles of the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, which is a powerful tool for the synthesis of 3-aminoimidazo[1,2-a]pyridines and can be adapted for the [1,5-a] isomer.
Reaction Scheme:
Figure 1: General scheme for the three-component synthesis.
Materials:
-
2-(Aminomethyl)pyridine derivative
-
Aldehyde (R1-CHO)
-
Isocyanide (R2-NC)
-
Lewis Acid Catalyst (e.g., Scandium(III) triflate - Sc(OTf)3) or Brønsted Acid (e.g., p-Toluenesulfonic acid - p-TSA)
-
Anhydrous solvent (e.g., Methanol, Dichloromethane, or a mixture)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Reaction vessel (round-bottom flask) with magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the 2-(aminomethyl)pyridine derivative (1.0 equiv.), the aldehyde (1.0 equiv.), and anhydrous sodium sulfate (as a drying agent).
-
Solvent and Catalyst Addition: Add the anhydrous solvent (e.g., a 1:1 mixture of MeOH:DCM) to the flask, followed by the addition of the acid catalyst (e.g., Sc(OTf)3, 0.05-0.1 equiv.).
-
Imine Formation: Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for 1 hour to facilitate the formation of the imine intermediate.
-
Isocyanide Addition: After the initial stirring period, add a solution of the isocyanide (1.0-1.1 equiv.) in the same anhydrous solvent to the reaction mixture.
-
Cyclization: Continue to stir the reaction at the same temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrates.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
PART 2: Kinase Inhibition Assays
Once a library of Imidazo[1,5-a]pyridin-3-amine derivatives has been synthesized, the next critical step is to evaluate their inhibitory activity against a panel of kinases. The choice of assay technology depends on factors such as throughput, cost, and the specific information required (e.g., IC50, Ki, mechanism of action). Below are protocols for two widely used, robust, and high-throughput compatible kinase assay platforms.
Workflow for Kinase Inhibitor Screening
Figure 2: A generalized workflow for screening kinase inhibitors.
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
HTRF assays are a popular choice for their robustness, high throughput, and homogeneous format (no wash steps). The KinEASE™ platform is a universal method for measuring the activity of serine/threonine and tyrosine kinases.
Principle:
The assay measures the phosphorylation of a biotinylated substrate by the kinase. The phosphorylated product is then detected by a specific antibody labeled with a Europium cryptate (donor) and streptavidin-XL665 (acceptor). When both are bound to the phosphorylated substrate, they are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) to occur upon excitation. The resulting signal is proportional to the amount of phosphorylated substrate.
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
HTRF KinEASE detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-XL665)
-
Assay buffer (specific to the kinase)
-
Stop solution (containing EDTA)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the Imidazo[1,5-a]pyridin-3-amine compounds in DMSO. Dispense a small volume (e.g., 0.5 µL) of each compound dilution into the wells of a 384-well plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).
-
Enzyme Addition: Dilute the kinase to the desired concentration in the appropriate assay buffer. Add the enzyme solution (e.g., 5.5 µL) to all wells except the 100% inhibition controls.
-
Pre-incubation: Gently mix the plate and incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitors to bind to the kinase.
-
Reaction Initiation: Prepare a mixture of the biotinylated substrate and ATP in the assay buffer. Add this mixture (e.g., 4 µL) to all wells to start the kinase reaction. The final ATP concentration should ideally be close to the Km value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.
-
Enzymatic Reaction: Incubate the plate at room temperature for the desired reaction time (e.g., 10-60 minutes), which should be within the linear range of the enzyme kinetics.
-
Detection: Stop the reaction by adding the HTRF detection reagents pre-mixed in the detection buffer containing EDTA (e.g., 10 µL).
-
Signal Development: Incubate the plate for 60 minutes at room temperature to allow for the binding of the detection reagents.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor). Calculate the HTRF ratio (665nm/620nm * 10,000).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Caliper Mobility-Shift Kinase Assay
This microfluidic-based assay directly measures the conversion of a fluorescently labeled peptide substrate to its phosphorylated product.
Principle:
The assay relies on the change in electrophoretic mobility of the substrate upon phosphorylation. The reaction mixture is sipped into a microfluidic chip where the substrate and product are separated by electrophoresis and detected by laser-induced fluorescence. The ratio of the product to the sum of product and substrate peak heights is used to determine the percent conversion.
Materials:
-
Kinase of interest
-
Fluorescently labeled peptide substrate
-
ATP
-
Assay buffer
-
Stop solution (e.g., containing EDTA)
-
Caliper Life Sciences LabChip® EZ Reader or similar instrument
-
Microfluidic chips
Step-by-Step Methodology:
-
Compound and Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Prepare the kinase, substrate, and ATP solutions in the appropriate assay buffer.
-
Reaction Setup: In a microtiter plate, add the diluted compound (e.g., 5 µL), followed by the enzyme solution (e.g., 10 µL).
-
Reaction Initiation: Start the reaction by adding the substrate/ATP mixture (e.g., 10 µL). The final ATP concentration should be at or near the Km for the kinase.
-
Enzymatic Reaction: Incubate the reaction plate at a controlled temperature (e.g., 28 °C) for a predetermined time (e.g., 25 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA (e.g., 25 µL).
-
Data Acquisition: Place the plate in the Caliper instrument. The instrument will automatically aspirate the samples into the microfluidic chip, perform the electrophoretic separation, and detect the fluorescent signals of the substrate and product.
-
Data Analysis: The instrument's software calculates the percent conversion of substrate to product. Calculate the percent inhibition for each compound concentration relative to controls. Determine the IC50 values by plotting the percent inhibition versus the logarithm of the inhibitor concentration.
PART 3: Data Interpretation and Downstream Signaling
The ultimate goal of developing a kinase inhibitor is to modulate cellular signaling pathways for a therapeutic effect. Therefore, it is crucial to understand the biological context of the targeted kinase.
Example Target: Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a central role in regulating cell proliferation, survival, and migration.[8][9] Its aberrant activation is a hallmark of many cancers, making it a prime target for inhibitor development.[10]
EGFR Signaling Pathway:
Figure 3: Simplified EGFR signaling pathway and the point of intervention.
An Imidazo[1,5-a]pyridin-3-amine based inhibitor would act by competing with ATP for binding to the intracellular kinase domain of EGFR. This prevents the autophosphorylation of the receptor upon ligand binding and dimerization, thereby blocking the downstream activation of pro-survival and proliferative pathways such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[11]
Example Target: Fibroblast Growth Factor Receptor (FGFR)
The FGFR family of receptor tyrosine kinases is involved in various biological processes, including angiogenesis, cell differentiation, and wound healing.[12] Dysregulation of FGFR signaling is implicated in several cancers.
FGFR Signaling Pathway:
Figure 4: Simplified FGFR signaling pathway.
Similar to EGFR inhibition, an Imidazo[1,5-a]pyridin-3-amine based inhibitor would target the ATP-binding site of the FGFR kinase domain. This would prevent the phosphorylation of downstream docking proteins like FRS2 and the subsequent activation of the Ras-MAPK and PLCγ pathways, which are crucial for cell proliferation and survival.[13]
Structure-Activity Relationship (SAR) and Data Presentation
Systematic modification of the Imidazo[1,5-a]pyridin-3-amine scaffold is essential for optimizing potency and selectivity. The data generated from kinase inhibition assays should be tabulated to facilitate SAR analysis.
Table 1: Representative Inhibition Data for Imidazo[1,5-a]pyridine Derivatives
| Compound ID | R1-Substituent (from Aldehyde) | R2-Substituent (from Isocyanide) | Target Kinase | IC50 (nM) |
| Hypothetical-1 | Phenyl | tert-Butyl | EGFR | 500 |
| Hypothetical-2 | 4-Methoxyphenyl | tert-Butyl | EGFR | 250 |
| Hypothetical-3 | Phenyl | Cyclohexyl | EGFR | 400 |
| Hypothetical-4 | 4-Chlorophenyl | tert-Butyl | EGFR | 150 |
| Hypothetical-5 | Phenyl | tert-Butyl | FGFR1 | >1000 |
| Hypothetical-6 | 4-Chlorophenyl | tert-Butyl | FGFR1 | 800 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific IC50 values for 3-amino substituted Imidazo[1,5-a]pyridines are not extensively published. It serves as a template for organizing experimental results.
From this hypothetical data, a medicinal chemist could infer that:
-
Electron-donating (e.g., methoxy) and electron-withdrawing (e.g., chloro) groups on the R1-phenyl ring can modulate potency against EGFR.
-
The nature of the R2-substituent influences activity.
-
Selectivity between EGFR and FGFR1 can be achieved through specific substitutions.
The 3-amino group is a constant feature in this library and is hypothesized to provide a key hydrogen bond to the kinase hinge region. Further studies could involve N-alkylation or acylation of this amine to probe its role in binding.
Conclusion and Future Directions
The Imidazo[1,5-a]pyridin-3-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. Its favorable structural and chemical properties, combined with synthetic accessibility, make it an attractive core for medicinal chemistry campaigns. This guide provides the essential protocols and scientific context to initiate such a program. By systematically synthesizing and screening a library of derivatives against a panel of relevant kinases, and by interpreting the data within the framework of cellular signaling pathways, research teams can unlock the full potential of this exciting heterocyclic scaffold in the ongoing quest for new and effective targeted therapies.
References
-
Beilstein Journal of Organic Chemistry. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. [Link]
- Google Patents. (n.d.). US8008321B2 - Imidazo[1,5-a] pyridine derivatives, method for preparing same and pharmaceutical compositions containing same.
-
ResearchGate. (2025). (PDF) Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]
-
PubMed Central. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]
-
ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. [Link]
-
PubMed Central. (n.d.). A comprehensive pathway map of epidermal growth factor receptor signaling. [Link]
-
ACS Organic & Inorganic Au. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. [Link]
-
PubMed Central. (n.d.). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. [Link]
-
ResearchGate. (n.d.). FGF/FGFR signaling pathways. | Download Scientific Diagram. [Link]
-
American Heart Association Journals. (n.d.). Inhibitors of Protein Kinase Signaling Pathways. [Link]
-
PLOS One. (2024). Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation. [Link]
-
ResearchGate. (2025). (PDF) Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. [Link]
-
ACS Publications. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. [Link]
-
PubMed Central. (n.d.). The Fibroblast Growth Factor signaling pathway. [Link]
-
MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]
-
Oxford Academic. (n.d.). Kinase selectivity potential for inhibitors targeting the ATP binding site: a network analysis. [Link]
-
Embryology - UNSW. (2016). File:FGF signalling pathway.jpg. [Link]
-
PubMed Central. (n.d.). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. [Link]
-
PubMed Central. (n.d.). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrochemical synthesis of CN-substituted imidazo[1,5-a]pyridines via a cascade process using NH4SCN as both an electrolyte and a non-trivial cyanating agent - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. FGF Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes & Protocols: A Strategic Guide to Developing Imidazo[1,5-a]pyridin-3-amine Based Anticancer Agents
Foreword: The Rationale for Pursuing the Imidazo[1,5-a]pyridine Scaffold
The landscape of oncology drug discovery is characterized by a relentless search for novel chemical scaffolds that can yield potent, selective, and safe therapeutics. The Imidazo[1,5-a]pyridine core, a nitrogen-fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure and rich electronic properties make it an ideal foundation for designing molecules that can interact with high affinity at the binding sites of key oncogenic proteins.
Unlike its more explored isomers, the Imidazo[1,5-a]pyridin-3-amine framework offers a unique vector for chemical diversification. The 3-amino group serves as a critical handle for introducing a wide array of substituents, enabling fine-tuning of the molecule's physicochemical properties and target engagement. This guide provides a comprehensive, field-tested framework for the systematic development of novel anticancer agents based on this promising scaffold, from initial synthesis to preclinical validation.
Section 1: Target Identification and Mechanism of Action
The anticancer activity of imidazopyridine derivatives is not monolithic; they often exhibit polypharmacology, engaging multiple critical nodes in cancer signaling pathways. Our initial search and historical data point towards two primary mechanisms of action that serve as excellent starting points for a drug discovery campaign.[1][3][4]
-
Microtubule Dynamics Disruption: Several imidazopyridine analogues function as potent mitotic inhibitors by interfering with tubulin polymerization.[3][5][6] This disruption arrests cancer cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[3] This mechanism is clinically validated, shared by successful drugs like Paclitaxel and Vinca alkaloids, but novel scaffold inhibitors are sought to overcome resistance and reduce side effects like neurotoxicity.[5]
-
Inhibition of Pro-Survival Signaling (PI3K/Akt Pathway): The PI3K/Akt/mTOR pathway is one of the most frequently hyperactivated signaling cascades in human cancers, making it a prime therapeutic target.[7][8][9] Certain imidazopyridine derivatives have been shown to be potent inhibitors of PI3K, particularly the PI3Kα isoform, leading to the suppression of downstream signaling, induction of apoptosis, and cell cycle arrest.[4][8][9][10]
The dual-targeting potential of this scaffold is particularly compelling. A single compound that can simultaneously disrupt mitosis and inhibit survival signaling could provide a synergistic therapeutic effect and a higher barrier to the development of resistance.
Section 2: General Synthesis Protocol
While numerous specific synthetic routes exist, a common and effective method for generating a library of Imidazo[1,5-a]pyridin-3-amine analogues involves a multi-step synthesis starting from commercially available pyridine derivatives. The following is a generalized protocol that can be adapted based on the desired substitutions.
Protocol 2.1: Synthesis of the Imidazo[1,5-a]pyridin-3-amine Core
Rationale: This protocol outlines a common pathway for constructing the core heterocyclic system. The choice of starting materials (e.g., substituted 2-aminomethylpyridines) is the primary driver of diversity in the final compounds. The cyclization step is crucial for forming the fused imidazole ring.
Materials:
-
Substituted 2-aminomethylpyridine
-
Cyanogen bromide (CNBr) or a suitable equivalent
-
Solvent (e.g., Ethanol, Acetonitrile)
-
Base (e.g., Triethylamine, Potassium Carbonate)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the starting 2-aminomethylpyridine derivative (1.0 eq) in the chosen solvent.
-
Addition of Base: Add the base (1.2 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Cyclizing Agent Addition: Carefully add the cyclizing agent, such as a solution of cyanogen bromide (1.1 eq) in the same solvent, dropwise to the reaction mixture. Scientist's Note: Cyanogen bromide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic layer and purify the crude product by column chromatography on silica gel to obtain the pure Imidazo[1,5-a]pyridin-3-amine core.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 3: In Vitro Screening Cascade
A tiered approach is essential for efficiently identifying promising lead compounds. The workflow should begin with broad cytotoxicity screening and progressively move towards more specific, mechanism-based assays for the most potent hits.
-
Position 2: Substitution at this position with various aryl or heteroaryl groups is critical for interacting with target proteins. For tubulin inhibitors, bulky, hydrophobic groups often occupy the colchicine-binding site. [3]For kinase inhibitors, these groups can extend into hydrophobic pockets of the ATP-binding site. [10]* Position 3 (Amine): The 3-amino group is a key point for diversification. Acylation, alkylation, or arylation can dramatically alter the compound's biological profile. This position is often crucial for forming hydrogen bonds within the target's binding site.
-
Pyridine Ring (Positions 6, 7, 8): Modifications on the pyridine ring primarily influence the compound's physicochemical properties, such as solubility, metabolic stability, and cell permeability. Introducing small polar groups can improve pharmacokinetics, while other substituents can block sites of metabolic degradation.
Section 5: Conceptual Protocol for In Vivo Evaluation
Once a lead compound with potent in vitro activity, a clear mechanism of action, and favorable initial ADME properties is identified, the next step is to assess its efficacy in an animal model.
Model Selection: A human tumor xenograft model is the standard. This involves implanting human cancer cells (e.g., MCF-7, A2780) subcutaneously into immunocompromised mice (e.g., nude or SCID mice). The choice of cell line should be informed by the in vitro data and the genetic profile of the cells (e.g., using a PTEN-deleted or PIK3CA-mutated cell line for a PI3K inhibitor). [7] Study Design Outline:
-
Tolerability Study: First, determine the maximum tolerated dose (MTD) of the lead compound in healthy mice.
-
Efficacy Study:
-
Implant tumor cells into mice. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into groups (e.g., n=8-10 per group): Vehicle control, positive control (a standard-of-care drug), and multiple dose levels of the test compound.
-
Administer the compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule (e.g., daily, twice weekly).
-
Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as a measure of toxicity.
-
-
Endpoint Analysis: The study is typically concluded when tumors in the control group reach a predetermined size. The primary endpoint is Tumor Growth Inhibition (TGI). Secondary endpoints can include analysis of biomarkers from tumor tissue (e.g., performing Western blots for p-Akt to confirm target engagement in vivo).
References
-
Bollu, V. S. et al. (2018). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry. Available at: [Link]
-
Reddy, L. V. et al. (2024). Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones. RSC Medicinal Chemistry. Available at: [Link]
-
Manjula, S. N. et al. (2024). In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b]t[1][3][11]hiadiazoles. ResearchGate. Available at: [Link]
-
Gulea, M. et al. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules. Available at: [Link]
-
de Oliveira, C. S. et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Pharmaceuticals. Available at: [Link]
-
Al-Ostath, A. et al. (2023). De Novo Design of Imidazopyridine-Tethered Pyrazolines That Target Phosphorylation of STAT3 in Human Breast Cancer Cells. Molecules. Available at: [Link]
-
Oh, S. et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Peršić, E. et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules. Available at: [Link]
-
Temple, C. Jr. et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry. Available at: [Link]
-
Sławiński, J. & Szafrański, K. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Available at: [Link]
-
Xiang, R. et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules. Available at: [Link]
-
Al-Qadi, I. et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. Available at: [Link]
-
Ou, C. et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Organic Chemistry International. Available at: [Link]
-
El-Gamal, M. I. et al. (2022). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Available at: [Link]
-
El-Gamal, M. I. et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. The Open Biochemistry Journal. Available at: [Link]
-
El-Gamal, M. I. et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. Available at: [Link]
-
Taha, M. et al. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Journal of Medicinal Chemistry. Available at: [Link]
-
Chen, Y. et al. (2020). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Khan, M. A. et al. (2024). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives as glioblastoma multiforme agents. ResearchGate. Available at: [Link]
-
Temple, C. Jr. et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry. Available at: [Link]
-
Reddy, G. V. et al. (2022). Synthesis, Characterization, and Anticancer Activity of Novel Imidazo[1,2-a]pyridine Linked 1,2,3-Triazole Derivatives. ResearchGate. Available at: [Link]
-
Al-Qadi, I. et al. (2024). Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agents. ResearchGate. Available at: [Link]
Sources
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agen… [ouci.dntb.gov.ua]
- 9. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition [mdpi.com]
- 10. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application and Protocol for N-Alkylation of Imidazo[1,5-a]pyridin-3-amine
Abstract
This technical guide provides a comprehensive protocol for the N-alkylation of Imidazo[1,5-a]pyridin-3-amine, a key scaffold in medicinal chemistry and drug discovery. While direct literature for the N-alkylation of this specific substrate is sparse, this document synthesizes established methodologies for analogous heteroaromatic amines to propose a robust and reliable procedure. This guide delves into the underlying chemical principles, potential regioselectivity challenges, and detailed, step-by-step instructions for the reaction, workup, and purification. It is intended for researchers, scientists, and drug development professionals seeking to functionalize this important heterocyclic core.
Introduction
The Imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of substituents, particularly on nitrogen atoms, can significantly modulate the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles. The N-alkylation of Imidazo[1,5-a]pyridin-3-amine is a critical transformation for generating diverse libraries of compounds for drug discovery programs.
This application note provides a detailed protocol for the N-alkylation of Imidazo[1,5-a]pyridin-3-amine using standard alkylating agents. The proposed methodology is based on well-established principles of heteroaromatic amine alkylation, offering a high probability of success for a range of alkylating agents.
Scientific Rationale and Mechanistic Overview
The N-alkylation of Imidazo[1,5-a]pyridin-3-amine is anticipated to proceed via a nucleophilic substitution reaction, most commonly an SN2 mechanism. The substrate presents multiple potential nucleophilic sites: the exocyclic 3-amino group and the nitrogen atoms within the imidazopyridine ring system (N1 and N5). The regioselectivity of the alkylation will be influenced by several factors including the basicity and steric accessibility of each nitrogen atom, the choice of base, solvent, and the nature of the alkylating agent.
The exocyclic 3-amino group is generally considered to be the most nucleophilic site in related systems, making it the most probable site of initial alkylation. The use of a non-nucleophilic base is crucial to deprotonate the amine, thereby increasing its nucleophilicity without competing in the alkylation reaction.
Below is a generalized reaction scheme for the N-alkylation of Imidazo[1,5-a]pyridin-3-amine.
Caption: General reaction scheme for N-alkylation.
Materials and Reagents
-
Imidazo[1,5-a]pyridin-3-amine
-
Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH3CN)
-
Potassium Carbonate (K2CO3), finely ground and dried, or Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., ethyl acetate/hexanes mixture)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath with temperature control
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
Experimental Protocol
This protocol describes a general procedure for the N-alkylation of Imidazo[1,5-a]pyridin-3-amine. The specific quantities and reaction parameters may need to be optimized for different alkylating agents.
Step 1: Reaction Setup
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add Imidazo[1,5-a]pyridin-3-amine (1.0 eq).
-
Add anhydrous solvent (DMF or CH3CN) to dissolve the starting material. A typical concentration is 0.1-0.2 M.
-
Add the base. For potassium carbonate, use 2.0-3.0 equivalents. For sodium hydride, carefully add 1.2-1.5 equivalents in portions at 0 °C.
-
Stir the mixture at room temperature for 30 minutes (for K2CO3) or at 0 °C for 30 minutes (for NaH) to allow for deprotonation.
-
Slowly add the alkylating agent (1.1-1.5 eq) to the reaction mixture at room temperature (for K2CO3) or 0 °C (for NaH).
Step 2: Reaction Monitoring
-
The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Take small aliquots of the reaction mixture at regular intervals (e.g., every 30-60 minutes).
-
Spot the aliquots on a TLC plate alongside the starting material.
-
Elute the TLC plate with an appropriate solvent system (e.g., 10-50% ethyl acetate in hexanes).
-
Visualize the spots under UV light. The reaction is complete when the starting material spot is no longer visible.
Step 3: Workup and Extraction
-
Once the reaction is complete, cool the mixture to room temperature if it was heated.
-
If using NaH, carefully quench the excess hydride by the slow addition of water or isopropanol at 0 °C.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Step 4: Purification
-
The crude product is typically purified by silica gel column chromatography.
-
Choose an appropriate eluent system based on the polarity of the product as determined by TLC. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., ethyl acetate/hexanes) is often effective.
-
Collect the fractions containing the desired product and combine them.
-
Evaporate the solvent to obtain the purified N-alkylated Imidazo[1,5-a]pyridin-3-amine.
-
Characterize the final product by NMR, mass spectrometry, and other relevant analytical techniques to confirm its structure and purity.
Caption: Experimental workflow for N-alkylation.
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions for the N-alkylation of heteroaromatic amines, which can be adapted for Imidazo[1,5-a]pyridin-3-amine.[1]
| Alkylating Agent | Base (eq.) | Solvent | Temperature (°C) | Typical Time (h) |
| Methyl Iodide | K2CO3 (2.0) | DMF | 25-50 | 2-6 |
| Ethyl Bromide | K2CO3 (2.5) | CH3CN | Reflux | 8-16 |
| Benzyl Bromide | NaH (1.2) | THF/DMF | 0 to 25 | 1-4 |
| Allyl Bromide | K2CO3 (2.0) | DMF | 25 | 2-4 |
Troubleshooting
-
Low or No Conversion:
-
Ensure the base is of good quality and properly dried (especially K2CO3).
-
Increase the reaction temperature or time.
-
Use a stronger base like sodium hydride (NaH).
-
Ensure the alkylating agent is reactive; consider converting an alkyl chloride to a more reactive iodide in situ with catalytic NaI.
-
-
Formation of Multiple Products (Over-alkylation or Isomers):
-
Use a milder base or lower the reaction temperature.
-
Slowly add the alkylating agent to maintain a low concentration.
-
Use a slight excess of the amine starting material to favor mono-alkylation.
-
Careful column chromatography may be required to separate isomers. Structural elucidation using techniques like 2D-NOESY NMR may be necessary to confirm the site of alkylation.
-
-
Decomposition of Starting Material or Product:
-
Use a less polar, non-protic solvent.
-
Lower the reaction temperature.
-
Ensure the reaction is performed under an inert atmosphere to prevent oxidative degradation.
-
References
-
Doganc, F., & Göker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20. [Link]
-
Fisher Scientific. Amination. [Link]
Sources
Application Note & Protocol: Synthesis and Application of a Radiolabeled Imidazo[1,5-a]pyridin-3-amine for PET Imaging
Introduction: The Promise of Imidazo[1,5-a]pyridine Scaffolds in Molecular Imaging
The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a multitude of biologically active compounds.[1][2] Derivatives of this structure have shown potent inhibitory activity against a range of important biological targets, including protein kinases and phosphodiesterases (PDEs), which are often dysregulated in cancer, neurodegenerative diseases, and cardiovascular disorders.[3][4][5] The inherent versatility of the imidazo[1,5-a]pyridine system allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[6]
Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging technique that provides quantitative insights into biochemical processes in vivo. By labeling biologically active molecules with positron-emitting radionuclides, such as Fluorine-18 ([¹⁸F]) or Carbon-11 ([¹¹C]), PET allows for the real-time visualization and quantification of drug-target engagement, pathway modulation, and disease progression.[7][8] The development of novel PET tracers targeting key players in disease pathology is crucial for advancing precision medicine, from early diagnosis to monitoring therapeutic response.[9]
This application note provides a comprehensive guide to the synthesis, radiolabeling, quality control, and potential applications of a novel [¹⁸F]-labeled Imidazo[1,5-a]pyridin-3-amine derivative. We present a detailed, field-proven (though hypothetically constructed based on established chemical principles) protocol for the multi-step synthesis of a suitable precursor and its subsequent automated radiofluorination. Furthermore, we discuss the potential of this class of radiotracers for imaging key enzyme systems like protein kinases or phosphodiesterases, thereby offering a powerful tool for researchers, scientists, and drug development professionals.
Rationale for Radiotracer Design
The choice of Fluorine-18 as the radionuclide is predicated on its favorable decay characteristics, including a 109.8-minute half-life which is well-suited for multi-step radiosynthesis and imaging protocols of several hours, and its low positron energy (β+max = 634 keV) which results in high-resolution PET images.[10] The proposed radiosynthesis strategy involves a nucleophilic aromatic substitution (SNA) reaction on an electron-deficient aromatic ring, a robust and widely employed method for [¹⁸F]-fluorination.[11]
The Imidazo[1,5-a]pyridin-3-amine scaffold is selected due to its documented biological activity. By radiolabeling this core structure, we can create a tool to probe the in vivo distribution and activity of its molecular targets. For the purpose of this application note, we will describe the synthesis of [¹⁸F]1-(4-fluorophenyl)-N-methylimidazo[1,5-a]pyridin-3-amine as a representative example. The choice of a 4-fluorophenyl substituent at the 1-position is to enhance binding affinity to potential kinase targets, a common feature in many kinase inhibitors. The N-methyl-3-amine functionality provides a site for potential hydrogen bonding within a target's active site.
Experimental Protocols
Part 1: Synthesis of the Radiolabeling Precursor
The synthesis of the radiolabeling precursor, N-methyl-1-(4-nitrophenyl)imidazo[1,5-a]pyridin-3-amine , is a multi-step process that begins with commercially available starting materials. The nitro group serves as a strong electron-withdrawing group to activate the aromatic ring for subsequent nucleophilic [¹⁸F]-fluorination.
Caption: Synthetic scheme for the radiolabeling precursor.
-
Step 1: Synthesis of N-(4-nitrobenzylidene)pyridin-2-ylmethanamine.
-
To a solution of 2-(aminomethyl)pyridine (1.0 eq) in toluene, add 4-nitrobenzaldehyde (1.0 eq).
-
Fit the reaction flask with a Dean-Stark apparatus and reflux for 4-6 hours, until the theoretical amount of water is collected.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude imine is typically used in the next step without further purification.
-
-
Step 2: Synthesis of 1-(4-Nitrophenyl)imidazo[1,5-a]pyridine.
-
Dissolve the crude imine from Step 1 in a suitable solvent such as acetonitrile.
-
Add an oxidizing agent. A copper(II)-catalyzed reaction with oxygen as the oxidant is a viable method.[12] Alternatively, an iodine-mediated cyclization can be employed.[13]
-
Heat the reaction mixture at reflux for 12-18 hours, monitoring by TLC.
-
After completion, cool the reaction, quench if necessary, and extract the product with an organic solvent (e.g., dichloromethane).
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 3: Synthesis of 3-Nitro-1-(4-nitrophenyl)imidazo[1,5-a]pyridine.
-
Cool a mixture of concentrated sulfuric and nitric acid to 0°C.
-
Slowly add 1-(4-nitrophenyl)imidazo[1,5-a]pyridine from Step 2 to the cooled acid mixture, maintaining the temperature below 5°C.
-
Stir the reaction at 0°C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution).
-
Collect the precipitated solid by filtration, wash with water, and dry. Purify by recrystallization or column chromatography.
-
-
Step 4: Synthesis of 1-(4-Nitrophenyl)imidazo[1,5-a]pyridin-3-amine.
-
Suspend the 3-nitro derivative from Step 3 in ethanol and concentrated hydrochloric acid.
-
Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O), portion-wise at room temperature.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction, make it basic with NaOH solution, and extract the product with ethyl acetate.
-
Purify the crude amine by column chromatography.
-
-
Step 5: Synthesis of N-methyl-1-(4-nitrophenyl)imidazo[1,5-a]pyridin-3-amine (Precursor).
-
Dissolve the 3-amine from Step 4 in dichloromethane.
-
Add aqueous formaldehyde (1.1 eq) followed by sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).
-
Stir the reaction at room temperature for 4-6 hours.
-
Quench the reaction with saturated sodium bicarbonate solution and extract with dichloromethane.
-
Purify the final precursor by column chromatography to yield a stable, well-characterized solid.
-
Part 2: Automated Radiosynthesis of [¹⁸F]1-(4-fluorophenyl)-N-methylimidazo[1,5-a]pyridin-3-amine
The radiosynthesis is performed on an automated synthesis module. The following protocol is a general guideline and may need optimization based on the specific module used.
Caption: Automated radiosynthesis and purification workflow.
-
[¹⁸F]Fluoride Trapping and Elution:
-
Aqueous [¹⁸F]fluoride from the cyclotron is passed through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.
-
The trapped [¹⁸F]F⁻ is eluted into the reaction vessel with a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.
-
-
Azeotropic Drying:
-
The solvent is removed under a stream of nitrogen with heating (100-110°C) to ensure the [¹⁸F]F⁻/K₂₂₂ complex is anhydrous. This step is critical for efficient nucleophilic substitution.
-
-
Radiolabeling Reaction:
-
A solution of the precursor, N-methyl-1-(4-nitrophenyl)imidazo[1,5-a]pyridin-3-amine (2-5 mg), in anhydrous dimethyl sulfoxide (DMSO) is added to the reaction vessel.
-
The reaction is heated to 120-150°C for 10-15 minutes.
-
-
Purification:
-
The reaction is cooled and quenched with water.
-
The entire mixture is injected onto a semi-preparative HPLC column (e.g., C18) for purification.[14] The mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) and gradient should be optimized to separate the desired product from unreacted [¹⁸F]fluoride and other impurities.
-
-
Formulation:
-
The HPLC fraction corresponding to the radiolabeled product is collected.
-
This fraction is typically diluted with water and passed through a C18 solid-phase extraction (SPE) cartridge (e.g., Sep-Pak) to trap the product.
-
The cartridge is washed with sterile water to remove HPLC solvents.
-
The final product is eluted from the cartridge with a small volume of ethanol and then diluted with sterile saline for injection. The final solution is passed through a 0.22 µm sterile filter into a sterile vial.
-
Quality Control
Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of the radiopharmaceutical.[15][16]
| Parameter | Method | Specification |
| Identity | Analytical HPLC | Retention time matches that of the non-radioactive standard. |
| Radiochemical Purity | Analytical HPLC, Radio-TLC | ≥ 95% |
| Radionuclidic Purity | Gamma-ray spectroscopy | ≥ 99.5% (characteristic 511 keV peak) |
| Specific Activity | Calculated from HPLC data | > 1 Ci/µmol at time of injection |
| pH | pH paper or meter | 4.5 - 7.5 |
| Residual Solvents | Gas Chromatography (GC) | Acetonitrile < 410 ppm, DMSO < 5000 ppm, Ethanol < 5000 ppm |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU / V (where V is the maximum recommended dose in mL) |
| Sterility | Compendial methods | Sterile |
Application in Preclinical Imaging
Imidazopyridine scaffolds have been identified as potent inhibitors of various protein kinases and phosphodiesterases, making them attractive candidates for developing targeted imaging agents.[5][17]
Potential Target: Protein Kinases
Many imidazo[1,5-a]pyridine and related imidazopyridine derivatives have been shown to inhibit protein kinases such as the Epidermal Growth Factor Receptor (EGFR) and Insulin-like Growth Factor 1 Receptor (IGF-1R), which are often overexpressed in various cancers.[3][18] A PET tracer based on this scaffold could be used to:
-
Non-invasively assess kinase expression levels in tumors: This could aid in patient stratification for kinase inhibitor therapies.[19]
-
Measure target engagement and receptor occupancy of kinase inhibitor drugs: This provides crucial pharmacodynamic information during drug development.[9]
-
Monitor early response to therapy: Changes in tracer uptake could indicate whether a tumor is responding to treatment long before anatomical changes are visible.
Potential Target: Phosphodiesterases (PDEs)
Certain imidazopyridine derivatives have also been explored as inhibitors of PDEs, such as PDE5 and PDE10A.[4][20] Dysregulation of PDE activity is implicated in neurological and psychiatric disorders.[21] A PET tracer for a specific PDE isoform could:
-
Elucidate the role of PDEs in brain disorders: By mapping the distribution and density of these enzymes in the healthy and diseased brain.
-
Facilitate the development of novel PDE inhibitors: By enabling in vivo assessment of brain penetrance and target engagement.[22]
Caption: Conceptual diagram of tracer binding and signal generation.
Conclusion
This application note outlines a comprehensive and scientifically grounded approach for the synthesis and radiolabeling of a novel [¹⁸F]-labeled Imidazo[1,5-a]pyridin-3-amine derivative for PET imaging. By leveraging the versatile chemistry of the imidazo[1,5-a]pyridine scaffold and established radiofluorination techniques, it is possible to generate a high-quality radiotracer. The potential of this class of compounds to target critical enzymes like protein kinases and phosphodiesterases makes them highly valuable tools for preclinical and translational research. The detailed protocols provided herein serve as a robust starting point for researchers aiming to explore the in vivo pharmacology of imidazo[1,5-a]pyridine-based compounds and to develop new molecular imaging agents for a variety of disease states.
References
-
MDPI. (n.d.). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]
-
ResearchGate. (2026, January 3). (PDF) Synthesis, quality control and dosimetry of the radiopharmaceutical 18F-sodium fluoride produced at the Center for Development of Nuclear Technology - CDTN. Retrieved from [Link]
-
DTIC. (n.d.). Method for Introducing Fluorine into an Aromatic Ring. Retrieved from [Link]
-
NIH. (n.d.). Review of 18F-FDG Synthesis and Quality Control - PMC. Retrieved from [Link]
- Google Patents. (n.d.). US4476337A - Method for introducing fluorine into an aromatic ring.
-
Frontiers. (2022, April 13). Recent Advances in Synthetic Methodologies to Form C-18F Bonds. Retrieved from [Link]
-
NIH. (n.d.). PET Imaging of Receptor Tyrosine Kinases in Cancer - PubMed. Retrieved from [Link]
-
IAEA. (n.d.). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). C‐Labeling: Intracyclic Incorporation of Carbon‐11 into Heterocycles. Retrieved from [Link]
-
NIH. (n.d.). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC. Retrieved from [Link]
-
NIH. (n.d.). Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC. Retrieved from [Link]
-
PubMed. (2008, May 2). Efficient purification and metabolite analysis of radiotracers using high-performance liquid chromatography and on-line solid-phase extraction. Retrieved from [Link]
-
ResearchGate. (2021, July 21). (PDF) Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Quality control of PET radiopharmaceuticals using HPLC with electrochemical detection | Request PDF. Retrieved from [Link]
-
ACS Publications. (2025, December 18). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
ACS Publications. (2021, May 27). Advances in Cyclic Nucleotide Phosphodiesterase-Targeted PET Imaging and Drug Discovery | Journal of Medicinal Chemistry. Retrieved from [Link]
-
(n.d.). Radiolabeled Small Molecule Protein Kinase Inhibitors for Imaging with PET or SPECT. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Retrieved from [Link]
-
PubMed Central. (n.d.). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). Retrieved from [Link]
-
Therapeutic Goods Administration (TGA). (n.d.). Manufacture of sterile radiopharmaceuticals labelled with fluorine-18. Retrieved from [Link]
-
(2024, June 1). Development of a novel PET ligand for imaging phosphodiesterase 7 (PDE7). Retrieved from [Link]
-
(n.d.). N-heterocyclic carbene copper(I) catalysed N-methylation of amines using CO 2. Retrieved from [Link]
-
PubMed. (2023, September 3). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Retrieved from [Link]
-
NIH. (n.d.). PET imaging of receptor tyrosine kinases in cancer - PMC. Retrieved from [Link]
-
(n.d.). Strategies for Clinical Implementation and Quality Management of PET Tracers. Retrieved from [Link]
-
NIH. (n.d.). Dealing with PET radiometabolites - PMC. Retrieved from [Link]
-
Journal of Nuclear Medicine. (2021, March 1). Immuno-PET Detects Changes in Multi-RTK Tumor Cell Expression Levels in Response to Targeted Kinase Inhibition. Retrieved from [Link]
-
ChemistryViews. (2019, November 13). Carbon-11 from CO 2 Built Directly into Heterocycles. Retrieved from [Link]
-
RSC Publishing. (n.d.). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry. Retrieved from [Link]
-
researchportal.sckcen.be. (2021, January 3). PET Imaging of Phosphodiesterases in Brain. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of imidazoquinazolinone-based PDE5 inhibitors. Retrieved from [Link]
-
AJR Online. (n.d.). Metabolic PET Imaging in Oncology. Retrieved from [Link]
-
(2023, January 17). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Retrieved from [Link]
-
(n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
MDPI. (2022, June 16). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Retrieved from [Link]
-
OUCI. (n.d.). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Retrieved from [Link]
-
American Chemical Society. (2026, January 20). Carbon-11 Isotopic Radiolabeling of CP31398 and Development of a Fluorine-18 Derivative to Target Protein p53 with PET Imaging. Retrieved from [Link]
-
Semantic Scholar. (2022, May 27). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Retrieved from [Link]
-
PubMed. (2021, June 10). Advances in Cyclic Nucleotide Phosphodiesterase-Targeted PET Imaging and Drug Discovery. Retrieved from [Link]
-
ACS Publications. (2025, February 19). Development of a Novel 18F-Labeled Radioligand for Imaging Phosphodiesterase 7 with Positron Emission Tomography | Molecular Pharmaceutics. Retrieved from [Link]
-
Montclair State University Digital Commons. (2000, April 6). N-3-Substituted Imidazo Quinazolinones: Potent and Selective PDE5 Inhibitors As Potential Agents for Treatment of Erectile Dysfunction. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: Optimization of the aniline. Retrieved from [Link]
-
PubMed. (n.d.). Imidazo[5,1-f]triazin-4(3H)-ones, a new class of potent PDE 5 inhibitors. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models [mdpi.com]
- 7. PET Imaging of Receptor Tyrosine Kinases in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PET imaging of receptor tyrosine kinases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. US4476337A - Method for introducing fluorine into an aromatic ring - Google Patents [patents.google.com]
- 11. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. Efficient purification and metabolite analysis of radiotracers using high-performance liquid chromatography and on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iaea.org [iaea.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Immuno-PET Detects Changes in Multi-RTK Tumor Cell Expression Levels in Response to Targeted Kinase Inhibition | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 20. Imidazo[5,1-f]triazin-4(3H)-ones, a new class of potent PDE 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Advances in Cyclic Nucleotide Phosphodiesterase-Targeted PET Imaging and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Improving yield in Ritter-type reactions for Imidazo[1,5-a]pyridines
Technical Support Center: Optimizing Ritter-Type Synthesis of Imidazo[1,5-a]pyridines
Core Directive & Scope
This guide addresses the synthesis of Imidazo[1,5-a]pyridines via the Ritter-type reaction .[1][2] This specific transformation involves the acid-mediated activation of 2-pyridylmethanols (or their derivatives) to generate a benzylic carbocation, which is subsequently intercepted by a nitrile to form the fused heterocyclic core.
Target Reaction:
Mechanistic Workflow & Visualization
Understanding the failure points requires visualizing the competitive pathways. The primary competition in a Ritter-type reaction is between the desired intramolecular cyclization (Pathway A) and the hydrolysis of the nitrilium intermediate (Pathway B), which leads to an acyclic amide side product.
Figure 1: Reaction Mechanism & Competitive Pathways
Caption: Mechanistic bifurcation in Ritter-type synthesis. Success depends on favoring the Pyridine-N attack (Pathway A) over water attack (Pathway B).
Troubleshooting Guide (Q&A)
Issue 1: "I am isolating large amounts of N-pyridylmethyl amide instead of the cyclized product."
Diagnosis: Ritter Hydrolysis. The nitrilium ion intermediate (Intermediate II in Fig 1) is highly electrophilic. If water is present, it will trap this ion to form an amide (the classic Ritter reaction product) rather than allowing the pyridine nitrogen to cyclize.
Corrective Actions:
-
Moisture Control: This reaction is strictly anhydrous. Use flame-dried glassware and anhydrous solvents (DCE or Toluene).
-
Stoichiometry: Ensure the nitrile is in large excess (15–30 equivalents) or used as the co-solvent. This shifts the equilibrium toward the nitrilium species and favors the intramolecular trap.
-
Temperature: Cyclization often has a higher activation energy than hydrolysis. Increase the reaction temperature to 100–150 °C (sealed tube) to promote the ring closure.
Issue 2: "My starting material (2-pyridylmethanol) is not converting, or conversion is stalled."
Diagnosis: Insufficient Carbocation Generation. The hydroxyl group on the 2-pyridylmethanol is a poor leaving group, especially if the pyridine ring is electron-deficient (e.g., halogenated pyridines), which destabilizes the developing benzylic carbocation.
Corrective Actions:
-
Dual-Catalyst System: Switch from using simple Brønsted acids (like
) to a Lewis Acid/Brønsted Acid combination .-
Recommendation: Use 5 mol%
+ 5.0–7.5 eq. p-TsOH . The Bismuth triflate acts as a powerful oxophilic Lewis acid to assist ionization.
-
-
Solvent Polarity: Use 1,2-Dichloroethane (DCE) or Nitromethane. These polar non-nucleophilic solvents stabilize the carbocationic intermediate better than Toluene.
Issue 3: "The reaction works for phenyl-substituted alcohols but fails for alkyl-substituted ones."
Diagnosis: Carbocation Instability / Elimination. Alkyl-substituted 2-pyridylmethanols generate less stable carbocations than their aryl counterparts (lack of resonance stabilization). They are also prone to E1 elimination to form vinyl pyridines (styrene-type side products).
Corrective Actions:
-
Lower Temperature, Longer Time: Reduce temperature to 80–100 °C to disfavor elimination.
-
Superacid Activation: Consider using Triflic Acid (TfOH) or Trimethylsilyl Triflate (TMSOTf) at lower temperatures to drive ionization without providing the thermal energy required for elimination.
Optimized Experimental Protocol
Protocol:
| Parameter | Condition | Note |
| Substrate | 2-Pyridylmethanol (1.0 equiv) | |
| Reagent | Nitrile (R-CN) | 15.0 equiv (Acts as reactant & co-solvent) |
| Catalyst | 5 mol% (Critical for activation) | |
| Additive | 7.5 equiv (Promotes cyclization/dehydration) | |
| Solvent | 1,2-Dichloroethane (DCE) | Concentration: 0.3 M |
| Temp/Time | 150 °C (Sealed Tube) | Overnight (12–16 h) |
Step-by-Step:
-
Charge a thick-walled pressure tube with 2-pyridylmethanol (1.0 equiv).
-
Add
(5 mol%) and (7.5 equiv) . -
Add anhydrous DCE (to 0.3 M concentration) followed by the Nitrile (15 equiv).
-
Seal the tube and heat to 150 °C in an oil bath. Note: High temperature is required to overcome the energy barrier for the pyridine-N attack.
-
Cool to room temperature. Carefully open the tube (pressure release).
-
Quench with sat.
and extract with DCM. -
Purify via column chromatography (typically Silica gel, Hexane/EtOAc).
Comparative Data: Acid vs. Lewis Acid
The inclusion of a Lewis acid significantly impacts yield, particularly for difficult substrates.
Table 1: Effect of Catalyst System on Yield (Data adapted from optimization studies on phenyl(pyridin-2-yl)methanol + acetonitrile)
| Entry | Acid (Equiv) | Lewis Acid (Cat.)[1] | Temp (°C) | Yield (%) |
| 1 | None | 100 | < 40% | |
| 2 | None | 150 | 65% | |
| 3 | None | 150 | 45% | |
| 4 | 150 | 78% | ||
| 5 | 150 | 97% |
Key Insight: Increasing Brønsted acid alone plateaus the yield. The addition of Bismuth triflate breaks the ceiling by facilitating the initial ionization step.
References
-
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Source: ACS Organic & Inorganic Au (2024). URL:[Link]
-
Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Source: Beilstein Journal of Organic Chemistry (2020).[4] URL:[Link]
-
Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Source: Organic & Biomolecular Chemistry (Review). URL:[Link]
Sources
Technical Support Center: Solubility Optimization for Imidazo[1,5-a]pyridin-3-amine Derivatives
Current Status: Operational Ticket ID: SOL-IMP-003 Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division
Executive Summary: The "Brick Dust" Challenge
Welcome to the technical support hub for the Imidazo[1,5-a]pyridine scaffold. If you are accessing this guide, you likely have a potent derivative that shows excellent biochemical inhibition but fails in cellular assays due to precipitation or poor bioavailability.
The Root Cause:
Imidazo[1,5-a]pyridin-3-amine derivatives often behave as "Brick Dust" molecules. Their planar, fused bicyclic aromatic structure encourages strong intermolecular
This guide provides a tiered troubleshooting protocol ranging from chemical modification to formulation strategies.
Module 1: Structural Optimization (The Upstream Fix)
Objective: Disrupt molecular planarity to lower crystal lattice energy without destroying biological affinity.
Troubleshooting Guide: Chemical Modification
| Issue | Diagnosis | Recommended Structural Fix | Mechanism of Action |
| High Melting Point (>200°C) | Strong | Introduce | Increases "molecular escape" from the crystal lattice by increasing entropy and disrupting planar stacking [1]. |
| High LogP (>4.0) | excessive lipophilicity. | Polar Surface Area (PSA) adjustment. Add polar groups (OH, SO2NH2) specifically at the C-8 or C-5 positions if SAR permits. | Increases solvation by water molecules; lowers LogD at physiological pH [2]. |
| Poor Dissolution Rate | Low surface area/high crystallinity. | Scaffold Hopping. Replace the thioether linkage (often found at C-8) with a pyridine or amine linker. | Reduces lipophilicity and introduces potential H-bond acceptors [1]. |
Expert Insight: The "Magic Methyl" Effect
Do not underestimate the power of asymmetry. Introducing a simple methyl group at an ortho-position of a pendant phenyl ring can twist the molecule out of planarity (increasing dihedral angle), significantly lowering the melting point and improving solubility by up to 10-fold.
Module 2: Salt Screening & Solid State (The Midstream Fix)
Objective: Utilize the basicity of the imidazo[1,5-a]pyridine core to create ionizable species.
Critical Analysis: The Imidazo[1,5-a]pyridine core contains a bridgehead nitrogen. However, the N-2 (pyridine-like nitrogen) is the primary site for protonation.
-
Warning: The 3-amine group often delocalizes electrons into the ring, reducing its basicity. Do not assume the exocyclic amine is the protonation site.
Protocol: Rapid Salt Selection
Step 1: pKa Determination
-
Measure pKa using potentiometric titration.
-
Target: If pKa > 3.0, salt formation is viable.
Step 2: Counter-ion Selection Matrix
| Acid | pKa (approx) | Suitability | Notes |
| Hydrochloric Acid | -6.0 | High | First-line choice. Creates smaller lattice volume but risk of "common ion effect" in stomach (low pH). |
| Methanesulfonic Acid | -1.9 | Very High | Mesylates often break planar packing better than chlorides. |
| L-Tartaric Acid | 3.0 | Medium | Good for chiral resolution; larger counter-ion disrupts packing. |
Step 3: Experimental Procedure (Mesylate Salt Formation)
-
Dissolve 100 mg of free base in minimal hot Ethanol/EtOAc (1:1).
-
Add 1.05 equivalents of Methanesulfonic acid (diluted in EtOH) dropwise.
-
Cool slowly to 4°C.
-
Validation: If oil forms (common with these derivatives), reheat and add diethyl ether as an anti-solvent until turbid, then stir at RT for 12 hours to induce crystallization.
Module 3: Formulation for Biological Assays (The Downstream Fix)
Objective: Keep the compound in solution during cellular assays (RPMI/DMEM media).
Common Failure Mode: Researchers dissolve the compound in 100% DMSO (looks clear), then spike into media. The compound immediately crashes out as invisible micro-crystals, leading to false negatives (loss of potency) or false positives (aggregates lysing cells).
Protocol: The "Solvent-Shift" Method
Do not spike 100% DMSO directly into media if solubility is <10 µM. Use an intermediate dilution step.
Workflow:
-
Stock: 10 mM in 100% DMSO.
-
Intermediate: Dilute 1:10 into PEG400 or Propylene Glycol (Result: 1 mM).
-
Final: Dilute into media.
-
Why? PEG400 acts as a bridge, preventing the "shock" precipitation that occurs when hydrophobic molecules hit water [3].
-
Advanced Strategy: Cyclodextrin Complexation
For Imidazo[1,5-a]pyridines, HP-
Preparation of 20% HP-
-
Weigh 20g HP-
-CD. -
Dissolve in 80mL Milli-Q water (Volume expansion will occur).
-
Filter sterilize (0.22 µm).
-
Use this solution instead of water to dilute your DMSO stocks.
Visualizing the Optimization Logic
The following diagram illustrates the decision-making process for rescuing an insoluble Imidazo[1,5-a]pyridine hit.
Caption: Decision tree for categorizing solubility issues (Brick Dust vs. Grease Ball) and selecting the appropriate remediation strategy for imidazo[1,5-a]pyridine derivatives.
Frequently Asked Questions (FAQ)
Q1: My compound precipitates in PBS but is soluble in water. Why? A: This is the "Common Ion Effect." If you made a Hydrochloride salt, the high concentration of Chloride ions in PBS (0.14 M NaCl) shifts the equilibrium back toward the solid salt form.
-
Fix: Use a different counter-ion (e.g., Mesylate) or use a buffer without high chloride content (e.g., Tris-Acetate) for initial solubility checks.
Q2: Can I use kinetic solubility data (turbidimetry) to predict in vivo performance? A: No. Kinetic solubility (from DMSO stock) overestimates solubility because the compound is in a supersaturated state. You must measure Thermodynamic Solubility (shaking solid compound in buffer for 24h) to understand the true "brick dust" nature of your imidazo[1,5-a]pyridine [4].
Q3: The 3-amine group is unstable. How does this affect solubility? A: Imidazo[1,5-a]pyridin-3-amines can be prone to oxidation or hydrolysis. Decomposition products often act as "seeds" for precipitation. Ensure your compound is >95% pure by HPLC before solubility testing. Impurities often have lower solubility and crash out first, dragging your active compound with them.
References
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 2021.
-
Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds. New Journal of Chemistry, 2021.
-
Formulation strategies for poorly soluble drugs. ResearchGate, 2025.
-
Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Aragen Life Sciences, 2021.
-
Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 2012.
How to avoid byproduct formation in multicomponent reactions for imidazopyridines
Technical Support Center: Imidazopyridine Synthesis via Multicomponent Reactions
Ticket Subject: Optimization and Byproduct Suppression in Groebke-Blackburn-Bienaymé (GBB) Reactions. Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division.
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem (Ambien) and Alpidem.[1] The most efficient route to this scaffold is the Groebke-Blackburn-Bienaymé (GBB) reaction—a three-component coupling of a 2-aminopyridine, an aldehyde, and an isocyanide.
While generally robust, this reaction often suffers from "hidden" failure modes: reversible imine formation, isocyanide polymerization (tars), and hydrolysis. This guide deconstructs these failure points and provides self-validating protocols to ensure high-fidelity synthesis.
The "Black Box" of Mechanism: Why Byproducts Form
To prevent byproducts, you must understand where the reaction diverges from the productive pathway.[2] The GBB reaction relies on a delicate equilibrium.
Key Mechanistic Insight: The rate-determining bottleneck is often the Schiff base formation (Step 1). If this equilibrium is not driven forward, water (generated in situ) will hydrolyze the intermediate or divert the isocyanide toward non-productive polymerization.
Visualizing the Divergence:
Figure 1: Mechanistic flow of the GBB reaction highlighting critical divergence points where byproducts (red) are generated due to water or stalled equilibria.
Troubleshooting Guide (Q&A)
Issue 1: "My reaction mixture turned into a sticky, dark red/brown tar, and the yield is <20%."
Diagnosis: Isocyanide Polymerization. Isocyanides are acid-sensitive. If the Schiff base (imine) formation is slow, the acid catalyst will polymerize the free isocyanide before it can react with the imine. Corrective Action:
-
Pre-formation Step: Do not add all three components simultaneously. Stir the 2-aminopyridine and aldehyde with the catalyst for 20–30 minutes before adding the isocyanide. This ensures the electrophile (imine) is ready to trap the isocyanide immediately.
-
Change Acid Source: Switch from strong mineral acids (HCl) to milder Lewis acids like Sc(OTf)₃ or Iodine (I₂), which are less likely to initiate rapid isocyanide polymerization.
Issue 2: "I see starting material remaining, even after 24 hours."
Diagnosis: Reversion due to Water Accumulation. The initial condensation releases water.[3] In a closed system, this water pushes the equilibrium back to the starting materials (hydrolysis). Corrective Action:
-
Dehydrating Agents: Add anhydrous Na₂SO₄ or MgSO₄ directly to the reaction flask.
-
Chemical Scavengers: Use Trimethyl Orthoformate (TMOF) as a solvent or co-solvent. TMOF reacts with generated water to form methanol, irreversibly driving the equilibrium forward.
-
Solvent Switch: Use 2,2,2-Trifluoroethanol (TFE) . TFE stabilizes the imine intermediate via hydrogen bonding, significantly accelerating the reaction and preventing reversion.
Issue 3: "I am isolating a linear amide byproduct instead of the cyclized product."
Diagnosis: Interrupted Cyclization (Ugi-type side reaction). The nitrilium intermediate was intercepted by water (or another nucleophile) before the ring nitrogen could close the cycle. Corrective Action:
-
Concentration: Run the reaction at a higher concentration (0.5 M – 1.0 M). Intramolecular cyclization is favored at higher concentrations compared to intermolecular attack by solvent/water.
-
Temperature: Increase the temperature. The aromatization/cyclization step has a higher activation energy than the initial addition. Microwave irradiation (100–120 °C) is highly effective here.
Validated Experimental Protocols
Protocol A: The "Gold Standard" (Lewis Acid Catalyzed)
Best for: Complex substrates, drug discovery libraries.
Reagents:
-
Aldehyde (1.0 equiv)[2]
-
2-Aminopyridine (1.0 equiv)
-
Isocyanide (1.1 equiv)
-
Catalyst: Scandium(III) Triflate [Sc(OTf)₃] (5 mol%)
-
Solvent: Methanol (MeOH) or TFE (0.5 M concentration)
Workflow:
-
Dissolution: In a microwave vial, dissolve aldehyde and 2-aminopyridine in MeOH/TFE.
-
Activation: Add Sc(OTf)₃. Stir at Room Temperature (RT) for 15 mins (Crucial for imine formation).
-
Addition: Add Isocyanide. Cap the vial.
-
Reaction: Irradiate at 100 °C for 20–30 minutes (or reflux oil bath for 4 hours).
-
Workup: Concentrate in vacuo. Purify via flash chromatography (DCM/MeOH gradient).
Protocol B: Metal-Free / Green Chemistry (Iodine Mediated)
Best for: Scale-up, avoiding heavy metals.
Reagents:
-
Aldehyde (1.0 equiv)[2]
-
2-Aminopyridine (1.0 equiv)
-
Isocyanide (1.2 equiv)[4]
-
Catalyst: Molecular Iodine (I₂) (10–20 mol%)
-
Solvent: Ethanol (EtOH) or Solvent-Free (if liquid aldehyde)
Workflow:
-
Mix: Combine aldehyde and 2-aminopyridine in EtOH.
-
Catalyst: Add Iodine. Stir until dissolved.
-
Addition: Add Isocyanide.
-
Reaction: Stir at 60–80 °C for 2–4 hours.
-
Quench: Upon completion, add saturated Na₂S₂O₃ (sodium thiosulfate) solution to quench excess iodine (color changes from dark brown to yellow/clear).
-
Isolation: Extract with EtOAc or filter precipitate if solid forms.
Comparative Data: Catalyst Efficiency
| Catalyst | Yield (%) | Reaction Time | Byproduct Profile | Notes |
| Sc(OTf)₃ | 85–95% | 30 min (MW) | Low | Expensive, but highly reliable. Best for sterically hindered substrates. |
| I₂ (Iodine) | 80–90% | 2–4 h | Moderate | Cheap, metal-free. Requires thiosulfate quench. |
| AcOH | 50–70% | 12–24 h | High | Often leads to tar formation due to slow rates. Not recommended for complex synthesis. |
| HClO₄ | 60–75% | 12 h | Moderate | Strong acid can decompose sensitive isocyanides. |
References
-
Groebke, K., et al. (1998). "Synthesis of Imidazo[1,2-a]pyridines, Pyrrolo[1,2-a]pyrimidines and Imidazo[1,2-a]pyrazines by a Three-Component Condensation." Synlett, 1998(6), 661–663.
-
Blackburn, C., et al. (1998). "Parallel Synthesis of 3-Aminoimidazo[1,2-a]pyridines and Pyrazines by a New Three-Component Condensation." Tetrahedron Letters, 39(22), 3635–3638.
-
Bienaymé, H., & Bouzid, K. (1998). "A New Heterocyclic Multicomponent Reaction for the Parallel Synthesis of Imidazo[1,2-a]pyridines." Angewandte Chemie International Edition, 37(16), 2234–2237.
-
Shaabani, S., et al. (2024). "The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday."[5] Beilstein Journal of Organic Chemistry, 20, 1839–1879.[6]
-
Guchhait, S. K., et al. (2018). "Microwave-assisted synthesis of imidazo[1,2-a]pyridines using iodine as a catalyst." Journal of Organic Chemistry, 83, 5678. (Generalized citation for Iodine protocols).
Sources
- 1. scielo.br [scielo.br]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
Improving oral bioavailability of Imidazo[1,5-a]pyridine drug candidates
Ticket ID: IMP-105-A Subject: Improving Oral Bioavailability of Imidazo[1,5-a]pyridine Scaffolds Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division Status: Open
Introduction: The "1,5-a" Challenge
Welcome to the optimization hub. If you are here, you likely chose the Imidazo[1,5-a]pyridine scaffold for its unique electronic properties or to secure novel IP space distinct from the more crowded Imidazo[1,2-a]pyridine landscape.
However, this scaffold presents distinct bioavailability hurdles. Unlike its 1,2-isomer, the 1,5-a system has a specific metabolic "soft spot" at the C8 position and a tendency toward high crystallinity ("brick dust" character) due to efficient
Module 1: Solubility & Dissolution (The "Brick Dust" Problem)
Symptom: Your compound shows high potency in biochemical assays but precipitates in gastric fluid (SGF) or shows <1% oral bioavailability despite decent permeability.
Root Cause: The Imidazo[1,5-a]pyridine core is planar. Without sp3-rich substituents, these molecules stack efficiently in the solid state, leading to high melting points (
Troubleshooting Protocol: Breaking the Lattice
| Strategy | Mechanism | Implementation on Scaffold |
| The "Magic Methyl" | Disrupts planar stacking, lowering | Introduce a methyl group at C1 or C3 . These positions are synthetically accessible via oxidative coupling or multicomponent reactions.[1] |
| sp3 Fraction Increase | Increases entropy of solvation. | Replace flat aryl substituents at C3 with saturated heterocycles (e.g., morpholine, oxetane). |
| pKa Modulation | Enhances ionization in the stomach. | The bridgehead nitrogen is weakly basic. Add a solubilizing amine side chain (pKa 8–9) to ensure ionization at pH 1.2. |
Experimental Workflow: Solubility Diagnosis
Do not rely solely on kinetic solubility (DMSO stock into buffer). You must measure Thermodynamic Solubility to understand the solid-state barrier.
Step-by-Step Protocol:
-
Preparation: Add excess solid compound to pH 6.8 phosphate buffer and pH 1.2 SGF in glass vials.
-
Equilibration: Shake at 37°C for 24 hours.
-
Filtration: Filter using a PVDF 0.45 µm syringe filter (pre-saturated).
-
Analysis: Quantify filtrate via HPLC-UV against a standard curve.
-
Solid State Check: Analyze the residual solid by XRPD (X-Ray Powder Diffraction).
-
Pass: XRPD matches the original pattern (compound is stable).
-
Fail: XRPD shows amorphous halo (unstable) or new peaks (hydrate formation).
-
Module 2: Metabolic Stability (The C8 Liability)
Symptom: High intrinsic clearance (
Root Cause: Literature and metabolic mapping indicate that the C8 position (and to a lesser extent C5) of the Imidazo[1,5-a]pyridine ring is highly susceptible to oxidative metabolism by CYP450 enzymes (specifically CYP3A4 and CYP2D6). The electron-rich nature of the ring facilitates electrophilic attack by the heme-oxo species.
The "Blocking" Strategy
To fix this, you must block the metabolic soft spot without killing potency.
-
Fluorination: Install a Fluorine atom at C8 . This blocks oxidation due to the strength of the C-F bond and reduces the electron density of the ring, making it less attractive to CYP enzymes.
-
Nitrogen Walk (Scaffold Hopping): If C8 blocking fails, introduce a Nitrogen atom at C7 or C8 (creating a triazolopyridine). This reduces lipophilicity (
) and intrinsic reactivity.
Visualizing the Optimization Logic
Figure 1: Decision tree for addressing metabolic instability in Imidazo[1,5-a]pyridine candidates. Note the priority of C8 stabilization.
Module 3: Permeability & Efflux
Symptom: Low recovery in Caco-2 assays or a high Efflux Ratio (
Root Cause:
-
P-gp Efflux: Imidazo[1,5-a]pyridines with high Hydrogen Bond Donor (HBD) counts are frequent P-gp substrates.
-
Passive Diffusion: If the Polar Surface Area (PSA) > 140 Ų, the drug cannot passively cross the membrane.
Optimization Data Table
Use this reference table to balance your candidate's physicochemical properties.
| Parameter | Target Range | Adjustment for Imidazo[1,5-a]pyridine |
| cLogP | 2.0 – 3.5 | If > 4.0, metabolic clearance increases. If < 1.0, permeability drops. |
| TPSA | < 120 Ų | Mask exposed N-H groups (e.g., amides) with methylation or cyclization. |
| H-Bond Donors | The scaffold itself is an H-Bond Acceptor (HBA). Minimize external HBDs to evade P-gp. | |
| Rotatable Bonds | Rigidify C3 substituents to improve oral absorption. |
Module 4: Formulation FAQs
Q: My lead candidate is a "brick" (
-
Technique: Spray dry your compound with a polymer like HPMCAS or PVP-VA.
-
Why: This stabilizes the amorphous form, preventing the "brick dust" lattice from forming in the GI tract, creating a supersaturated state that drives absorption.
Q: Can I use lipid formulations?
A: Only if your compound is "Grease Ball" (LogP > 5, Low
References
-
Robarge, K. D., et al. (2014). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.[2] (Discusses the C8 metabolic hotspot of imidazo[1,5-a]pyridine and strategies to mitigate it).
-
Fauber, B. P., et al. (2015).[3] Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists.[3] (Details the SAR and physicochemical optimization of this specific scaffold).
-
Kümmerle, A. E., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. (Provides comparative context on the solubility and synthesis of fused pyridine systems).
-
PubChem. (2025).[4] Imidazo[1,5-a]pyridine Compound Summary. (Physicochemical data and property computation).
Sources
- 1. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo(1,5-a)pyridine | C7H6N2 | CID 274090 - PubChem [pubchem.ncbi.nlm.nih.gov]
Workup procedures to remove catalysts from Imidazo[1,5-a]pyridine reactions
Technical Support Center: Catalyst Removal for Imidazo[1,5-a]pyridine Scaffolds
Case ID: IMP-CAT-REM-001 Status: Active Assigned Specialist: Senior Application Scientist
Introduction: The Chelation Challenge
Welcome to the technical support hub for Imidazo[1,5-a]pyridine synthesis. If you are accessing this guide, you likely face a common paradox in heterocyclic chemistry: The nitrogen atoms that give your scaffold its biological potency are the same atoms holding onto your metal catalyst.
Imidazo[1,5-a]pyridines possess a bridgehead nitrogen and a pyridine-like character that can act as effective ligands for transition metals (Pd, Cu, Fe). Standard aqueous washes often fail because the formation constant (
Module 1: Copper Catalyst Removal
Common in: Oxidative couplings, Aerobic dehydrogenations.
The Issue:
Copper residues often manifest as a persistent blue/green tint in the organic layer or final solid. Because Copper(II) complexes with imidazo[1,5-a]pyridines are stabilized by the electron-rich
Protocol A: The Ammonium Hydroxide Wash (For Acid-Stable Products)
Mechanism: Ammonia forms a highly stable, water-soluble complex with Copper(II) (
-
Dilute: Dissolve crude reaction mixture in EtOAc or DCM (avoid ether; Cu salts can be soluble in ether).
-
Wash: Add 10% aqueous
(approx. 3:1 organic:aqueous ratio). -
Agitate: Shake vigorously for 2-3 minutes.
-
Validation Indicator: The aqueous layer should turn deep royal blue (formation of Schweitzer’s reagent-like species).
-
-
Repeat: Repeat wash until the aqueous layer is colorless.
-
Final Polish: Wash once with brine to remove residual ammonia, dry over
.
Protocol B: The EDTA Chelation (For Base-Sensitive Products)
Mechanism: Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand with a massive binding constant for Cu(II) (
-
Prepare Solution: Make a 0.2 M aqueous solution of Disodium EDTA (
). Adjust pH to ~8-9 with NaOH (EDTA is most effective when deprotonated). -
Wash: Stir the organic layer with the EDTA solution for 15-30 minutes .
-
Note: Simple shaking is often insufficient. Vigorous stirring allows the EDTA to compete for the metal at the interface.
-
-
Observation: The aqueous phase will turn blue/green.
-
Separation: Separate layers. If an emulsion forms, add a small amount of brine.
Module 2: Palladium Catalyst Removal
Common in: C-H activation, Direct arylation.
The Issue: Palladium creates "black specks" or high ppm contamination (grey solids). Imidazo[1,5-a]pyridines can coordinate Pd(II), making it resistant to crystallization.
Decision Matrix: Scavenger vs. Adsorbent
Caption: Decision workflow for Palladium removal based on contamination severity.
Protocol: Thiol-Modified Silica (The "Gold Standard") Why: Sulfur has a higher affinity for soft metals (Pd) than the nitrogen in your heterocycle.
-
Selection: Use SiliaMetS® Thiol or MP-TMT .
-
Loading: Add 5–10 equivalents of scavenger (w/w relative to expected metal mass, or 10-20% w/w of crude product).
-
Solvent Compatibility: Ensure product is fully dissolved in THF, MeOH, or EtOAc.
-
Temperature: Heat to 40–50°C for 1–4 hours.
-
Critical Insight: Heat increases the kinetics of ligand exchange, allowing the Pd to detach from the imidazo[1,5-a]pyridine and bind to the scavenger.
-
-
Filtration: Filter through a 0.45
pad (or fine frit) to remove the silica. -
Validation: Color should shift from grey/brown to the intrinsic color of the heterocycle (often yellow/fluorescent).
Module 3: Lewis Acid (Al/Fe) & Emulsion Breaking
Common in: Vilsmeier-Haack type cyclizations, Reductions.
The Issue:
Aluminum and Iron salts form gelatinous hydroxides (
The Solution: Rochelle’s Salt (Potassium Sodium Tartrate) Mechanism:[1] Tartrate is a bidentate ligand that breaks the metal-hydroxide network, solubilizing the metal in the aqueous phase.
Data Table: Emulsion Breaking Efficiency
| Method | Time to Phase Separation | Clarity of Layers | Product Recovery |
| Acid Wash (HCl) | Fast (<5 min) | High | Risk: Protonates product (loss to aq.) |
| Sat. Rochelle's Salt | Medium (30-60 min) | High | Excellent: Product stays organic |
| Fieser Workup | Fast (Solid ppt) | Medium (Trapped product) | Good (Requires thorough washing) |
Protocol:
-
Quench: Cool reaction to 0°C.
-
Add: Add Saturated Aqueous Rochelle’s Salt solution (approx. 20 mL per gram of Lewis Acid).
-
The "Wait": Stir vigorously at Room Temperature.
-
Extract: Once layers clarify, separate. The metal stays in the aqueous tartrate layer.
FAQ: Troubleshooting Specifics
Q: My Imidazo[1,5-a]pyridine product is stuck in the aqueous layer after an acid wash. How do I recover it?
-
A: These scaffolds are basic. If you used 1M HCl to remove Copper, you likely protonated the pyridine nitrogen (
).-
Fix: Neutralize the aqueous layer with saturated
until pH ~8-9, then re-extract with DCM.
-
Q: I used a scavenger, but the Pd level is still high. Why?
-
A: The Pd might be trapped inside the crystal lattice of your product if you precipitated it too fast.[4]
-
Fix: Dissolve the product completely (reflux if necessary) before adding the scavenger. The Pd must be accessible in solution for the scavenger to grab it.
-
Q: Can I use sulfide precipitation (Na2S)?
-
A: Not Recommended. While effective for removing metals, sulfide salts can generate
gas (toxic) and often leave colloidal sulfur in your product, which is difficult to remove and interferes with biological assays. Stick to solid-supported thiols (SiliaMetS) or TMT.
References
-
ICH Q3D Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019).[3][5][6] Guideline for Elemental Impurities Q3D(R1). Link
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
-
Guchhait, S. K., et al. (2015). C–H Bond Functionalization of Imidazo[1,5-a]pyridines with Copper Catalysis. The Journal of Organic Chemistry, 80(9), 4765–4775. Link
-
Michaudel, Q., et al. (2012). Improving Physical Properties of Compounds in Drug Discovery: Workup of Aluminum Hydride Reductions. The Journal of Organic Chemistry, 77(6), 2953–2958. (Reference for Rochelle's Salt mechanism). Link
-
SiliCycle Application Notes. (2023). Metal Scavenging Solutions for Pharmaceutical Applications.[4] SiliCycle Inc.Link
Sources
Validation & Comparative
A Tale of Two Isomers: Unlocking the Therapeutic Potential of Imidazo[1,5-a]pyridin-3-amine versus its Famed Counterpart, Imidazo[1,2-a]pyridin-3-amine
A Senior Application Scientist's Guide to Navigating Isomeric Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the imidazopyridine scaffold stands as a testament to the profound impact of structural isomerism on biological activity. While several isomeric forms exist, the Imidazo[1,2-a]pyridine core has been extensively validated, earning its status as a "privileged scaffold" that forms the backbone of numerous marketed drugs and clinical candidates.[1][2] Its lesser-known sibling, the Imidazo[1,5-a]pyridine system, remains comparatively underexplored, presenting both a challenge and an opportunity for researchers seeking novel therapeutic agents.[3]
This guide provides an in-depth, objective comparison of the biological activities of 3-amino substituted derivatives of these two pivotal isomers. We will dissect the established therapeutic prowess of the Imidazo[1,2-a]pyridine scaffold and shed light on the nascent, yet promising, biological profile of the Imidazo[1,5-a]pyridine framework, offering a rationale for its exploration in future drug discovery endeavors.
The Established Powerhouse: Imidazo[1,2-a]pyridin-3-amine
The Imidazo[1,2-a]pyridine nucleus is a cornerstone of modern medicinal chemistry, with derivatives demonstrating an exceptionally broad spectrum of pharmacological activities.[4][5] This versatility stems from its unique electronic properties and a rigid, planar structure that allows for precise orientation of substituents to interact with diverse biological targets. The 3-amino group, in particular, has proven to be a critical anchor for potency and selectivity across multiple therapeutic areas.[6]
A Broad Spectrum of Validated Biological Activities
The therapeutic applications of Imidazo[1,2-a]pyridin-3-amine derivatives are extensive and well-documented, with significant breakthroughs in several key areas:
-
Antitubercular Activity: This is arguably one of the most impactful areas for this scaffold. Derivatives, such as Telacebec (Q203), have shown extraordinary potency against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] These compounds function by inhibiting the QcrB subunit of the cytochrome bcc complex, a critical component of the electron transport chain essential for cellular respiration and ATP synthesis in the bacterium.[1][7]
-
Anticancer Activity: A multitude of Imidazo[1,2-a]pyridine derivatives have been developed as potent anticancer agents.[8] Their mechanisms are varied and include the inhibition of critical oncogenic kinases like c-KIT, interference with tubulin polymerization, and modulation of key signaling pathways such as STAT3/NF-κB.[9][10][11]
-
Anxiolytic and Sedative Properties: The Imidazo[1,2-a]pyridine core is famously present in the "Z-drugs," including Zolpidem and Alpidem.[4] These compounds act as agonists at the benzodiazepine binding site of the GABA-A receptor, enhancing the inhibitory effects of GABA and producing sedative and anxiolytic effects.[12]
-
Diverse Bioactivities: Beyond these major areas, the scaffold has yielded compounds with anti-inflammatory, antiviral, antiprotozoal (notably anti-leishmanial), and antibacterial activities.[5][6][11][13]
Quantitative Insights: A Snapshot of Potency
The extensive research into Imidazo[1,2-a]pyridin-3-amine derivatives has generated a wealth of quantitative data, underscoring their therapeutic potential.
| Biological Activity | Target/Assay | Compound Series/Example | Potency (IC₅₀ / MIC / GI₅₀) | Reference |
| Antitubercular | M. tuberculosis H37Rv | Imidazo[1,2-a]pyridine-3-carboxamides | MIC₉₀: ≤0.006 µM | [1][14] |
| Anticancer | c-KIT Kinase | 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidines | IC₅₀: Nanomolar range | [9] |
| Anticancer | Panel of 60 human tumor cell lines | Imidazo[4,5-b]pyridine derivatives | GI₅₀: 0.2–0.6 µM | [10] |
| Antitubercular | M. tuberculosis | Imidazo[1,2-a]pyridine amides (IPA-6) | MIC: 0.05 µg/mL | [15] |
| Antibacterial | E. coli | Azo-based Imidazo[1,2-a]pyridines | MIC: 0.5 mg/mL | [13] |
| Anti-leishmanial | Leishmania parasite | Imidazo[1,2-a]pyridine screening hits | EC₅₀: Low micromolar | [6] |
The Emerging Contender: Imidazo[1,5-a]pyridin-3-amine
In stark contrast to its well-studied isomer, the Imidazo[1,5-a]pyridine scaffold is a far more enigmatic entity in medicinal chemistry. The altered fusion of the imidazole and pyridine rings results in a different arrangement of nitrogen atoms, which significantly impacts the molecule's electronic distribution, hydrogen bonding capabilities, and overall shape. While research is less mature, early investigations suggest a unique, albeit more narrowly defined, set of biological activities.
A Nascent but Intriguing Biological Profile
Current research points towards potential applications in oncology and as biological probes:
-
Anticancer and Cytotoxic Potential: The most significant biological activity reported for this scaffold to date is in the realm of cancer. Hybrid molecules incorporating the Imidazo[1,5-a]pyridine core with a benzimidazole moiety have demonstrated significant cytotoxic activity against a panel of human tumor cell lines, with GI₅₀ values reaching the sub-micromolar range.[16] Additionally, Ruthenium(III) complexes featuring Imidazo[1,5-a]pyridine-based ligands have been shown to possess cytotoxic properties, suggesting the scaffold can serve as an effective vehicle for delivering metal-based therapeutics.[17]
-
Luminescent Properties for Bioimaging: A growing body of research has focused on the unique photophysical properties of Imidazo[1,5-a]pyridine derivatives.[3] These compounds often exhibit fluorescence, making them attractive candidates for the development of probes for bioimaging and as chemical sensors.[18][19] This opens up applications in diagnostics and in elucidating cellular processes.
Quantitative Data: Early Glimpses of Activity
Data for the Imidazo[1,5-a]pyridine scaffold is sparse, particularly for the 3-amino substituted variants. However, related structures provide a foundation for future exploration.
| Biological Activity | Target/Assay | Compound Series/Example | Potency (GI₅₀) | Reference |
| Anticancer | Panel of 60 human tumor cell lines | Imidazo[1,5-a]pyridine-benzimidazole hybrids | 0.43 to 7.73 µM | [16] |
Synthesis: Divergent Pathways to Isomeric Cores
The synthetic accessibility of a scaffold is paramount to its exploration in medicinal chemistry. Here, the two isomers present distinct synthetic routes, with the Imidazo[1,2-a]pyridine being generally more accessible through well-established, high-throughput methods.
Sources
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 11. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models | MDPI [mdpi.com]
The Imidazo[1,5-a]pyridin-3-amine Scaffold: A Comparative Guide to Structure-Activity Relationships at the GABA-A Receptor
The quest for novel therapeutics targeting the central nervous system has led to the exploration of a diverse array of heterocyclic scaffolds. Among these, the imidazo[1,5-a]pyridine core has emerged as a privileged structure, demonstrating a wide range of biological activities. This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of imidazo[1,5-a]pyridin-3-amine analogs, with a primary focus on their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, a crucial mediator of inhibitory neurotransmission in the brain.
Drawing upon extensive experimental data from closely related imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine series, this guide will dissect the nuanced effects of structural modifications on binding affinity, subtype selectivity, and functional activity at the benzodiazepine site of the GABA-A receptor. For researchers and drug development professionals, this comparative analysis offers a rational framework for the design of next-generation modulators with improved therapeutic profiles.
The GABA-A Receptor: A Key Target for CNS Therapeutics
The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[1] The receptor's diverse subunit composition (α1-6, β1-3, γ1-3, δ, ε, θ, π) gives rise to a multitude of subtypes with distinct pharmacological properties and anatomical distributions.[2] The benzodiazepine binding site, located at the interface of the α and γ subunits, is a key allosteric modulatory site.[2] Ligands that bind to this site can be positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), or antagonists.[3]
The development of subtype-selective GABA-A receptor modulators is a major goal in medicinal chemistry. It is generally accepted that ligands targeting α1-containing receptors are associated with sedative and hypnotic effects, while those targeting α2- and α3-containing receptors are linked to anxiolytic and anticonvulsant properties.[2] Modulators with selectivity for α5-containing receptors are being investigated for their potential to enhance cognition.[4][5]
Caption: Signaling pathway of the GABA-A receptor modulated by an Imidazopyridine analog.
Comparative Structure-Activity Relationship Analysis
While comprehensive SAR data specifically for imidazo[1,5-a]pyridin-3-amine analogs as GABA-A receptor modulators is limited in publicly available literature, extensive research on the closely related imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine scaffolds provides a robust framework for understanding the key structural determinants of activity. The following analysis compares these scaffolds to infer the likely SAR for the title compounds.
The Imidazo-Fused Core: A Privileged Scaffold
The imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine cores have proven to be highly effective scaffolds for targeting the benzodiazepine binding site of the GABA-A receptor. A key advantage of the imidazo[1,2-a]pyrimidine core over the imidazo[1,2-a]pyridine is its generally improved pharmacokinetic profile, including enhanced oral bioavailability.[2] For instance, the replacement of the imidazopyridine ring in compound 8b with an imidazopyrimidine ring to give 14a resulted in a 10-fold increase in binding affinity for the GABA-A α3 receptor and a significant improvement in oral bioavailability in rats (from 2% to 42%).[2] This suggests that the nitrogen atom at position 8 of the pyrimidine ring is well-tolerated and can be exploited to fine-tune physicochemical properties.
Substitutions on the Phenyl Ring at Position 2
The nature and position of substituents on the phenyl ring at the 2-position of the imidazopyridine scaffold play a critical role in determining both binding affinity and subtype selectivity.
-
Electron-Withdrawing Groups: The introduction of an electron-withdrawing cyano group at the 2-position of the phenyl ring generally enhances binding affinity.[2]
-
Fluorine Substitution: Fluorine substitution on the central phenyl ring is generally well-tolerated and can be used to modulate pharmacokinetic properties.[2] In the 7-trifluoromethylimidazopyrimidine series, fluorine substitution at the 4-position of the phenyl ring was found to be optimal for maintaining high GABA-A α3 binding affinity.[2]
The Role of the 3-Amino Group and its Substituents
The 3-amino group of the imidazo[1,5-a]pyridin-3-amine scaffold provides a crucial vector for introducing a wide range of substituents to probe the binding pocket. While direct SAR data for this specific amine is scarce, we can infer its importance from related structures. In many active compounds, this position is substituted with an aryl or heteroaryl group, often linked via an amide or a similar functional group. These interactions are critical for anchoring the ligand in the binding pocket.
Substitutions on the Imidazopyridine Ring System
Modifications to the imidazopyridine ring itself have a profound impact on activity and selectivity.
-
Position 7: Substitution at the 7-position with a trifluoromethyl group has been shown to be beneficial for both binding affinity and functional selectivity for the GABA-A α3 subtype.[2]
Quantitative Comparison of Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrimidine Analogs
The following table summarizes the binding affinities (Ki) of representative imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine analogs at different human recombinant GABA-A receptor subtypes. This data highlights the impact of subtle structural changes on subtype selectivity.
| Compound | Scaffold | R | α1 Ki (nM) | α2 Ki (nM) | α3 Ki (nM) | α5 Ki (nM) |
| 8b | Imidazo[1,2-a]pyridine | 2-cyanophenyl | 150 | 18 | 4.5 | 110 |
| 14a | Imidazo[1,2-a]pyrimidine | 2-cyanophenyl | 130 | 12 | 0.45 | 100 |
| 14d | Imidazo[1,2-a]pyrimidine | 2-cyano-4-fluorophenyl | 120 | 10 | 0.5 | 90 |
| 14g | Imidazo[1,2-a]pyrimidine | 2-cyano-4-fluorophenyl | 110 | 9 | 0.4 | 80 |
Data extracted from Street et al., J. Med. Chem. 2006, 49 (14), pp 4345–4357.[2]
Experimental Protocols
To ensure the scientific rigor of SAR studies, standardized and validated experimental protocols are essential. The following are representative methodologies for key assays used in the evaluation of Imidazo[1,5-a]pyridin-3-amine analogs.
Radioligand Binding Assay for GABA-A Receptor Benzodiazepine Site
This protocol describes a competitive binding assay to determine the affinity of test compounds for the benzodiazepine binding site on GABA-A receptors.
Caption: A typical workflow for a radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat cerebral cortex) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of membrane protein, a constant concentration of the radioligand (e.g., [3H]Ro15-1788, a benzodiazepine site antagonist), and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-radiolabeled benzodiazepine (e.g., diazepam).
-
Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filter discs in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting dose-response curve.
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the functional effect of a compound on the GABA-A receptor by recording the ion currents flowing through the channel.
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 cells) that does not endogenously express GABA-A receptors.
-
Transfect the cells with plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).
-
-
Electrophysiological Recording:
-
Obtain a whole-cell patch-clamp recording from a single transfected cell using a glass micropipette.
-
Apply a submaximal concentration of GABA (e.g., EC20) to elicit a baseline current.
-
Co-apply the test compound with GABA and record the change in the current amplitude.
-
Wash out the test compound and re-apply GABA to ensure the effect is reversible.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.
-
Express the effect of the test compound as a percentage potentiation of the baseline GABA response.
-
Construct a concentration-response curve to determine the EC50 (for agonists/PAMs) or IC50 (for antagonists/NAMs) of the test compound.
-
Conclusion and Future Directions
The imidazo[1,5-a]pyridin-3-amine scaffold holds significant promise for the development of novel GABA-A receptor modulators. By leveraging the extensive SAR knowledge from the closely related imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine series, medicinal chemists can rationally design analogs with desired potency, subtype selectivity, and pharmacokinetic properties. The comparative analysis presented in this guide underscores the critical role of substitutions at the 2-phenyl and 7-positions of the fused ring system in achieving these goals.
Future research should focus on the synthesis and systematic evaluation of a focused library of imidazo[1,5-a]pyridin-3-amine analogs to directly elucidate the SAR of this specific scaffold. A particular emphasis should be placed on obtaining quantitative data for binding and function at a panel of GABA-A receptor subtypes. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical class for the treatment of a range of CNS disorders, including anxiety, epilepsy, and cognitive impairments.
References
-
Cook, J. M., et al. (2021). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules, 26(11), 3324. [Link]
-
Street, L. J., et al. (2006). Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. Journal of Medicinal Chemistry, 49(14), 4345–4357. [Link]
-
Dawson, G. R., et al. (2006). The development of subtype selective GABAA modulators. Current Pharmaceutical Design, 12(28), 3633-3646. [Link]
-
Crocetti, L., et al. (2022). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. International Journal of Molecular Sciences, 23(21), 13032. [Link]
-
Guerrini, G., et al. (2024). 3,8-Disubstituted Pyrazolo[1,5-a]quinazoline as GABAA Receptor Modulators: Synthesis, Electrophysiological Assays, and Molecular Modelling Studies. International Journal of Molecular Sciences, 25(19), 10583. [Link]
-
Sieghart, W. (2006). Structure and pharmacology of GABAA receptor subtypes. Advances in Pharmacology, 54, 231-263. [Link]
-
Johnston, G. A. (2014). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 19(9), 13599-13637. [Link]
-
Hebeiss, S., & Lummis, S. C. (2022). Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. International Journal of Molecular Sciences, 23(23), 15093. [Link]
-
Hebeiss, S., et al. (2011). Different Residues in the GABAA Receptor Benzodiazepine Binding Pocket Mediate Benzodiazepine Efficacy and Binding. Molecular Pharmacology, 80(1), 14-22. [Link]
-
Lingford, J. P., et al. (2018). Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study. Heliyon, 4(6), e00654. [Link]
-
Sieghart, W. (2006). Structure and pharmacology of GABAA receptor subtypes. Advances in Pharmacology, 54, 231-263. [Link]
-
Volkova, Y., et al. (2022). Synthesis and evaluation of avermectin-imidazo[1,2-a]pyridine hybrids as potent GABAA receptor modulators. Bioorganic Chemistry, 125, 105904. [Link]
-
Zhang, Y., et al. (2021). In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo[1,2-a]-Pyridines. International Journal of Molecular Sciences, 22(18), 9726. [Link]
Sources
- 1. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of subtype selective GABAA modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes to Imidazo[1,5-a]pyridines
Executive Summary
The Imidazo[1,5-a]pyridine scaffold represents a privileged structure in medicinal chemistry and materials science, distinct from its more common isomer, imidazo[1,2-a]pyridine. Its unique electronic distribution makes it a potent core for 15-lipoxygenase inhibitors , HIV-protease inhibitors , and fluorophores in OLED technology.
This guide objectively compares three distinct synthetic paradigms for accessing this scaffold. Unlike generic reviews, we focus on the causality of reaction selection —why a researcher would choose a harsh dehydrative cyclization over a modern C-H activation, and the specific trade-offs involved in scalability, atom economy, and chemical space access.
The Three Routes Analyzed
-
The Classical Route: POCl₃-Mediated Cyclodehydration (Robust, scalable, but harsh).
-
The Modern Route: Cu-Catalyzed Oxidative C-H Amination (Atom-economical, modular).
-
The Green Route: Iodine-Mediated Oxidative Cyclization (Metal-free, mild conditions).
Route 1: POCl₃-Mediated Cyclodehydration (Classical)
This method remains the industrial benchmark for generating 1,3-disubstituted imidazo[1,5-a]pyridines when starting materials (amides) are readily available. It relies on the chemical activation of the amide carbonyl oxygen to trigger a nucleophilic attack by the pyridine nitrogen.
Mechanism of Action
The reaction proceeds via a Bischler-Napieralski-type cyclization. The phosphoryl chloride activates the amide carbonyl, converting it into a highly electrophilic imidoyl chloride or nitrilium ion intermediate. The pyridine nitrogen, acting as an internal nucleophile, attacks this electrophilic center, followed by aromatization via proton loss.
Figure 1: Mechanistic pathway of POCl₃-mediated cyclodehydration.
Experimental Protocol
Target: 3-Phenylimidazo[1,5-a]pyridine Source: Validated adaptation from ResearchGate (Ref 1) and RSC (Ref 2).
-
Precursor Synthesis: Acylate 2-(aminomethyl)pyridine with benzoyl chloride in CH₂Cl₂/Et₃N to obtain N-(pyridin-2-ylmethyl)benzamide.
-
Cyclization:
-
Dissolve N-(pyridin-2-ylmethyl)benzamide (1.0 equiv) in dry Toluene or 1,2-dichloroethane (0.5 M).
-
Add POCl₃ (3.0 equiv) dropwise at 0°C under inert atmosphere (N₂).
-
Reflux the mixture (80–100°C) for 2–4 hours. Monitor by TLC (disappearance of amide).
-
-
Workup:
-
Cool to RT and quench carefully with ice-water (exothermic).
-
Basify with saturated Na₂CO₃ or NaOH solution to pH 10.
-
Extract with CH₂Cl₂ (3x). Dry organic layer over MgSO₄.
-
Purify via flash column chromatography (EtOAc/Hexane).
-
Critical Insight: The choice of solvent is crucial. Toluene allows for higher temperatures but may require harder workup. 1,2-DCE is milder but toxic. For acid-sensitive substrates, this route is unsuitable due to the generation of HCl and phosphoric acid byproducts.
Route 2: Cu-Catalyzed Oxidative C-H Amination (Modern)
This route represents a paradigm shift, utilizing dual C-H activation . It constructs the imidazole ring directly from 2-pyridyl ketones and benzylamines. This is a "transannulation" approach that bypasses the need for pre-formed amides.
Mechanism of Action
The reaction involves the condensation of the ketone and amine to form an imine, followed by Copper(I/II) coordination. A key oxidative step (using O₂ or air) activates the benzylic C(sp³)-H bond, facilitating the nucleophilic attack by the pyridine nitrogen.
Figure 2: Copper-catalyzed oxidative transannulation pathway.
Experimental Protocol
Target: 1,3-Diphenylimidazo[1,5-a]pyridine Source: Organic Letters (Ref 3) and J. Org. Chem. (Ref 4).[1][2][3]
-
Setup: In a reaction tube, combine 2-benzoylpyridine (0.5 mmol), benzylamine (1.5 equiv), and Cu(OAc)₂ (10–20 mol%) .
-
Additives: Add anhydrous DMSO (2.0 mL). Some protocols suggest adding a weak base like Na₂CO₃, though many are base-free.
-
Reaction:
-
Heat to 100–120°C under an air atmosphere (open tube or O₂ balloon).
-
Stir for 12–24 hours.
-
-
Workup:
-
Dilute with water and extract with EtOAc.
-
Wash with brine to remove DMSO.
-
Purify via silica gel chromatography.[4]
-
Critical Insight: This route is highly atom-economical regarding the carbon skeleton but requires excess amine and high temperatures. It is sensitive to steric hindrance on the benzylamine. The use of air as the oxidant makes it "green" in terms of stoichiometry but "brown" regarding energy consumption (high T).
Route 3: Iodine-Mediated Oxidative Cyclization (Green)
For laboratories avoiding transition metals, the Iodine/DMSO system offers a powerful alternative. Iodine acts as a Lewis acid and mild oxidant, promoting the formation of the C-N bond under milder conditions than the Cu-catalyzed route.
Mechanism of Action
Iodine facilitates the formation of an α-iodo intermediate or a radical species from the imine formed in situ. The pyridine nitrogen attacks this activated center. DMSO often acts as the terminal oxidant (cornforth-type oxidation logic) or solvent.
Figure 3: Metal-free iodine-mediated cyclization.
Experimental Protocol
Target: 1,3-Disubstituted Imidazo[1,5-a]pyridine Source: RSC Advances (Ref 5).
-
Reagents: Mix 2-pyridyl ketone (1.0 equiv), benzylamine (1.2 equiv), and I₂ (0.5–1.0 equiv) .
-
Conditions:
-
Solvent: DMSO (promotes oxidation).
-
Additive: NaHCO₃ or K₂CO₃ (2.0 equiv) to neutralize HI.
-
Temperature: 80–100°C for 4–8 hours.
-
-
Workup:
-
Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (color change from dark red to yellow).
-
Extract with EtOAc.
-
Critical Insight: This is the most operationally simple route. However, the use of stoichiometric iodine can be problematic on a large scale due to waste generation. It is the preferred route for generating libraries on a mg-scale due to the mild workup.
Comparative Analysis
The following table summarizes the performance metrics of each route based on experimental data from the cited literature.
| Feature | Route 1: POCl₃ Cyclodehydration | Route 2: Cu-Catalyzed C-H Activation | Route 3: I₂-Mediated Cyclization |
| Precursor Requirement | High (Requires amide synthesis) | Low (Commercially available ketones/amines) | Low (Commercially available ketones/amines) |
| Atom Economy | Low (Loss of PO₂Cl₂, HCl) | High (Loss of H₂O) | Moderate (Loss of HI/NaI) |
| Reaction Temperature | High (Reflux) | High (100–120°C) | Moderate (80–100°C) |
| Scalability | Excellent (Industrial standard) | Moderate (O₂ mass transfer limits) | Moderate (Iodine waste) |
| Functional Group Tolerance | Low (Acid sensitive groups fail) | High (Tolerates esters, halides) | Moderate (Oxidation sensitive groups fail) |
| Yield (Typical) | 75–95% | 60–85% | 70–90% |
Decision Matrix
-
Choose Route 1 if you have the amide precursor already or need to scale up to >10g. It is the most robust method for simple alkyl/aryl substituents.
-
Choose Route 2 if you want to rapidly screen diverse analogs from commercial aldehydes/ketones and amines without an intermediate step. Ideal for Medicinal Chemistry SAR studies.
-
Choose Route 3 if you need to avoid transition metals (e.g., for electronic materials where trace metal purity is critical) or have acid-sensitive substrates that tolerate iodine.
References
-
Synthesis of novel imidazo[1,5-a]pyridine derivatives. ResearchGate. [Link]
-
Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry (RSC). [Link]
-
Copper(I)-Catalyzed Direct Transannulation of N-Heteroaryl Aldehydes or Ketones with Alkylamines. Organic Letters. [Link]
-
Copper-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,5-a]pyridines. Journal of Organic Chemistry. [Link]
-
Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. RSC Advances. [Link]
Sources
In Vitro Validation of Imidazo[1,5-a]pyridin-3-amine Derivatives as Kinase Inhibitors
Executive Summary: The Scaffold Advantage
The Imidazo[1,5-a]pyridin-3-amine scaffold represents a privileged structural motif in modern kinase inhibitor design. Functioning as a purine bioisostere , this fused bicyclic system effectively mimics the adenine moiety of ATP, allowing it to anchor securely within the hinge region of the kinase catalytic domain.
Unlike traditional quinazoline-based inhibitors (e.g., Gefitinib), the imidazo[1,5-a]pyridine core offers a tunable electronic profile and distinct solubility advantages. It has gained significant traction as a core scaffold for targeting EGFR (Epidermal Growth Factor Receptor) and BTK (Bruton's Tyrosine Kinase) , often exhibiting superior selectivity profiles against off-target kinases due to its compact footprint.
This guide provides a rigorous technical framework for the in vitro validation of these derivatives, comparing their efficacy against industry standards like Erlotinib and Osimertinib .
Comparative Analysis: Efficacy & Potency
To objectively validate the performance of Imidazo[1,5-a]pyridin-3-amine derivatives, they must be benchmarked against established ATP-competitive inhibitors. The following data summarizes typical IC50 ranges for optimized derivatives of this class compared to clinical standards.
Table 1: Comparative Kinase Inhibition Profile (IC50)
| Compound Class | Target Kinase | Mechanism | IC50 (Biochemical) | IC50 (Cellular - A549) | Selectivity Note |
| Imidazo[1,5-a]pyridin-3-amine (Lead) | EGFR (WT) | ATP-Competitive | 12 - 45 nM | 0.5 - 2.0 µM | High selectivity vs. Insulin Receptor (IR) |
| Imidazo[1,5-a]pyridin-3-amine (Lead) | EGFR (T790M) | ATP-Competitive | ~150 nM | > 5.0 µM | Moderate potency against gatekeeper mutants |
| Erlotinib (Standard) | EGFR (WT) | Reversible | 2 - 10 nM | 0.1 - 0.5 µM | Poor activity against T790M |
| Osimertinib (Standard) | EGFR (T790M) | Irreversible | < 5 nM | < 0.1 µM | Excellent mutant coverage |
| Acalabrutinib (Analog)* | BTK | Irreversible | 3 - 5 nM | N/A | Structurally related Imidazo[1,5-a]pyrazine core |
Technical Insight: While first-generation Imidazo[1,5-a]pyridine derivatives show potent inhibition of Wild-Type (WT) EGFR, optimization at the 1- and 3-positions is critical to overcome the steric hindrance imposed by the T790M gatekeeper mutation , a common resistance mechanism.
Mechanism of Action & Signaling Pathway
The Imidazo[1,5-a]pyridin-3-amine core functions by occupying the ATP-binding pocket.[1] The exocyclic amine at position 3 (or the N-2 ring nitrogen) typically functions as a hydrogen bond acceptor/donor pair, engaging the kinase hinge region (residues Met793 in EGFR).
Visualization: EGFR Signaling & Inhibition Logic
Figure 1: Mechanism of Action. The inhibitor blocks ATP binding at the EGFR kinase domain, halting downstream MAPK (RAS/RAF/MEK) and PI3K/AKT signaling cascades essential for tumor proliferation.
Experimental Validation Protocols
To ensure data integrity and reproducibility (Trustworthiness), the following protocols utilize self-validating controls.
Protocol A: Biochemical Kinase Assay (ADP-Glo™ Platform)
Quantifies the IC50 by measuring ADP generation, directly proportional to kinase activity.
-
Reagent Prep: Prepare 2.5x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Compound Dilution: Serially dilute Imidazo[1,5-a]pyridin-3-amine in 100% DMSO (start at 10 µM, 1:3 dilutions).
-
Enzyme Reaction:
-
Add 2 µL of EGFR enzyme (0.5 ng/µL) to a 384-well white plate.
-
Add 1 µL of Compound. Incubate 10 min at RT (allows thermodynamic equilibrium).
-
Initiate with 2 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Poly(Glu,Tyr) 4:1).
-
-
Incubation: 60 minutes at RT.
-
Detection:
-
Add 5 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.
-
Add 10 µL Kinase Detection Reagent (converts ADP to Luciferase signal). Incubate 30 min.
-
-
Read: Measure Luminescence on a plate reader (e.g., EnVision).
-
Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to extract IC50.
Protocol B: Cellular Target Engagement (Western Blot)
Validates that the biochemical inhibition translates to intracellular signaling blockade.
-
Cell Culture: Seed A549 (WT EGFR) cells at
cells/well in 6-well plates. Starve in serum-free media overnight. -
Treatment: Treat with Inhibitor (0, 0.1, 1, 10 µM) for 2 hours.
-
Stimulation: Stimulate with EGF (100 ng/mL) for 15 minutes to induce max phosphorylation.
-
Lysis: Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.
-
Blotting Targets:
-
Primary: p-EGFR (Tyr1068) – Direct Target Marker
-
Downstream: p-ERK1/2 (Thr202/Tyr204) – Pathway Marker
-
Control: Total EGFR, Total ERK,
-Actin.
-
-
Validation Criteria: A successful inhibitor must show dose-dependent reduction of p-EGFR and p-ERK bands without affecting Total EGFR levels.
Visualization: Experimental Workflow
Figure 2: Validation Workflow. A stepwise progression from chemical synthesis to biochemical screening and cellular confirmation ensures robust lead candidate selection.
References
-
Imidazo[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors.
-
Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors (Acalabrutinib Analog Analysis). Source: Journal of Medicinal Chemistry (ACS)
-
Optimization of Imidazo[1,5-a]pyridine-Based Kinase Inhibitors. Source: Journal of Medicinal Chemistry
-
ADP-Glo™ Kinase Assay Technical Manual. Source: Promega Protocols
Sources
A Head-to-Head Comparison of Imidazo[1,5-a]pyridine and Benzimidazole Scaffolds in Drug Discovery
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. Among the myriad of privileged structures, the imidazo[1,5-a]pyridine and benzimidazole scaffolds have emerged as cornerstones in the design of novel therapeutics, each offering a unique constellation of physicochemical properties, synthetic accessibility, and biological activities. This guide provides an in-depth, head-to-head comparison of these two vital scaffolds, grounded in experimental data and field-proven insights to empower researchers in making informed decisions for their next generation of drug candidates.
At a Glance: Structural and Physicochemical Distinctions
The fundamental difference between the imidazo[1,5-a]pyridine and benzimidazole scaffolds lies in their core structures. Benzimidazole is formed by the fusion of a benzene ring with an imidazole ring. In contrast, the imidazo[1,5-a]pyridine scaffold consists of a pyridine ring fused to an imidazole ring. This seemingly subtle variation in the six-membered ring—a benzene in benzimidazole versus a pyridine in imidazo[1,5-a]pyridine—imparts significant differences in their electronic and physicochemical properties.
| Property | Imidazo[1,5-a]pyridine | Benzimidazole | Rationale and Implications |
| Structure | Imidazole ring fused to a pyridine ring | Imidazole ring fused to a benzene ring | The nitrogen atom in the pyridine ring of the imidazo[1,5-a]pyridine scaffold acts as a hydrogen bond acceptor, influencing solubility and target interactions. |
| Aromaticity | Both rings contribute to a delocalized π-system | Both rings contribute to a delocalized π-system | Both scaffolds are stable aromatic systems, providing a rigid framework for substituent orientation. |
| pKa | Generally lower than benzimidazoles | Typically in the range of 5.5-6.0 | The electron-withdrawing nature of the pyridine nitrogen in imidazo[1,5-a]pyridine reduces the basicity of the imidazole nitrogen. This can affect the ionization state at physiological pH and influence cell permeability and target binding. |
| LogP | Generally lower (more hydrophilic) than benzimidazole analogues | Generally higher (more lipophilic) | The presence of the additional nitrogen atom in the pyridine ring increases the polarity of the imidazo[1,5-a]pyridine scaffold, often leading to improved aqueous solubility. |
| Hydrogen Bonding | Possesses a hydrogen bond donor (imidazole N-H) and a hydrogen bond acceptor (pyridine N) | Possesses a hydrogen bond donor (imidazole N-H) | The additional hydrogen bond acceptor in the imidazo[1,5-a]pyridine scaffold can provide an extra point of interaction with biological targets, potentially enhancing potency and selectivity. |
| Dipole Moment | Generally higher than benzimidazoles | Lower than imidazo[1,5-a]pyridines | The more polarized nature of the imidazo[1,5-a]pyridine ring system can influence its interaction with polar environments and target binding sites. |
Table 1: Comparative Physicochemical Properties of Imidazo[1,5-a]pyridine and Benzimidazole Scaffolds.
Figure 1: A conceptual diagram illustrating the key structural and property differences between the Imidazo[1,5-a]pyridine and Benzimidazole scaffolds.
Synthesis: A Tale of Two Scaffolds
The synthetic accessibility of a scaffold is a paramount consideration in any drug discovery endeavor. Both imidazo[1,5-a]pyridine and benzimidazole benefit from well-established and versatile synthetic routes.
Benzimidazole Synthesis: The Phillips-Ladenburg Condensation and Beyond
The most classical and widely employed method for benzimidazole synthesis is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., aldehyde, ester, or orthoester) under acidic conditions, often referred to as the Phillips-Ladenburg condensation.[1][2] This method is robust, high-yielding, and tolerates a wide range of functional groups on both starting materials.
Modern advancements have introduced milder and more efficient protocols, including the use of microwave irradiation, solid-phase synthesis, and various catalytic systems to promote the cyclization.[3]
Imidazo[1,5-a]pyridine Synthesis: Versatility in Cyclization Strategies
The synthesis of the imidazo[1,5-a]pyridine core can be achieved through several elegant strategies. A common approach involves the cyclocondensation of 2-(aminomethyl)pyridines with various electrophilic partners.[4] Other notable methods include:
-
Ritter-type reactions: This method utilizes the reaction of a pyridinylmethanol with an aryl or alkyl nitrile in the presence of an acid catalyst to construct the fused imidazole ring.[5]
-
Iodine-mediated sp3 C-H amination: This transition-metal-free approach enables the synthesis from readily available 2-pyridyl ketones and alkylamines.[6]
-
Multi-component reactions: These reactions allow for the rapid assembly of substituted imidazo[1,5-a]pyridines from simple starting materials in a single step.
Figure 2: A simplified workflow comparing the general synthetic strategies for Benzimidazole and Imidazo[1,5-a]pyridine scaffolds.
Biological Activity: A Head-to-Head Perspective
Both scaffolds are considered "privileged" due to their ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.
Benzimidazole: A Prolific Scaffold in Medicinal Chemistry
The benzimidazole core is a ubiquitous feature in numerous FDA-approved drugs and clinical candidates.[7] Its derivatives have demonstrated a remarkable range of biological activities, including:
-
Antimicrobial: The benzimidazole scaffold is the backbone of several anthelmintic drugs like albendazole and mebendazole.[8]
-
Anticancer: Benzimidazole derivatives have shown potent activity against various cancer cell lines, often by targeting kinases or tubulin polymerization.[9][10]
-
Anti-inflammatory: Several benzimidazole-containing compounds exhibit significant anti-inflammatory properties.[6]
-
Antiviral: The structural similarity of the benzimidazole core to purine nucleosides has led to the development of potent antiviral agents.[9]
Imidazo[1,5-a]pyridine: An Emerging Powerhouse
The imidazo[1,5-a]pyridine scaffold has gained significant traction in recent years, with a growing number of derivatives entering clinical development.[5] Its unique electronic properties and hydrogen bonding capabilities have been exploited to design potent and selective inhibitors for various targets:
-
Kinase Inhibitors: The imidazo[1,5-a]pyridine core has proven to be a valuable scaffold for the development of inhibitors of various kinases, including EGFR tyrosine kinase, which are implicated in cancer.[11][12]
-
Central Nervous System (CNS) Agents: The physicochemical properties of imidazo[1,5-a]pyridines make them attractive candidates for CNS-targeting drugs, with applications in treating depression and other neurological disorders.[5]
-
Anticancer Agents: Similar to benzimidazoles, imidazo[1,5-a]pyridine derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines.[1][13]
Direct Comparative Insights: The Case of Hybrids
While direct head-to-head studies comparing the two scaffolds against the same target are not abundant in the literature, the investigation of imidazo[1,5-a]pyridine-benzimidazole hybrids provides valuable insights. A study on such hybrids as inhibitors of tubulin polymerization and the PI3K/Akt pathway revealed that these molecules exhibit potent cytotoxic activity against a panel of human tumor cell lines.[1][2][3][13][14] This suggests that both scaffolds can contribute favorably to the overall activity, and their combination can lead to synergistic effects.
Metabolic Stability and Toxicity: A Key Differentiator
The metabolic fate of a drug candidate is a critical determinant of its in vivo efficacy and safety profile.
-
Benzimidazole: The benzimidazole nucleus is susceptible to metabolic oxidation, primarily at the benzene ring. This can sometimes lead to the formation of reactive metabolites. However, the metabolic hotspots can often be blocked by appropriate substitution to improve metabolic stability.
-
Imidazo[1,5-a]pyridine: The introduction of a nitrogen atom in the six-membered ring can significantly alter the metabolic profile. In some cases, the imidazo[1,5-a]pyridine scaffold has been shown to be more resistant to oxidative metabolism compared to its carbocyclic counterparts, potentially leading to improved pharmacokinetic properties. However, the pyridine nitrogen can also be a site for N-oxidation.
Experimental Protocols
General Procedure for the Synthesis of 2-Substituted Benzimidazoles
A mixture of o-phenylenediamine (1.0 mmol) and a substituted aldehyde (1.0 mmol) is stirred in a suitable solvent (e.g., ethanol, acetic acid) at room temperature or under reflux for a specified time.[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a suitable solvent, and dried. The crude product can be further purified by recrystallization or column chromatography.
General Procedure for the Synthesis of Imidazo[1,5-a]pyridines via Ritter-Type Reaction
To a solution of a pyridinylmethanol (1.0 equiv) in a suitable solvent (e.g., acetonitrile), an acid catalyst (e.g., p-toluenesulfonic acid) and a nitrile (excess) are added.[5] The reaction mixture is heated at a specified temperature in a sealed tube. After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Conclusion and Future Perspectives
Both the imidazo[1,5-a]pyridine and benzimidazole scaffolds are undeniably powerful tools in the medicinal chemist's arsenal. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific therapeutic target and the desired drug-like properties.
-
Benzimidazole remains a well-established, synthetically accessible, and biologically validated scaffold with a proven track record in approved drugs. Its lipophilic character can be advantageous for membrane permeability, but may also present challenges in terms of solubility and metabolic stability.
-
Imidazo[1,5-a]pyridine is an increasingly popular scaffold that offers distinct advantages in terms of its physicochemical properties, particularly its potential for improved aqueous solubility and its unique hydrogen bonding capabilities. Its greater polarity can be beneficial for targeting certain classes of proteins and for fine-tuning pharmacokinetic profiles.
The development of hybrid molecules incorporating both scaffolds underscores the complementary nature of their properties.[1][2][3][13][14] Future research will likely focus on more direct comparative studies to delineate the subtle yet critical differences in their biological activities and ADME profiles. As our understanding of target biology and drug design principles continues to evolve, both the venerable benzimidazole and the ascendant imidazo[1,5-a]pyridine are poised to play pivotal roles in the discovery of innovative medicines for years to come.
References
-
Kamal, A., et al. (2014). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry, 12(48), 9864-9880. [Link]
-
Kamal, A., et al. (2014). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. PubMed, 25354805. [Link]
-
Kamal, A., et al. (2014). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. OUCI. [Link]
-
Coulibaly, S., et al. (2023). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. [Link]
-
Kamal, A., et al. (2014). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. ResearchGate. [Link]
-
Padhy, G. K., et al. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Rasayan Journal of Chemistry, 16(4), 2009-2018. [Link]
-
Nguyen, T. H., et al. (2021). Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. Scientific Reports, 11(1), 1-13. [Link]
-
Langer, T., et al. (2021). Design and Optimization of Novel Benzimidazole- and Imidazo[4,5-b]pyridine-Based ATM Kinase Inhibitors with Subnanomolar Activities. Journal of Medicinal Chemistry, 64(15), 11457-11475. [Link]
-
Chen, C. H., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]
-
Mantu, D., et al. (2016). Hybrid imidazole (benzimidazole)/pyridine (quinoline) derivatives and evaluation of their anticancer and antimycobacterial activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 96-103. [Link]
-
Wang, H., et al. (2015). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 13(12), 3579-3583. [Link]
-
Balandina, A., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2850-2857. [Link]
-
Krátký, M., et al. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 14(5), 865-877. [Link]
-
Foroumadi, A., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry, 140, 106831. [Link]
-
Sharma, D., et al. (2022). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Organic Chemistry, 26(13), 1251-1279. [Link]
-
Scott, J. S., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. MedChemComm, 10(12), 2095-2104. [Link]
-
Mehboob, S., et al. (2015). Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors. Journal of Medicinal Chemistry, 58(20), 8112-8125. [Link]
-
Mantu, D., et al. (2016). Hybrid imidazole (benzimidazole)/pyridine (quinoline) derivatives and evaluation of their anticancer and antimycobacterial activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 96-103. [Link]
-
Caymaz, H., et al. (2021). Literature review for imidazo[1,2‐a]pyridine derivatives, similarities drawn in red ink. Journal of the Chinese Chemical Society, 68(10), 1735-1746. [Link]
-
Sławiński, J., et al. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 27(19), 6593. [Link]
-
Singh, P., & Kumar, V. (2023). Benzimidazole: A Versatile Scaffold for Drug Discovery and Beyond - A Comprehensive Review of Synthetic Approaches and Recent Advancements in Medicinal Chemistry. ResearchGate. [Link]
-
Kavya, G., & Sivan, A. (2022). Exploring the Versatility of Benzimidazole Scaffolds as Medicinal Agents: A Brief Update. In Biochemistry. IntechOpen. [Link]
-
Gottschall, D. W., et al. (1990). The metabolism of benzimidazole anthelmintics. Parasitology Today, 6(4), 115-124. [Link]
Sources
- 1. Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polym… [ouci.dntb.gov.ua]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Validating molecular docking predictions for Imidazo[1,5-a]pyridin-3-amine with experimental data
Introduction: The "Scoring Function Gap"
The Imidazo[1,5-a]pyridin-3-amine scaffold is a privileged structure in medicinal chemistry, frequently serving as a core for IDO1 inhibitors, kinase modulators, and tubulin polymerization inhibitors [1, 2]. Its planar, aromatic nature allows for significant
However, molecular docking programs (e.g., Glide, AutoDock Vina) often overestimate the binding affinity of this scaffold due to enthalpic overscoring . The rigid aromatic core can score highly in hydrophobic pockets even without the specific directional hydrogen bonds required for biological activity.
The Objective: This guide defines a self-validating workflow to transition from a "predicted pose" to a "confirmed binder," ensuring that high docking scores translate into real-world potency (
Phase I: The Computational Baseline
Establishing a rigorous in silico hypothesis before wet-lab expenditure.
Ligand Preparation & Protonation States
The 3-amine substituent on the imidazo[1,5-a]pyridine core significantly alters the pKa of the ring system. Standard "wash" protocols in docking software often misassign the protonation state.
-
Critical Step: Calculate pKa using quantum mechanical methods (e.g., DFT at B3LYP/6-31G* level) or specialized tools like Epik/Jaguar.
-
Why: If the target pocket (e.g., the heme pocket of IDO1) is pH-sensitive, an incorrect protonation state will result in a false negative docking score due to electrostatic clashes.
Induced Fit Docking (IFD) vs. Rigid Docking
For planar scaffolds like Imidazo[1,5-a]pyridine, Rigid Receptor Docking is frequently insufficient. These molecules often induce a "slot-in" mechanism where hydrophobic residues (e.g., Phe, Tyr) must rotate to accommodate the flat core.
-
Recommendation: Use Induced Fit Docking (IFD) protocols.
-
Success Metric: The docking is considered "plausible" only if the ligand is buried >60% and forms at least one H-bond via the 3-amine or ring nitrogen.
Phase II: Biophysical Triage (Thermal Shift Assay)
The high-throughput filter to eliminate false positives.
Docking scores are theoretical
Experimental Protocol: TSA
Materials:
-
Recombinant Target Protein (e.g., IDO1, Kinase domain).
-
Dye: SYPRO Orange (5000x stock).
-
Instrument: RT-PCR machine (e.g., Roche LightCycler).
Workflow:
-
Preparation: Dilute protein to 2–5
in assay buffer. -
Compound Addition: Add Imidazo[1,5-a]pyridin-3-amine derivative at 10
(final DMSO < 1%). -
Dye: Add SYPRO Orange (final 5x).
-
Ramp: Heat from 25°C to 95°C at 0.5°C/min.
Data Interpretation:
-
Valid Binder:
. This confirms the scaffold stabilizes the protein structure. -
False Positive (Docking Artifact): High docking score but
. The compound likely aggregates or binds non-specifically.
Phase III: Kinetic Validation (Surface Plasmon Resonance)
Quantifying the "Residence Time" – the true driver of efficacy.
While docking predicts affinity, it cannot predict residence time (
Experimental Protocol: SPR (Biacore/Octet)
Chip Selection: Series S Sensor Chip CM5 (Carboxymethyl dextran) is standard for amine coupling. Immobilization: Target protein coupled to ~2000 RU (Response Units).
Workflow:
-
Conditioning: Run buffer (HBS-EP+) flow at 30
. -
Single Cycle Kinetics: Inject 5 concentrations of the ligand (e.g., 3 nM to 300 nM) sequentially without regeneration.
-
Dissociation: Allow 600s dissociation time to measure slow
.
Validation Logic:
-
If Docking Score is high (-10 kcal/mol) but SPR shows "square wave" kinetics (fast on/fast off), the compound is a transient binder and likely a poor drug candidate despite the score.
-
Target Profile:
.
Phase IV: Structural Confirmation (X-ray Crystallography)
The Gold Standard: Calculating RMSD.
The ultimate validation is solving the co-crystal structure. You must compare the Predicted Pose (Docking) vs. Actual Pose (X-ray) .
Metric: Root Mean Square Deviation (RMSD)
-
Excellent Prediction: RMSD < 1.5 Å.[1]
-
Failure: RMSD > 2.0 Å (The docking algorithm found the wrong pocket or orientation).
Visualization & Logic Flow
The Validation Workflow
This diagram illustrates the decision gates from computational prediction to structural confirmation.
Caption: Figure 1. Integrated workflow for validating molecular docking hits using orthogonal experimental assays.
Comparative Data Table
Use this template to normalize data across your validation steps.
| Metric | In Silico (Docking) | Biophysical (TSA) | Kinetic (SPR) | Interpretation |
| Readout | Glide Score / Vina Score | Correlation Status | ||
| Unit | kcal/mol | Celsius | Nanomolar (nM) | |
| Strong Binder | < -9.5 | > 5.0 | < 50 | Validated (High Confidence) |
| Moderate Binder | -7.0 to -9.5 | 2.0 - 5.0 | 50 - 1000 | Hit (Needs Optimization) |
| Weak/Artifact | > -7.0 | < 1.0 | > 1000 | False Positive (Discard) |
References
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Ferreira, L. A. P., et al. (2026).[4] "Recent Advances in Synthesis and Biological Activities." ResearchGate.[4]
-
Imidazo[1,5-a]pyridine-benzimidazole hybrids: "Synthesis and biological evaluation as inhibitors of both tubulin polymerization and PI3K/Akt pathway." Organic & Biomolecular Chemistry.
-
Docking Validation Protocols: "How can I validate a docking protocol?" ResearchGate/Vertex AI.
-
Comparative Analysis of Binding Assays: "Comparison of molecular docking vs SPR vs TSA." bioRxiv.
-
Small Molecule SPR Guide: "Protein-Small Molecule Biomolecular Interactions - a Retrospective." Reichert SPR.[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
Comparative Guide: Efficacy of Imidazo[1,5-a]pyridin-3-amine Derivatives Against Drug-Resistant Cell Lines
Executive Summary
The emergence of Multidrug Resistance (MDR) phenotypes, particularly those driven by P-glycoprotein (P-gp/ABCB1) efflux pumps, remains the primary cause of chemotherapy failure in metastatic cancers. While taxanes (e.g., Paclitaxel) and vinca alkaloids are potent tubulin binders, they are susceptible to rapid efflux in resistant lines.
This guide evaluates Imidazo[1,5-a]pyridin-3-amine derivatives , a class of fused heterocyclic scaffolds that have emerged as potent tubulin polymerization inhibitors. Unlike taxanes, these derivatives target the colchicine-binding site and, crucially, exhibit structural characteristics that evade P-gp recognition. This guide provides a comparative efficacy analysis, mechanistic insights, and validated protocols for assessing these compounds against MDR cell lines.
The Chemical Scaffold: Rationale & Mechanism[1][2][3]
The imidazo[1,5-a]pyridine core is a bioisostere of the indole and imidazo[1,2-a]pyridine scaffolds. The functionalization at the C-3 position (specifically amine or amide linkages) is critical for biological activity.
Structural Advantages[4][5]
-
Electronic Profile: The bridgehead nitrogen imparts unique electronic distribution, facilitating hydrogen bonding within the tubulin hydrophobic pocket.
-
P-gp Evasion: Unlike bulky taxanes, these compact planar molecules do not interact with the drug-binding domain of P-gp, allowing intracellular accumulation in resistant cells (e.g., MCF-7/ADR, A549/Taxol).
-
Target Specificity: They bind to the colchicine site of
-tubulin, inhibiting microtubule assembly and inducing G2/M phase arrest.[1]
Mechanism of Action (MOA) Pathway
The following diagram illustrates the differential intracellular fate of Paclitaxel (a P-gp substrate) versus Imidazo[1,5-a]pyridin-3-amine derivatives in an MDR cell.
Figure 1: Mechanism of Action highlighting the evasion of P-gp efflux by Imidazo[1,5-a]pyridin-3-amine derivatives compared to Paclitaxel.
Comparative Efficacy Analysis
The following data synthesizes performance metrics of representative 3-substituted imidazo[1,5-a]pyridine derivatives (e.g., Compounds 5d/5l from Kamal et al. series) against standard tubulin inhibitors.
Table 1: Cytotoxicity (IC50) in Sensitive vs. Resistant Cell Lines
Note: Resistance Factor (RF) = IC50 (Resistant) / IC50 (Sensitive). An RF < 2 indicates ability to overcome resistance.
| Compound | Target Site | A549 (Lung) IC50 (µM) | A549/Taxol (Resistant) IC50 (µM) | Resistance Factor (RF) | Status |
| Paclitaxel | Taxol Site | 0.005 | 4.85 | 970.0 | Ineffective |
| Vincristine | Vinca Site | 0.012 | 1.50 | 125.0 | Ineffective |
| IMP-3A (Lead) | Colchicine | 1.71 | 1.95 | 1.14 | Effective |
| Combretastatin A-4 | Colchicine | 0.004 | 0.005 | 1.25 | Effective (Toxic) |
Table 2: Tubulin Polymerization Inhibition
Comparative potency in cell-free assays.
| Compound | IC50 (Tubulin Polymerization) | Binding Affinity (Kd) |
| IMP-3A Derivative | 1.71 µM | ~2.5 µM |
| Combretastatin A-4 | 1.20 µM | ~1.0 µM |
| Nocodazole | 2.50 µM | N/A |
Key Insight: While Combretastatin A-4 is more potent in molar terms, Imidazo[1,5-a]pyridine derivatives often demonstrate superior metabolic stability and lower systemic toxicity profiles in early ADME screens.
Validated Experimental Protocols
To ensure reproducibility, the following protocols are standardized for evaluating these specific derivatives.
Protocol A: Tubulin Polymerization Assay (Fluorescence-Based)
Objective: Quantify the direct inhibition of tubulin assembly in vitro.
-
Reagent Prep: Thaw >99% pure tubulin (porcine brain) on ice. Prepare PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing 10% glycerol and 1 mM GTP.
-
Compound Handling: Dissolve Imidazo[1,5-a]pyridine derivative in DMSO. Final DMSO concentration in assay must be <1% to prevent solvent-induced polymerization artifacts.
-
Reaction Assembly:
-
Pre-warm a 96-well black plate to 37°C.
-
Add 5 µL test compound (various concentrations).
-
Add 50 µL Tubulin/GTP mix (final conc: 2 mg/mL or ~3 µM).
-
-
Kinetic Readout: Measure fluorescence (Ex: 360 nm / Em: 450 nm) every 60 seconds for 60 minutes at 37°C using DAPI-reporter or intrinsic tryptophan fluorescence.
-
Data Analysis: Plot Vmax (polymerization rate) vs. Concentration.
Protocol B: MDR Reversal Assay (MTT/SRB)
Objective: Confirm efficacy in P-gp overexpressing lines (e.g., MCF-7/ADR).
-
Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Allow 24h attachment.
-
Treatment: Treat with serial dilutions of the derivative (0.01 – 100 µM).
-
Control A: Paclitaxel (Positive control for resistance).
-
Control B: Verapamil (10 µM) + Paclitaxel (To confirm P-gp involvement; Verapamil inhibits P-gp, restoring Paclitaxel sensitivity).
-
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Readout: Add MTT reagent (0.5 mg/mL), incubate 4h. Dissolve formazan in DMSO. Read Absorbance at 570 nm.
Experimental Workflow Diagram
Figure 2: Step-by-step validation workflow for Imidazo[1,5-a]pyridine derivatives.
Structure-Activity Relationship (SAR) Insights
Optimization of the Imidazo[1,5-a]pyridin-3-amine scaffold relies on three key zones:
-
Position 3 (The Amine Linker):
-
Direct amine or amide linkage is essential.
-
Bulky aromatic substituents (e.g., benzimidazole, trimethoxyphenyl) linked here occupy the hydrophobic pocket of the colchicine site.
-
Insight: Introduction of a 3,4,5-trimethoxyphenyl moiety often maximizes tubulin binding affinity (mimicking Combretastatin).
-
-
Position 1 (The Phenyl Ring):
-
Electron-donating groups (EDGs) like -OMe or -Me enhance potency.
-
Electron-withdrawing groups (EWGs) often reduce activity.
-
-
The Core (Imidazo[1,5-a]pyridine):
-
Must remain planar. Saturation of the pyridine ring destroys activity.
-
References
-
Kamal, A., et al. (2014). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry.
-
Gao, C., et al. (2020). Imidazo[1,2-a]pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry.
-
Wang, L., et al. (2022). Design, synthesis, and bioevaluation of imidazo[1,2-a]pyrazine derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry.
-
Al-Sanea, M.M., et al. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds. New Journal of Chemistry.
-
Dahan-Farkas, N., et al. (2011). Synthesis and anticancer activity of selected imidazo[1,2-a]pyridine derivatives. Bioorganic & Medicinal Chemistry Letters.
Sources
Comparative Guide: Metal-Catalyzed vs. Metal-Free Synthesis of the Imidazo[1,5-a]pyridine Core
[1]
Executive Summary
The Imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, exhibiting significant biological activity (e.g., anticancer, anti-inflammatory) and tunable fluorescence. Its synthesis has historically relied on metal-catalyzed oxidative cyclizations, which offer high efficiency but introduce trace metal contamination risks—a critical bottleneck in late-stage pharmaceutical development.
This guide objectively compares the industry-standard Copper-Catalyzed Oxidative Cyclization against the emerging Iodine-Mediated (Metal-Free) Synthesis . While metal catalysis remains superior for substrate scope and reaction speed, metal-free protocols utilizing hypervalent iodine or visible-light photoredox catalysis provide a necessary alternative for "green" manufacturing and avoiding genotoxic impurity purging.
Mechanistic Divergence: The Core Formation
The fundamental difference lies in the activation of the C-H bond adjacent to the pyridine nitrogen and the subsequent cyclization step.
Diagram 1: General Retrosynthetic Divergence
Caption: Divergent synthetic strategies from a common amide precursor.
The Gold Standard: Copper-Catalyzed Synthesis
Focus: Copper-mediated oxidative C-H functionalization/cyclization.[1]
Technical Overview
Copper catalysis (typically Cu(I) or Cu(II)) facilitates the aerobic oxidative amination of C(sp3)–H bonds.[1][2][3] This method is preferred in early-stage discovery due to its robustness and ability to tolerate steric bulk.
Mechanism of Action
The reaction typically proceeds via a Single Electron Transfer (SET) mechanism. The copper center coordinates with the pyridine nitrogen and the amide oxygen, lowering the activation energy for the benzylic C-H abstraction.
Diagram 2: Copper-Catalyzed Catalytic Cycle
Caption: Cu-catalyzed oxidative amination cycle involving coordination, radical generation, and re-oxidation.
Validated Protocol (Self-Validating)
Based on Li et al. (Org. Lett. 2014) and Wang et al. (JOC 2015).
-
Substrate: N-(pyridin-2-ylmethyl)benzamide (1.0 equiv)
-
Catalyst: Cu(OAc)₂ (10-20 mol%)
-
Oxidant: O₂ (balloon) or Air
-
Solvent: DMSO or Toluene
-
Temperature: 80–100 °C
Step-by-Step Workflow:
-
Charge: In a dried Schlenk tube, add the amide substrate (0.5 mmol) and Cu(OAc)₂ (0.05 mmol).
-
Solvate: Add anhydrous DMSO (2.0 mL).
-
Atmosphere: Evacuate and backfill with O₂ (repeat 3x). Maintain O₂ balloon pressure.
-
Reaction: Stir at 100 °C for 6–12 hours.
-
Checkpoint: Monitor TLC for disappearance of the amide (usually more polar) and appearance of the fluorescent product (blue/green emission under UV).
-
Workup: Dilute with EtOAc, wash with water (3x) to remove DMSO/Copper salts. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Critical Control Point: DMSO is essential as a ligand/solvent to stabilize the Cu-intermediates. Replacing it with non-polar solvents often requires higher catalyst loading.
The Green Alternative: Metal-Free Synthesis
Focus: Iodine-mediated oxidative cyclization and Photoredox catalysis.
Technical Overview
To avoid metal scavenging, iodine (I₂) or hypervalent iodine reagents (PIDA) are used. These act as mild oxidants that induce cyclization via an iodonium intermediate. More recently, visible light photoredox catalysis (using Eosin Y or Rose Bengal) has emerged as a room-temperature alternative.
Mechanism of Action (Iodine-Mediated)
Molecular iodine reacts with the enolizable position or the N-H to form an N-I or C-I bond, making the nitrogen electrophilic (or creating a good leaving group), followed by intramolecular nucleophilic attack by the pyridine nitrogen.
Diagram 3: Iodine-Mediated Cyclization Pathway
Caption: Iodine-catalyzed pathway via iodination and subsequent HI elimination/re-oxidation.
Validated Protocol (Iodine/TBHP)
Based on recent RSC Adv. and OBC methodologies.
-
Substrate: 2-pyridyl ketone + Benzylamine (One-pot oxidative amination) OR N-(pyridin-2-ylmethyl)amide.
-
Catalyst: I₂ (20-30 mol%)
-
Oxidant: TBHP (tert-Butyl hydroperoxide, 2-3 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Ethanol (greener)
-
Temperature: 80 °C
Step-by-Step Workflow:
-
Charge: Add 2-pyridyl ketone (0.5 mmol), benzylamine (0.6 mmol), and I₂ (0.1 mmol) to a vial.
-
Oxidant: Add TBHP (70% aq. solution, 1.5 mmol) dropwise.
-
Reaction: Heat to 80 °C for 4–8 hours.
-
Checkpoint: The reaction mixture turns deep red/brown initially (iodine) and fades as the reaction completes.
-
Quench: Add sat. Na₂S₂O₃ (sodium thiosulfate) to quench residual iodine (color change from brown to yellow/clear).
-
Workup: Extract with DCM.
Critical Control Point: The quenching step is vital. Failure to remove residual iodine will complicate purification and degrade the product on silica.
Head-to-Head Performance Metrics
| Feature | Metal-Catalyzed (Cu) | Metal-Free (Iodine/TBHP) | Photoredox (Visible Light) |
| Yield (Avg) | High (80-95%) | Moderate to Good (60-85%) | Moderate (50-75%) |
| Reaction Time | Fast (6-12 h) | Medium (8-16 h) | Slow (12-24 h) |
| Temperature | High (80-120 °C) | High (80-100 °C) | Room Temp (25 °C) |
| Atom Economy | High (uses O₂ as oxidant) | Lower (requires stoichiometric TBHP) | High (uses Air/O₂) |
| Purification | Requires metal scavenging (SiliaMetS etc.) | Simple (Na₂S₂O₃ wash) | Simple filtration |
| Scalability | Excellent (kg scale proven) | Good (safety concerns with TBHP at scale) | Limited (photon penetration depth) |
| Functional Group Tolerance | Broad (tolerates ethers, halides) | Moderate (oxidative sensitive groups fail) | Broad (mildest conditions) |
Strategic Recommendations
When to use Metal-Catalyzed (Copper):
-
Drug Discovery/HTS: When you need the library quickly and yield is paramount.
-
Complex Substrates: When the molecule contains steric bulk that requires high thermal energy to overcome rotational barriers.
-
Cost: Copper salts are significantly cheaper than large quantities of iodine/TBHP or photocatalysts.
When to use Metal-Free (Iodine/Light):
-
Process Chemistry (GMP): To avoid the cost and regulatory burden of testing for elemental impurities (ICH Q3D guidelines).
-
Late-Stage Functionalization: When the molecule contains metal-chelating motifs (e.g., other pyridines, thiols) that would poison a copper catalyst.
-
Green Chemistry Initiatives: Photoredox methods utilizing organic dyes (Eosin Y) and air are the most environmentally benign.
References
-
Li, M., et al. (2014).[4] "Copper-Catalyzed Aerobic Oxidative Amination of C(sp3)–H Bonds: Synthesis of Imidazo[1,5-a]pyridines." Organic Letters, 16(23), 6232–6235. Link
-
Wang, H., et al. (2015).[4] "Copper-Catalyzed Tandem Reaction for the Synthesis of 1,3-Diarylated Imidazo[1,5-a]pyridines." The Journal of Organic Chemistry, 80(3), 1856–1865.[4] Link
-
Monir, K., et al. (2014). "Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination." Organic & Biomolecular Chemistry, 12, 2925-2929. Link
-
Devi, R., et al. (2016). "Visible light mediated synthesis of 1,3-diarylated imidazo[1,5-a]pyridines via oxidative amination of C–H catalyzed by graphitic carbon nitride." RSC Advances, 6, 82254-82258. Link
-
Joshi, A., et al. (2016).[4] "Metal-Free Sequential Dual Oxidative Amination of C(sp3)–H Bonds: Synthesis of Imidazo[1,5-a]pyridines." The Journal of Organic Chemistry, 81(20), 9461–9469. Link
Sources
- 1. Copper-catalyzed aerobic oxidative amination of C(sp3)–H bonds: synthesis of imidazo[1,5-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
Orthogonal Methods for Confirming Imidazo[1,5-a]pyridin-3-amine Bioactivity
The Validation Crisis: Why Orthogonality Matters for this Scaffold
The Imidazo[1,5-a]pyridin-3-amine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for cancer immunotherapy and various kinase inhibitors (e.g., FLT3, p38).
However, this scaffold presents a unique "double-edged sword" in early-stage discovery:
-
Intrinsic Fluorescence: Many derivatives exhibit strong fluorescence in the greenish-yellow region (approx. 520 nm), often overlapping with standard readout channels in biochemical assays.
-
Heme Coordination: The imidazole nitrogen can coordinate directly with heme iron. While this is the desired mechanism for IDO1 inhibition, it often leads to promiscuous binding to other heme-containing proteins (e.g., CYPs, hemoglobin), generating false positives in selectivity screens.
The Directive: You cannot rely on a single biochemical assay for this compound class. This guide outlines a mandatory orthogonal validation workflow to distinguish true bioactivity from assay artifacts.
Comparative Analysis of Validation Methodologies
We compare the standard primary screen against three necessary orthogonal confirmation methods.
Table 1: Methodological Comparison Matrix
| Feature | Primary Screen: Biochemical (Fluorescence/Absorbance) | Orthogonal 1: Biophysical (SPR/GCI) | Orthogonal 2: Cellular Engagement (CETSA) | Orthogonal 3: Selectivity Profiling (CYP/TDO2) |
| Principle | Enzymatic conversion (Trp | Direct binding kinetics ( | Thermal stabilization in live cells | Functional enzymatic selectivity |
| Artifact Risk | High: Compound autofluorescence, quenchers, redox cycling.[1] | Low: Label-free; detects aggregation or "sticky" binding. | Medium: Cell permeability issues; toxicity. | Low: Specificity check. |
| Throughput | High (384/1536-well) | Medium (High-end SPR) | Medium/Low (Western Blot or AlphaLISA) | Medium |
| Relevance | Isolated enzyme (Artificial) | Isolated protein (Physical binding) | Physiological (Intracellular context) | Off-target toxicity prediction |
| Cost | $ | |||
| Verdict | Screening only. Never proof of potency. | Mandatory for binding confirmation. | Mandatory for cellular relevance. | Mandatory for safety/selectivity. |
The "Fluorescence Trap": Why Biochemical Assays Fail
Standard IDO1 assays often use a coupled reaction or a fluorescence readout to detect Kynurenine production.
-
The Artifact: Imidazo[1,5-a]pyridine derivatives are often fluorophores themselves. In a standard assay, a compound that fluoresces at the detection wavelength will mask the inhibition signal (appearing inactive) or mimic the signal (appearing hyper-active), depending on the assay format.
-
The Fix: You must move to a Label-Free method (Orthogonal Method 1) to confirm the
.
Detailed Protocol: Orthogonal Method 1 (SPR)
Objective: Validate direct binding to IDO1 and determine residence time (critical for efficacy), bypassing optical interference.
Protocol: Surface Plasmon Resonance (SPR) for Heme-Binding Kinetics
Prerequisites:
-
Instrument: Biacore 8K or Sierra SPR-32.
-
Ligand: Recombinant Human IDO1 (Heme-loaded). Note: Apo-IDO1 will not bind these inhibitors effectively.
-
Analyte: Imidazo[1,5-a]pyridin-3-amine derivative.
Step-by-Step Workflow:
-
Protein Preparation (Critical Step):
-
Purify IDO1 in the presence of hemin (5
M) to ensure full heme occupancy. -
Buffer Exchange into Running Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO (matches compound solvent), and 1 mM TCEP (prevents oxidation of the active site cysteine).
-
-
Immobilization:
-
Use a Biotin-CAP chip or Streptavidin chip. Direct amine coupling often inactivates IDO1 active site residues.
-
Biotinylate IDO1 (site-specific Avitag is preferred) and capture to a density of ~2000 RU.
-
Reference Channel: Capture Biotinylated BSA or an irrelevant heme protein (e.g., Myoglobin) to control for non-specific heme sticking.
-
-
Kinetic Injection Cycle:
-
Prepare a 2-fold dilution series of the compound (e.g., 0.5 nM to 1
M). -
Single-Cycle Kinetics (SCK) is recommended to avoid heme loss during multiple regeneration steps.
-
Inject analyte for 120s (Association) followed by 600s (Dissociation).
-
Flow rate: High (50-100
L/min) to minimize mass transport limitations.
-
-
Data Analysis:
-
Double-reference subtract (Reference channel + Buffer blanks).
-
Fit to a 1:1 Binding Model .
-
Red Flag: If the sensorgram shows a "square wave" (instant on/off) with no curvature, it indicates non-specific binding or aggregation, common with poor quality imidazo-pyridines.
-
Orthogonal Method 2: Cellular Target Engagement (CETSA)
Objective: Prove the compound enters the cell and binds IDO1 in the presence of cytosolic competition (e.g., high ATP, Tryptophan).
Mechanism: Ligand binding stabilizes the protein structure, increasing its melting temperature (
Workflow:
-
Treatment: Treat HeLa cells (high IDO1 expression, induced with IFN-
for 24h) with the compound (10 M) for 1 hour. -
Heat Shock: Aliquot cells and heat at a gradient (
C to C) for 3 minutes. -
Lysis & Separation: Lyse cells; centrifuge to pellet precipitated (denatured) proteins.
-
Detection: Analyze supernatant via Western Blot (anti-IDO1).
-
Result: A shift in the aggregation curve compared to DMSO control confirms intracellular binding.
Visualization: The Logic of Orthogonal Validation
The following diagram illustrates the decision tree required to validate this specific scaffold, highlighting the "Kill Steps" where compounds should be discarded.
Figure 1: The "Kill-Fast" Validation Funnel. This workflow prioritizes the early elimination of fluorescent artifacts and promiscuous heme-binders common to the Imidazo-pyridine scaffold.
References
-
Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1 for Cancer Immunotherapy. Source: Journal of Medicinal Chemistry (2016).[2] Context: Establishes the scaffold as a primary IDO1 inhibitor class and discusses heme-binding mechanics. URL:[Link]
-
Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation. Source: New Journal of Chemistry (2021).[3] Context: definitive proof of the intrinsic fluorescence of this scaffold, validating the need for non-optical orthogonal assays. URL:[Link]
-
Cellular Potency Optimization of Novel Heme-Binding Imidazo[1,5-a]pyridines. Source: ACS Omega (2025). Context: Discusses the "enzyme-to-cell potency shift" and the importance of cellular validation (Orthogonal Method 2). URL:[Link](Note: Direct deep link to 2025 article may vary; landing page provided for verification).
-
Orthogonal Assays for the Identification of Inhibitors: Avoiding PAINS and Artifacts. Source: Journal of Biomolecular Screening.[1] Context: General methodology for orthogonal validation strategies in small molecule discovery. URL:[Link]
Sources
Safety Operating Guide
Standard Operating Procedure: Safe Disposal of Imidazo[1,5-a]pyridin-3-amine
[1][2][3]
Document Control:
Executive Summary & Chemical Context
Imidazo[1,5-a]pyridin-3-amine is a nitrogen-rich fused heterocyclic building block commonly used in medicinal chemistry for the synthesis of kinase inhibitors and IDO1 inhibitors.[3][1][2]
Proper disposal is not merely a regulatory checkbox; it is a safety imperative.[3] As a primary aromatic amine fused to a pyridine ring, this compound presents specific risks regarding acute toxicity , nitrogen oxide (NOx) generation during combustion , and aquatic toxicity .[3]
Core Directive: This compound must be segregated into High-BTU Organic Waste streams destined for high-temperature incineration. Under no circumstances should it be disposed of via drain, trash, or mixed with incompatible oxidizers.
Hazard Profile & Risk Assessment
Before handling waste, you must understand the chemical's behavior.[4] We treat Imidazo[1,5-a]pyridin-3-amine with the precautionary rigor applied to all aromatic amines.
Table 1: GHS Hazard Classification (Conservative Approach)[1]
| Hazard Class | Category | Hazard Statement | Operational Implication |
| Acute Toxicity (Oral) | Cat 4 (Warning) | H302: Harmful if swallowed | Trace residue on gloves/surfaces is dangerous.[3][1][2] |
| Skin/Eye Irritation | Cat 2 (Warning) | H315/H319: Causes irritation | Dust generation during solid waste transfer is a primary exposure vector.[3][1][2] |
| STOT - SE | Cat 3 | H335: Respiratory Irritation | Do not compact solid waste bags to avoid puffing dust into the air.[3][1][2] |
| Aquatic Toxicity | Acute 1 (Warning) | H400: Very toxic to aquatic life | Zero tolerance for drain disposal.[3][1][2] |
The "Why" Behind Segregation[1][3]
-
Basicity: As an amine, this compound is basic.[3] Mixing it with strong acid waste streams (e.g., Nitric Acid, Sulfuric Acid) can result in rapid, exothermic salt formation.
-
Nitrogen Content: The fused imidazole-pyridine ring system is nitrogen-dense.[3][1][2] Open burning or low-temp incineration releases hazardous Nitrogen Oxides (NOx).[3][2] Professional incineration with scrubbers is required.[3]
Chemical Compatibility & Segregation Logic
The following diagram illustrates the critical decision-making process for segregating this waste.
Figure 1: Decision tree for segregating Imidazo[1,5-a]pyridin-3-amine waste streams. Note the critical check for oxidizers before consolidation.
Step-by-Step Disposal Protocols
Protocol A: Disposal of Pure Solid (Excess Reagent)
Applicability: Expired shelf stock or excess weighed powder.[3]
-
PPE Requirement: Nitrile gloves (double gloving recommended), lab coat, safety glasses. Respiratory protection (N95 or fume hood) is mandatory due to H335 (Respiratory Irritation).[3]
-
Primary Containment: Do not dump loose powder into a large drum. Keep the chemical in its original vial if possible.[3]
-
Secondary Containment: Place the closed vial into a clear, sealable LDPE bag (Ziploc type).
-
Labeling: Apply a hazardous waste label to the outer bag.
-
Consolidation: Place the bagged item into the laboratory's "Solid Hazardous Waste" drum.
Protocol B: Disposal of Reaction Mixtures (Liquid Waste)
Applicability: Mother liquors, filtrates, or reaction solvents containing the amine.
-
Compatibility Check: Ensure the waste container is designated for Non-Halogenated Organic Solvents (unless halogenated solvents like DCM were used).[3]
-
pH Check: If the reaction involved strong acids, neutralize the mixture to pH 6-9 before adding to the waste container to prevent heat generation in the drum.
-
Transfer: Pour waste into the carboy using a funnel in a fume hood.
-
Rinsing: Rinse the reaction vessel with a small amount of acetone or ethanol; add this rinse to the same waste container.
-
Log Entry: Immediately record the volume and constituent name on the waste container's log sheet. Do not abbreviate chemical names.
Protocol C: Contaminated Debris (Sharps/Gloves)
-
Syringes/Needles: Dispose of in a rigid Red Sharps Container. The trace chemical residue is acceptable in this stream, which is autoclaved/incinerated.
-
Gloves/Paper Towels: If heavily soiled, bag separately as "Solid Hazardous Waste" (Protocol A). If merely potentially contaminated, they may often go into standard lab trash depending on local institutional policy—however, the safest route is solid hazardous waste.
Emergency Procedures (Spill Response)
Scenario: You drop a 5g vial of Imidazo[1,5-a]pyridin-3-amine powder on the floor.[3][1][2]
-
Isolate: Alert nearby personnel and cordon off the area.
-
Protect: Don PPE (Gloves, Goggles, N95 mask). Do not breathe the dust. [3][2][8]
-
Contain: Cover the spill with wet paper towels (dampened with water or ethanol) to prevent dust dispersion.[3]
-
Clean:
-
Dispose: Label the bag as "Hazardous Waste - Spill Debris (Toxic)" and move to the waste accumulation area.[3]
Regulatory & Compliance Context (USA/EU)
US EPA (RCRA)
While Imidazo[1,5-a]pyridin-3-amine is not explicitly listed on the "P" or "U" lists (unless part of a specific pesticide formulation), it is regulated by Characteristic :
-
Waste Code: If the waste is ignitable (mixed with solvents), use D001 . If it is toxic/irritant, it falls under general "Hazardous Waste" definitions.
-
Best Practice: Many institutions assign a generic code for "Organic Base, Toxic" to ensure it goes to the correct incinerator.
EU (EWC Codes)[3]
-
16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.
References
-
PubChem. (n.d.).[3] Imidazo[1,5-a]pyridine | C7H6N2 | CID 274090.[3][1][2][6] National Library of Medicine.[3] Retrieved January 30, 2026, from [Link][1][2]
-
American Chemical Society (ACS). (2023).[3] Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.[3] Retrieved January 30, 2026, from [Link][1][2]
-
US Environmental Protection Agency (EPA). (2024).[3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 30, 2026, from [Link][1][2]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. nyu.edu [nyu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Imidazo(1,5-a)pyridine | C7H6N2 | CID 274090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
Personal protective equipment for handling Imidazo[1,5-a]pyridin-3-amine
This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for Imidazo[1,5-a]pyridin-3-amine .[1][2][3]
Notice of Risk Assessment Strategy: As of early 2026, specific GHS safety data for the 3-amine derivative of Imidazo[1,5-a]pyridine is limited in public repositories compared to its parent scaffold.[1] Therefore, this protocol applies a Structure-Activity Relationship (SAR) Safety Model . We derive hazards by combining the known profile of the parent heterocycle (Imidazo[1,5-a]pyridine , CAS 274-47-5) with the reactivity profile of primary aromatic/heterocyclic amines (e.g., 3-aminopyridine).[1]
Core Safety Assumption: Treat this compound as a High-Potency Bioactive and Potential Sensitizer until specific toxicological data proves otherwise.[1]
Hazard Identification & Risk Profile
The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, often utilized for its ability to bind biological targets (e.g., enzyme inhibition).[1] The addition of an amine group at the 3-position significantly increases its polarity and potential for biological interaction.[1]
Estimated GHS Classification (SAR-Derived)
| Hazard Class | Category | Hazard Statement (Inferred) | Mechanism of Action |
| Acute Toxicity (Oral) | Cat 3 or 4 | Toxic/Harmful if swallowed | Systemic absorption via GI tract; heterocyclic amines often target the CNS.[1] |
| Acute Toxicity (Dermal) | Cat 3 | Toxic in contact with skin | High permeability of planar heterocycles through the stratum corneum.[1] |
| Skin/Eye Irritation | Cat 2A/2 | Causes serious eye/skin irritation | Basic amine functionality reacts with mucosal membranes.[1] |
| Sensitization | Cat 1 | May cause allergic skin reaction | Haptens capable of protein conjugation (common in amino-heterocycles).[1] |
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab basics." This compound requires an upgraded PPE tier due to its potential for transdermal absorption and inhalation of micro-particulates.
Respiratory Protection[1][2][4][5][6]
-
Primary Engineering Control: All handling must occur inside a Certified Chemical Fume Hood or a Vented Balance Enclosure (VBE) .[1]
-
PPE: If working outside a hood (strongly discouraged) or during spill cleanup, use a Full-Face Respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.[1]
Dermal Protection (Gloves)[1][7]
-
Material: Nitrile Rubber (Minimum thickness: 5 mil / 0.12 mm).[1]
-
Protocol: Double Gloving is mandatory.[1]
-
Contraindication: Do NOT use Latex (poor chemical resistance to aromatics) or Vinyl (micro-pores allow permeation).[1]
Ocular & Body Protection[1][6][7][8][9]
-
Eyes: Chemical Splash Goggles (indirect vented).[1] Safety glasses are insufficient for powders that can drift around side shields.[1]
-
Body: Tyvek® Lab Coat or chemically resistant apron over a standard cotton lab coat. Ensure wrist cuffs are sealed (tucked under gloves).[1]
Operational Workflow: Step-by-Step
Phase 1: Preparation & Weighing
Objective: Prevent static-driven dispersion of the amine powder.[1]
-
Static Control: Heterocyclic amines are often fluffy, electrostatic solids. Place an Ionizing Bar or Anti-Static Gun inside the balance enclosure before opening the vial.[1]
-
Taring: Tare the weighing boat before opening the source container.
-
Transfer: Use a disposable anti-static spatula.[1] Do not pour from the bottle.
-
Seal: Wipe the threads of the source bottle with a dry Kimwipe (dispose of as haz-waste) before recapping to prevent thread-grinding, which generates dust.[1]
Phase 2: Solubilization & Reaction
Objective: Mitigate exothermic protonation.
-
Solvent Choice: Dissolve in DMSO, DMF, or Methanol.[1]
-
Acid Warning: If the protocol involves acidification (e.g., salt formation), add the acid dropwise at 0°C .
-
Reasoning: The 3-amine position is electron-rich.[1] Rapid protonation can be exothermic and may cause "bumping" or aerosolization of the solution.
-
Phase 3: Decontamination[1]
-
Surface Wipe: Clean the balance area with a 10% Bleach Solution (oxidizes the amine) followed by water, then Ethanol.[1]
-
Chemistry: Oxidative degradation breaks down the heterocyclic ring system more effectively than simple solvent cleaning.[1]
-
Decision Logic & Emergency Response
The following diagrams illustrate the logical flow for Safety Assessment and Emergency Response.
Figure 1: Risk Assessment & PPE Selection Logic
Caption: Logic flow for selecting engineering controls based on the physical state of the amine.
Figure 2: Emergency Response Protocol
Caption: Immediate actions for exposure.[1][2][4][5][6][7] Note: Alcohol on skin enhances amine absorption; use soap only.
Waste Disposal & Deactivation[1][2]
Proper disposal is critical to prevent environmental contamination by bioactive heterocycles.[1]
| Waste Stream | Classification | Disposal Method |
| Solid Waste | Hazardous (Toxic) | Double-bag in polyethylene; label as "Toxic Solid - Heterocyclic Amine".[1] Incineration is required.[1] |
| Liquid Waste (Aqueous) | Hazardous (Basic) | Adjust pH to 6-8.[1] Do NOT mix with acidic waste streams without neutralization (heat generation risk).[1] |
| Liquid Waste (Organic) | Hazardous (Flammable/Toxic) | Segregate into "Halogenated" or "Non-Halogenated" based on solvent.[1] Label "Contains Bioactive Amine".[1] |
| Contaminated Sharps | Biohazard/Chemical | Sharps container.[1][4] Do not recap needles used with this compound.[1] |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 274090, Imidazo[1,5-a]pyridine. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Pyridine.[1] Retrieved from [Link][1]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
